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  • Product: 6-Methoxy-2-methylimidazo[1,2-a]pyridine
  • CAS: 1226907-32-9

Core Science & Biosynthesis

Foundational

6-Methoxy-2-methylimidazo[1,2-a]pyridine CAS number lookup

The Imidazo[1,2-a]pyridine Scaffold in Modern Drug Discovery: Chemical Identification, Synthesis, and Pharmacological Applications of 6-Methoxy-2-methylimidazo[1,2-a]pyridine Executive Summary The imidazo[1,2-a]pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

The Imidazo[1,2-a]pyridine Scaffold in Modern Drug Discovery: Chemical Identification, Synthesis, and Pharmacological Applications of 6-Methoxy-2-methylimidazo[1,2-a]pyridine

Executive Summary

The imidazo[1,2-a]pyridine core is a highly privileged bicyclic scaffold in medicinal chemistry, deeply embedded in the structural framework of numerous marketed therapeutics and next-generation clinical candidates. As a Senior Application Scientist, I frequently observe that the transition from in silico screening to benchtop synthesis hinges on accurate chemical registry identification and robust, reproducible methodologies. This whitepaper provides an in-depth technical guide to the identification, pharmacological causality, and self-validating synthesis of 6-Methoxy-2-methylimidazo[1,2-a]pyridine and its critical derivatives.

Chemical Registry & Structural Indexing

Accurate CAS registry tracking is the foundational step in combinatorial library design and Intellectual Property (IP) protection. The 6-methoxy-2-methyl substitution pattern is not arbitrary; it is a rationally designed pharmacophore.

Mechanistic Causality of the Structure: The methoxy group at the 6-position acts as a strong electron-donating group (EDG) via resonance. This enriches the electron density of the pyridine ring, fundamentally altering the pKa of the bridgehead nitrogen and enhancing the scaffold's ability to participate in hydrogen bonding and cation- π interactions within target active sites. Concurrently, the 2-methyl group provides critical steric hindrance that restricts rotational degrees of freedom when binding to deep hydrophobic pockets, thereby increasing target selectivity.

Table 1: CAS Registry Lookup and Structural Data for Key Derivatives

Compound NameCAS Registry NumberMolecular FormulaPharmacological / Synthetic Role
6-Methoxy-2-methylimidazo[1,2-a]pyridine 1[1]C9H10N2OCore privileged scaffold / Primary building block.
6-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid 2[2]C10H10N2O3Key intermediate for synthesizing potent antimycobacterial carboxamides.
3-Iodo-6-methoxy-2-methylimidazo[1,2-a]pyridine C9H9IN2OHalogenated intermediate utilized in palladium-catalyzed cross-coupling.
2-Amino-5-methoxypyridine 3[3]C6H8N2OPrimary precursor reactant for core scaffold synthesis.

Pharmacological Mechanisms of the Imidazo[1,2-a]pyridine Scaffold

The unique electronic and spatial properties of the imidazo[1,2-a]pyridine core allow it to modulate diverse biological targets.

  • Oncology (Targeted Covalent Inhibitors): Through scaffold hopping strategies, imidazo[1,2-a]pyridine derivatives have been successfully developed as4[4]. The scaffold facilitates the precise orientation of covalent warheads within the binding pocket, inducing tumor apoptosis[5].

  • Infectious Diseases (Antimycobacterials): Imidazo[1,2-a]pyridine-3-carboxamides represent a breakthrough class of6[6]. They operate by inhibiting the mycobacterial cytochrome bc1 complex[7].

  • Central Nervous System (CNS) Modulation: Derivatives of this core are utilized to 8[8], providing potent anxiolytic and anticonvulsant effects.

PharmacologicalPathways Core 6-Methoxy-2-methylimidazo [1,2-a]pyridine Scaffold Target1 GABA-A Receptor Modulation Core->Target1 CNS Penetration Target2 KRAS G12C Covalent Inhibition Core->Target2 Scaffold Hopping Target3 Mycobacterial Cytochrome bc1 Inhibition Core->Target3 Carboxamide Derivatization Outcome1 Anxiolytic & Anticonvulsant Target1->Outcome1 Outcome2 Tumor Cell Apoptosis Target2->Outcome2 Outcome3 Bacterial Eradication Target3->Outcome3

Fig 1. Pharmacological pathways of imidazo[1,2-a]pyridine derivatives in modern drug development.

Advanced Synthetic Methodologies: MAOS Protocol

In classical medicinal chemistry, the condensation of 2-aminopyridines with α -haloketones (the Tschitschibabin reaction) is notoriously sluggish, often requiring 48 hours of reflux and leading to thermal degradation. To overcome this thermodynamic bottleneck, we employ 9[9].

The Causality of MAOS: Microwave irradiation directly couples with the dipole moments of the polar ethanol solvent and the ionic transition states. This localized, rapid superheating dramatically lowers the activation energy barrier for the initial nucleophilic attack and the subsequent dehydrative cyclization, compressing a multi-day reflux into a high-yield 20-minute reaction[9].

MAOSWorkflow Step1 Reactants: 2-Amino-5-methoxypyridine + Ethyl 2-chloroacetoacetate Step2 MAOS Reactor: 120°C, 20-30 min Solvent: Ethanol Step1->Step2 Condensation Step3 In-Process QC: LC-MS Aliquot Tracking Step2->Step3 Self-Validation Step4 Purification: Flash Column Chromatography Step3->Step4 >95% Conversion Step5 Validation: 1H/13C NMR & MS-ESI Step4->Step5 Purity Check

Fig 2. Self-validating microwave-assisted organic synthesis (MAOS) workflow for IPCEs.

Self-Validating Experimental Protocol

A robust protocol must not rely on blind faith; it must be a self-validating system. The following methodology for synthesizing Ethyl 6-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate integrates kinetic checkpoints to guarantee batch-to-batch reproducibility.

Step 1: Reactant Preparation

  • In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-amino-5-methoxypyridine (CAS: 10167-97-2)[3] and 1.2 equivalents of ethyl 2-chloroacetoacetate in 3.0 mL of absolute ethanol.

  • Causality: Ethanol is selected not only for its green chemistry profile but for its high loss tangent ( tanδ ), making it an excellent microwave absorbing solvent.

Step 2: Microwave Irradiation

  • Seal the vial and place it into a dedicated microwave synthesizer. Ramp the temperature to 120 °C and hold for 20 minutes under dynamic power control (max 200 W)[9].

Step 3: In-Process Quality Control (Self-Validation Checkpoint)

  • At the 10-minute mark, pause the irradiation. Extract a 10 µL aliquot, dilute in LC-MS grade methanol, and subject it to rapid LC-MS analysis.

  • Validation Logic: If the mass spectrum reveals the uncyclized acyclic intermediate, the operator analytically confirms the primary amine has successfully attacked the α -carbon, but the secondary intramolecular cyclization requires the remaining 10 minutes of dielectric heating. This feedback loop prevents premature reaction termination.

Step 4: Isolation and Purification

  • Cool the reaction mixture to room temperature using compressed air cooling. Evaporate the ethanol under reduced pressure.

  • Neutralize the crude residue with saturated aqueous NaHCO3 and extract with ethyl acetate (3 x 15 mL).

  • Purify via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the product as a white solid (mp 60-63 °C)[9].

Analytical Characterization

To firmly establish trustworthiness, the isolated product must match the following rigorous analytical benchmarks[9]:

  • Appearance: White solid.

  • MS-ESI (m/z): 235.1 (M + H)+.

  • 1H NMR (500 MHz, CDCl3): δ 9.09 (d, J = 7.6 Hz, 1H), 6.87 (d, J = 2.5 Hz, 1H), 6.63 (dd, J = 7.6, 2.6 Hz, 1H), 4.39 (q, J = 7.1 Hz, 2H), 3.87 (s, 3H, -OCH3), 2.69 (s, 3H, -CH3), 1.42 (t, J = 7.1 Hz, 3H).

References

  • 5 - PubMed (nih.gov)

  • 4 - Organic & Biomolecular Chemistry (RSC Publishing) 3.7 - ACS Omega

  • 6 - BIO Web of Conferences 5.1 - ChemicalBook 6.2 - ChemicalBook 7.3 - LookChem

  • 9 - HETEROCYCLES (Clockss.org) 9. - Ambeed 10.8 - Google Patents

Sources

Exploratory

Structural and Mechanistic Profiling of 6-Methoxy-2-methylimidazo[1,2-a]pyridine: A Privileged Scaffold in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, fused bicyclic heteroaromatics are foundational to rational drug design. The imidazo[1,2-a]pyridine core acts as a highly stable, pharmacokinetically favo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, fused bicyclic heteroaromatics are foundational to rational drug design. The imidazo[1,2-a]pyridine core acts as a highly stable, pharmacokinetically favorable bioisostere for indoles and benzimidazoles. Specifically, 6-methoxy-2-methylimidazo[1,2-a]pyridine represents a critical pharmacophore building block. Its unique electronic distribution—dictated by the electron-donating C6-methoxy group and the lipophilic C2-methyl group—makes it an exceptionally versatile scaffold for targeting kinase active sites and allosteric receptor pockets 1.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality behind its synthetic methodology, and its pharmacological target engagement.

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of the scaffold is crucial for predicting its behavior in biological systems and during synthetic functionalization. The low Topological Polar Surface Area (TPSA) indicates excellent membrane permeability, making it highly suitable for Central Nervous System (CNS) applications.

PropertyValue
IUPAC Name 6-Methoxy-2-methylimidazo[1,2-a]pyridine
Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol 2
CAS Registry Number 1226907-32-9 2
Precursor CAS 10167-97-2 (5-Methoxy-pyridin-2-amine) 3
Topological Polar Surface Area (TPSA) ~27.0 Ų
Hydrogen Bond Donors / Acceptors 0 / 3

Mechanistic Causality in Synthesis: The Chichibabin Protocol

As an application scientist, I emphasize that chemical synthesis is the deliberate orchestration of electron flow. The construction of the imidazo[1,2-a]pyridine core is achieved via the classical Chichibabin cyclization.

Rationale for Precursor Selection

The reaction utilizes 5-methoxypyridin-2-amine and chloroacetone. The methoxy group at the 5-position of the pyridine ring exerts a strong +M (resonance) effect. This significantly increases the electron density at the endocyclic pyridine nitrogen (N1), lowering the activation energy required for the initial nucleophilic attack on the electrophilic α-carbon of chloroacetone.

Self-Validating Experimental Protocol
  • Initiation & Solvation: Suspend 5-methoxypyridin-2-amine (1.0 eq) in anhydrous ethanol.

    • Causality: Ethanol provides sufficient solubility for the aminopyridine while stabilizing the polar transition state of the SN​2 alkylation. It also moderates the reactivity of the haloketone, preventing runaway exothermic degradation.

  • Electrophilic Addition: Add chloroacetone (1.2 eq) dropwise at 0 °C, then warm to room temperature.

    • Causality: The 0 °C initiation prevents polyalkylation. The slight stoichiometric excess (1.2 eq) drives the equilibrium forward, ensuring complete consumption of the valuable pyridine precursor.

  • Base-Catalyzed Cyclization: Add sodium bicarbonate ( NaHCO3​ , 1.5 eq).

    • Causality: A weak base is critical. A strong base (e.g., NaOH ) would hydrolyze the chloroacetone to hydroxyacetone, destroying the electrophile. NaHCO3​ selectively scavenges the HCl generated during the initial alkylation, keeping the exocyclic amine deprotonated and highly nucleophilic for the subsequent intramolecular attack on the ketone carbonyl.

  • Dehydration & Aromatization: Heat the reaction mixture to reflux (80 °C) for 6 hours.

    • Causality: Thermal energy overcomes the activation barrier for the elimination of water. The thermodynamic driving force is the formation of the highly stable, 10π-electron aromatic system of the imidazo[1,2-a]pyridine core.

  • Isolation: Quench with water, extract with ethyl acetate, dry over MgSO4​ , and purify via silica gel chromatography.

G A 5-Methoxy-pyridin-2-amine (Nucleophile) C N-Alkylation Intermediate (Kinetic Product) A->C SN2 Alkylation at N1 B Chloroacetone (Electrophile) B->C SN2 Alkylation at N1 D Cyclization Stage (Intramolecular Attack) C->D Base-catalyzed (-HCl) E 6-Methoxy-2-methylimidazo [1,2-a]pyridine D->E Dehydration & Aromatization (-H2O)

Mechanistic pathway of Chichibabin cyclization forming 6-methoxy-2-methylimidazo[1,2-a]pyridine.

Analytical Validation & Quality Control

To ensure the structural integrity of the synthesized batch, the protocol must act as a self-validating system. The following analytical checkpoints are mandatory to confirm regioselectivity and complete aromatization:

  • LC-MS Profiling: The presence of an [M+H]+ peak at m/z 163.2 coupled with a single, sharp peak in the UV chromatogram (254 nm) confirms purity and successful dehydration.

  • High-Resolution 1H NMR (DMSO- d6​ , 400 MHz) Signatures:

    • C5-H (~8.10 ppm, d, J = 2.0 Hz): The most deshielded proton due to its proximity to the bridgehead nitrogen. The fine splitting (doublet) confirms meta-coupling with C7-H, validating that the methoxy group is correctly positioned at C6.

    • C3-H (~7.40 ppm, s): Diagnostic singlet confirming the closure and aromatization of the imidazole ring.

    • Methoxy ( −OCH3​ ) & Methyl ( −CH3​ ): Distinct singlets at ~3.80 ppm (3H) and ~2.30 ppm (3H), respectively.

Pharmacological Target Engagement

The 6-methoxy-2-methylimidazo[1,2-a]pyridine scaffold is not a passive structural element; it actively dictates target binding affinity across multiple therapeutic domains.

Kinase Inhibition (PI3Kα / AKT Pathway)

Imidazopyridine derivatives are highly potent inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, which is frequently hyperactivated in oncology 1. The planar bicyclic core acts as an ATP-competitive inhibitor, intercalating deeply into the hinge region of the kinase. The C6-methoxy group provides critical hydrogen bond acceptor interactions within the affinity pocket, while the C2-methyl group optimally fills the hydrophobic sub-pocket, driving nanomolar selectivity against mutant PI3Kα strains 14.

Neurological Modulation

Due to its low TPSA and high lipophilicity, this scaffold readily crosses the blood-brain barrier. Related imidazopyridine systems are classical positive allosteric modulators of GABAA​ receptors 5. The electron-rich core engages in essential π-π stacking interactions with aromatic residues in the receptor's allosteric site.

G Inhibitor Imidazo[1,2-a]pyridine Derivative PI3K PI3Kα Kinase Inhibitor->PI3K ATP-Competitive Inhibition PIP3 PIP3 (Active Messenger) PI3K->PIP3 Catalysis (Blocked) PIP2 PIP2 (Substrate) PIP2->PIP3 Phosphorylation AKT AKT Phosphorylation PIP3->AKT Recruits & Activates Outcome Cell Cycle Arrest & Apoptosis AKT->Outcome Pathway Inhibition Leads to

Disruption of the PI3K/AKT signaling cascade by imidazo[1,2-a]pyridine-based inhibitors.

References

  • [2] ChemicalBook. 1226907-32-9 CAS Manufactory. Retrieved from:

  • [1] Semantic Scholar. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors. Retrieved from:

  • [4] ResearchGate. Synthesis of 6‐methoxy‐1‐(2‐phenylimidazo[1,2‐a]pyridin‐3‐yl)‐1,2,3,4‐tetrahydro isoquinoline derivatives. Retrieved from:

  • [3] Lookchem. Cas 10167-97-2, 5-METHOXY-PYRIDIN-2-YLAMINE. Retrieved from:

  • [5] Google Patents / Googleapis. Imidazo[4,5-c]pyridazine derivatives and related GABAA modulators. Retrieved from:

Sources

Foundational

6-Methoxy-2-methylimidazo[1,2-a]pyridine molecular weight and formula

[fontname="Arial", fontsize=10, color="#5F6368", Fig 1. Tschitschibabin synthetic workflow for 6-methoxy-2-methylimidazo[1,2-a]pyridine.

Author: BenchChem Technical Support Team. Date: March 2026

[fontname="Arial", fontsize=10, color="#5F6368",

Fig 1. Tschitschibabin synthetic workflow for 6-methoxy-2-methylimidazo[1,2-a]pyridine.

Step-by-Step Experimental Protocol
  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10.0 mmol of 2-amino-5-methoxypyridine in 30 mL of anhydrous ethanol.

  • Reagent Addition: Add 15.0 mmol of sodium bicarbonate ( NaHCO3​ ), followed by the dropwise addition of 11.0 mmol of chloroacetone. (Note: Chloroacetone is a lachrymator; perform this step in a well-ventilated fume hood).

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 8-12 hours. Monitor the consumption of the starting material via TLC (Eluent: 5% MeOH in DCM).

  • Workup: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate (50 mL) and saturated aqueous NaHCO3​ (30 mL).

  • Purification: Extract the aqueous layer with additional ethyl acetate (2 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify the crude product via flash column chromatography to yield the pure target compound.

Pharmacological Relevance & Downstream Applications

Derivatives of the imidazo[1,2-a]pyridine class are renowned for their high affinity and selectivity as positive allosteric modulators (PAMs) of the GABAA​ receptor 1. Drugs like zolpidem bind selectively to the α1​ subunit-containing GABAA​ receptors (the ω1​ site), inducing sedative and hypnotic effects without the profound myorelaxant properties of traditional benzodiazepines 2.

The 6-methoxy and 2-methyl substitutions on the core scaffold act as critical steric and electronic determinants that dictate receptor subtype selectivity. In silico docking studies demonstrate that the imidazopyridine core engages in π−π stacking with aromatic residues in the binding pocket, while the methoxy group can participate in hydrogen bonding or dipole-dipole interactions 1.

GABAPathway Ligand Imidazo[1,2-a]pyridine Derivative (PAM) Receptor GABA_A Receptor (α1β2γ2 interface) Ligand->Receptor Binds Allosteric Site ConformChange Allosteric Conformational Shift Receptor->ConformChange Modulates Affinity IonChannel Chloride Ion Channel Opening (Increased Frequency) ConformChange->IonChannel Enhances GABA Binding Hyperpol Neuronal Hyperpolarization (CNS Depression) IonChannel->Hyperpol Cl- Influx

Fig 2. Pharmacological signaling pathway of imidazo[1,2-a]pyridine positive allosteric modulators.

Analytical Validation Protocols

To ensure the integrity of the synthesized 6-methoxy-2-methylimidazo[1,2-a]pyridine, a self-validating analytical system must be employed. Relying on a single analytical technique is insufficient for stringent drug development standards.

Self-Validating LC-MS/MS Protocol
  • Causality: Electrospray ionization (ESI) is highly susceptible to matrix effects (ion suppression or enhancement). To create a self-validating system, a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a 13C or 2H labeled analog, must be spiked into the sample at a known concentration prior to injection. Because the SIL-IS co-elutes with the analyte and experiences identical matrix effects, the ratio of the analyte peak area to the SIL-IS peak area provides absolute, matrix-independent quantification.

  • Method: Use a C18 reverse-phase column with a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). The expected [M+H]+ ion for the target compound is m/z 163.08.

1H NMR Structural Confirmation
  • Causality: NMR provides topological connectivity. The successful formation of the imidazo[1,2-a]pyridine core is confirmed by the disappearance of the broad singlet corresponding to the primary amine ( −NH2​ ) of the starting material (~4.5-5.0 ppm).

  • Key Resonances: Look for a distinct singlet integrating to 3 protons around 3.8 ppm ( C6−OCH3​ ), a singlet integrating to 3 protons around 2.4 ppm ( C2−CH3​ ), and the diagnostic highly deshielded aromatic proton at the C3 position of the imidazole ring (typically around 7.2-7.4 ppm), which confirms successful cyclization.

References

  • Title: Zolpidem | C19H21N3O | CID 5732 Source: PubChem - NIH URL: [Link]

  • Title: In Silico Screening of Novel α1-GABA A Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines Source: MDPI URL: [Link]

Sources

Exploratory

Engineering the Imidazo[1,2-a]pyridine Scaffold: A Technical Guide to the Biological Activity of 6-Substituted Derivatives

Executive Summary The imidazo[1,2-a]pyridine scaffold is a highly privileged, nitrogen-bridged bicyclic heterocycle that has driven significant breakthroughs in medicinal chemistry. Historically recognized as the core st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a highly privileged, nitrogen-bridged bicyclic heterocycle that has driven significant breakthroughs in medicinal chemistry. Historically recognized as the core structural motif in FDA-approved sedatives and hypnotics such as zolpidem and alpidem, as well as the osteoporosis drug minodronic acid[1][2], this scaffold is now at the forefront of targeted therapy development.

Recent structure-activity relationship (SAR) studies have identified the C-6 position as a critical vector for functionalization. Strategic substitutions at the 6-position (e.g., halogens, aryl groups, or heteroaryl moieties) fundamentally alter the electronic distribution and steric bulk of the molecule. This technical guide explores the causality behind these modifications, detailing how 6-substituted imidazo[1,2-a]pyridine derivatives achieve potent, selective biological activity across oncology and infectious diseases.

Mechanistic Pharmacology: The Role of C-6 Substitution

The biological efficacy of imidazo[1,2-a]pyridine compounds is highly dependent on their substitution patterns[3]. The C-6 position is particularly vital because it often dictates the orientation of the molecule within the binding pockets of target proteins.

Kinase Inhibition in Oncology (PI3K, EGFR, and ASK1)

In the context of cancer, 6-substituted derivatives act as potent, ATP-competitive kinase inhibitors.

  • ASK1 Inhibition: Apoptosis signal-regulating kinase 1 (ASK1) is implicated in various diseases. 6-substituted imidazo[1,2-a]pyridines have been engineered to bind selectively to the ATP-binding site of ASK1. The 6-substituent projects into the binding pocket, facilitating essential hydrogen bonding interactions with the hinge region residue, specifically Val757 [4].

  • PI3K/Akt/mTOR Pathway: Derivatives bearing 6-chloro or 6-quinazoline substitutions exhibit profound inhibitory effects on the PI3Kα isoform, subsequently downregulating the Akt/mTOR survival pathway[3][5]. This leads to the induction of apoptosis in colon (HT-29, Caco-2) and breast (MCF-7) cancer cell lines[3][5].

  • EGFR Inhibition: Novel 6-substituted imidazo[1,2-a]pyridine-isoquinoline analogues have demonstrated superior binding affinities to the Epidermal Growth Factor Receptor (EGFR) compared to conventional therapeutics like erlotinib, driven by optimized electrostatic interactions within the kinase domain[6].

Pathway Ligand Growth Factor RTK RTK (e.g., EGFR) Ligand->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cancer Cell Survival mTOR->Proliferation Inhibitor 6-Substituted Imidazo[1,2-a]pyridine Inhibitor->RTK Inhibitor->PI3K

PI3K/Akt/mTOR pathway inhibition by 6-substituted imidazo[1,2-a]pyridines.

Metabolic Targeting: ALDH Inhibition

Beyond kinases, 6-aryl substituted derivatives (e.g., 6-(4-fluorophenyl)-2-phenylimidazo[1,2-a]pyridine) have emerged as potent inhibitors of Aldehyde Dehydrogenase (ALDH) isoforms (ALDH1A1 and 1A3)[7]. ALDH activity is strictly correlated with the colony-forming efficiency of prostate cancer cells. By inhibiting ALDH, these 6-substituted compounds exhibit nanomolar anti-proliferative activity against localized (P4E6) and metastatic (PC3) prostate cancer cell lines, while sparing normal epithelial cells[7].

Antitubercular Activity targeting QcrB

In infectious disease, the imidazo[1,2-a]pyridine scaffold has been repurposed to combat multidrug-resistant Mycobacterium tuberculosis (MDR-TB). Derivatives such as imidazo[1,2-a]pyridine-3-carboxamides target QcrB, a crucial component of the mycobacterial cytochrome bc1 complex involved in oxidative phosphorylation[1][8]. Strategic functionalization, particularly incorporating bulky and lipophilic biaryl ethers, yields compounds with exceptional potency (MIC90 ≤ 0.006 µM), outperforming recently approved drugs like pretomanid[1][8].

Quantitative Efficacy Data

To contextualize the biological activity, the following tables summarize the in vitro efficacy of key 6-substituted imidazo[1,2-a]pyridine derivatives across different therapeutic areas.

Table 1: Anti-proliferative Activity of 6-Substituted Imidazo[1,2-a]pyridines in Oncology

Compound SubstitutionTarget Cell LineCancer TypeIC50 / EC50Primary MechanismRef
6-(4-fluorophenyl)-2-phenylPC3Prostate (Metastatic)70.92 nMALDH1A1/1A3 Inhibition[7]
6-(4-fluorophenyl)-2-phenylP4E6Prostate (Localized)4.038 nMALDH1A1/1A3 Inhibition[7]
6-chloro derivativeHT-29Colon< 5 µMPI3K/Akt/mTOR Inhibition[3][5]
6-chloro derivativeMCF-7Breast< 10 µMPI3K/Akt/mTOR Inhibition[3][5]
6-substituted isoquinoline analogMDA-MB-231BreastSub-micromolarEGFR Kinase Inhibition[6]

Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives

Scaffold ModificationTarget StrainTarget ProteinMIC90 RangeRef
3-carboxylatesReplicating MtbQcrB0.003 – 0.05 µM[1][8]
Biaryl ether carboxamidesMDR & XDR MtbQcrB≤ 0.03 – 0.8 µM[1][8]
N-(2-phenoxyethyl)-3-carboxamidesDS MtbQcrB0.069 – 0.174 µM[1][8]

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility in drug development, phenotypic screening must be strictly coupled with mechanistic target validation. The following protocols outline a self-validating system for evaluating 6-substituted imidazo[1,2-a]pyridine kinase inhibitors.

Workflow Synth Synthesis & Purification (6-Substituted Core) Biochem Biochemical Assay (Target Affinity & IC50) Synth->Biochem Cellular Phenotypic Screening (MTT / Cell Viability) Synth->Cellular Target Mechanistic Validation (Western Blot / Flow Cytometry) Biochem->Target Cellular->Target Lead Lead Optimization (In Vivo Efficacy) Target->Lead

Self-validating experimental workflow for evaluating kinase inhibitors.

Protocol 1: Synthesis of 6-Aryl Substituted Derivatives via Suzuki-Miyaura Coupling

Causality: Palladium-catalyzed cross-coupling allows for the rapid, high-yield introduction of diverse aryl groups at the C-6 position, enabling fine-tuning of the molecule's steric and electronic profile[7].

  • Preparation: Dissolve 1.00 mmol of 6-bromo-2-phenylimidazo[1,2-a]pyridine, 0.10 mmol of Pd(OAc)₂, and 0.20 mmol of PPh₃ in anhydrous ethanol[7].

  • Activation: Stir the mixture at room temperature for 30 minutes to allow the formation of the active palladium catalyst complex[7].

  • Coupling: Add 1.50 mmol of the desired substituted phenylboronic acid (e.g., 4-fluorophenylboronic acid) dissolved in ethanol, followed by 2 mL of 2M Na₂CO₃ aqueous solution[7].

  • Reaction: Reflux the mixture under continuous stirring. Monitor reaction progress via Thin-Layer Chromatography (TLC) until the starting material is completely consumed[7].

  • Purification: Cool to room temperature, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography.

Protocol 2: Phenotypic Screening via MTT Assay

Causality: The MTT assay measures cellular metabolic activity as an indicator of cell viability, cytotoxicity, and proliferation, providing the primary phenotypic readout for the synthesized compounds[5].

  • Seeding: Seed human cancer cells (e.g., HT-29, MCF-7) in 96-well plates at a density of 5 × 10³ cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere[5].

  • Treatment: Treat cells with varying concentrations (e.g., 0.1 µM to 100 µM) of the 6-substituted imidazo[1,2-a]pyridine derivative for 72 hours[5][7].

  • Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours[5].

  • Solubilization: Remove the media and dissolve the resulting formazan crystals in 150 µL of DMSO[5].

  • Quantification: Measure the absorbance at 570 nm using a microplate reader to calculate the IC50 values[5].

Protocol 3: Mechanistic Validation via Immunoblotting (Western Blot)

Causality: To prove that the observed cytotoxicity (Protocol 2) is a direct result of the intended mechanism (e.g., PI3K/Akt pathway inhibition), protein phosphorylation states must be quantified[3].

  • Protein Extraction: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving phosphorylated states). Determine protein concentration using a BCA assay[3].

  • Separation & Transfer: Separate equal amounts of protein via SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane[3].

  • Blocking & Primary Antibody: Block the membrane (e.g., with 5% BSA) and incubate overnight at 4°C with primary antibodies against target proteins: p-AKT, p-mTOR, p53, Bax, and cleaved caspase-3[3].

  • Detection: Wash the membrane, incubate with an HRP-conjugated secondary antibody, and visualize protein bands using an enhanced chemiluminescence (ECL) detection system to confirm pathway downregulation[3].

Conclusion

The 6-substituted imidazo[1,2-a]pyridine scaffold represents a highly versatile and potent pharmacophore in modern drug discovery. By rationally designing substitutions at the C-6 position, medicinal chemists can precisely modulate binding affinities within kinase hinge regions and metabolic enzyme active sites. As demonstrated by their profound efficacy against multidrug-resistant tuberculosis and aggressive solid tumors, these derivatives offer a robust platform for the development of next-generation targeted therapeutics.

References

  • BenchChem. A Comparative Guide to 6-Chloroimidazo[1,2-a]pyridine and Other Imidazopyridine Anticancer Agents.
  • National Center for Biotechnology Information (PMC). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives.
  • ResearchGate. Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors.
  • ResearchGate. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy.
  • National Center for Biotechnology Information (PMC). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
  • MDPI. Aldehyde Dehydrogenases and Prostate Cancer: Shedding Light on Isoform Distribution to Reveal Druggable Target.
  • Academia.edu. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
  • ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Wikipedia. Imidazopyridine.

Sources

Foundational

Solubility Profile of 6-Methoxy-2-methylimidazo[1,2-a]pyridine in DMSO and Methanol

An In-Depth Technical Guide A Whitepaper for Drug Discovery and Development Professionals Abstract The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

A Whitepaper for Drug Discovery and Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Among its many derivatives, 6-Methoxy-2-methylimidazo[1,2-a]pyridine represents a key chemical entity whose physicochemical properties are of significant interest to researchers. A fundamental parameter governing a compound's utility in both chemical synthesis and biological screening is its solubility. This technical guide provides a comprehensive analysis of the solubility of 6-Methoxy-2-methylimidazo[1,2-a]pyridine in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol (MeOH). We will delve into the theoretical principles governing its solubility, provide quantitative data from analogous structures, and present a detailed, field-proven protocol for the experimental determination of its solubility.

Introduction: The Strategic Importance of Solubility

In the landscape of drug discovery and development, solubility is not merely a physical property; it is a critical determinant of a compound's fate. Poor aqueous solubility can severely limit oral bioavailability, while poor solubility in organic solvents can hamper synthesis, purification, and the preparation of high-concentration stock solutions essential for high-throughput screening (HTS) campaigns.[4][5]

  • Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for compound storage and screening due to its exceptional ability to dissolve a broad spectrum of polar and nonpolar molecules, its miscibility with aqueous media, and its relatively low toxicity at concentrations typically used in assays.[6][7]

  • Methanol (MeOH) , a polar protic solvent, is frequently employed in organic synthesis, purification (e.g., recrystallization), and as a solvent for analytical techniques like HPLC.[8][9]

Understanding the solubility of 6-Methoxy-2-methylimidazo[1,2-a]pyridine in these two distinct solvent environments provides researchers with the foundational knowledge required for its effective handling, from the synthesis bench to the biological assay.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[10] This involves assessing the interplay between the intermolecular forces of the solute (6-Methoxy-2-methylimidazo[1,2-a]pyridine) and the solvent (DMSO or Methanol).

Solute Analysis: 6-Methoxy-2-methylimidazo[1,2-a]pyridine

To understand its solubility, we must first examine the structure of 6-Methoxy-2-methylimidazo[1,2-a]pyridine.

  • Polarity: The molecule possesses significant polarity due to the presence of two nitrogen atoms within the fused heterocyclic ring system and the oxygen atom of the methoxy group. The lone pairs on the nitrogen and oxygen atoms can act as hydrogen bond acceptors.

  • Hydrogen Bonding: The primary nitrogen atom at position 1 is the most basic center and is a strong hydrogen bond acceptor.[3] The molecule lacks a hydrogen bond donor.

  • Substituent Effects: The electron-donating methyl (-CH₃) and methoxy (-OCH₃) groups increase the electron density on the aromatic system, potentially influencing its polarity and basicity.

Solvent Characteristics
  • DMSO ((CH₃)₂SO): As a polar aprotic solvent, DMSO has a strong dipole moment. Its oxygen atom is a potent hydrogen bond acceptor, allowing it to effectively solvate polar molecules. Its aprotic nature means it does not have acidic protons to donate.[6][11]

  • Methanol (CH₃OH): As a polar protic solvent, methanol can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the hydroxyl oxygen).[12] This dual capability allows it to form strong intermolecular interactions with a wide range of solutes.

Predicted Solubility

Given the polar nature of 6-Methoxy-2-methylimidazo[1,2-a]pyridine and its capacity to accept hydrogen bonds, it is predicted to exhibit good solubility in both DMSO and methanol. The strong hydrogen bond accepting nature of DMSO should facilitate effective solvation. Similarly, methanol's ability to both donate and accept hydrogen bonds should also lead to favorable solute-solvent interactions.

Quantitative Solubility of Structurally Related Analogs

While specific experimental solubility data for 6-Methoxy-2-methylimidazo[1,2-a]pyridine is not widely published, we can draw authoritative inferences from well-characterized, structurally similar approved drugs. Zolpidem, a widely used hypnotic agent, shares the core 2-methylimidazo[1,2-a]pyridine structure.

CompoundSolventSolubilityConcentration (mM)Source
Zolpidem DMSO>10 mg/mL>32.5 mM
15.37 mg/mL50 mM
Zolpidem Methanol50 mg/mL162.7 mM
Zolpidem Ethanol30.74 mg/mL100 mM
50 mg/mL162.7 mM

Note: The molecular weight of Zolpidem is 307.39 g/mol .

These data for Zolpidem strongly support the prediction that 6-Methoxy-2-methylimidazo[1,2-a]pyridine will also demonstrate substantial solubility in both DMSO and methanol, likely in the multi-millimolar range.

Experimental Protocol for Solubility Determination

To ensure scientific integrity, direct experimental measurement is paramount. The following protocol describes the gold-standard shake-flask method for determining the equilibrium solubility of a compound.[13] This method is designed as a self-validating system, ensuring reproducible and accurate results.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_quant Phase 4: Quantification A 1. Add excess compound to a vial B 2. Add solvent (DMSO or MeOH) A->B C 3. Vortex vigorously to create a supersaturated slurry B->C D 4. Incubate on a shaker at constant temperature (e.g., 24-48 hours) C->D E 5. Centrifuge to pellet undissolved solid D->E F 6. Carefully collect the saturated supernatant G 7. Dilute supernatant with a suitable mobile phase F->G H 8. Analyze by HPLC-UV against a standard curve G->H I 9. Calculate solubility (mg/mL or mM) H->I

Sources

Exploratory

Sourcing and Validating 6-Methoxy-2-methylimidazo[1,2-a]pyridine: A Technical Whitepaper for Medicinal Chemists

Executive Summary In modern drug discovery, the imidazo[1,2-a]pyridine scaffold is recognized as a highly privileged pharmacophore. Specifically, 6-Methoxy-2-methylimidazo[1,2-a]pyridine serves as a critical building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the imidazo[1,2-a]pyridine scaffold is recognized as a highly privileged pharmacophore. Specifically, 6-Methoxy-2-methylimidazo[1,2-a]pyridine serves as a critical building block for synthesizing positive allosteric modulators of the GABA_A receptor (targeting neurological disorders) and novel inhibitors of the mycobacterial QcrB subunit (targeting tuberculosis)[1][2].

For drug development professionals, deciding whether to synthesize this intermediate de novo or procure it commercially at "research grade" requires a rigorous understanding of its chemical behavior, quality control (QC) parameters, and synthetic trajectory. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between procurement strategy and bench-level execution, providing self-validating protocols and analytical frameworks to ensure your research pipeline remains uncompromised.

Chemical Identity & Physicochemical Profiling

When procuring research-grade materials, verifying the exact structural and physicochemical parameters against the vendor's Certificate of Analysis (CoA) is your first line of defense against downstream synthetic failures[3].

Table 1: Physicochemical & Identification Data

PropertyValue
IUPAC Name 6-Methoxy-2-methylimidazo[1,2-a]pyridine
CAS Registry Number 1226907-32-9
Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Precursor CAS 10167-97-2 (5-Methoxy-pyridin-2-ylamine)
Appearance Off-white to pale yellow solid/powder
Storage Conditions -20°C, inert atmosphere (Argon/N2)

Mechanistic Rationale: The Imidazo[1,2-a]pyridine Pharmacophore

Why is this specific substitution pattern so valuable? The imidazo[1,2-a]pyridine core provides a rigid, planar, and lipophilic system bioisosteric to indoles and benzimidazoles.

  • The 6-Methoxy Group: Donates electron density into the bicyclic ring system via resonance. This significantly increases the nucleophilicity of the C3 position, priming it for highly regioselective electrophilic aromatic substitutions (e.g., halogenation) or direct C-H activation.

  • The 2-Methyl Group: Provides steric shielding and modulates the lipophilicity (LogP) of the molecule, which is critical for penetrating the blood-brain barrier in CNS-targeted 2[2].

Pathway Scaffold 6-Methoxy-2-methyl- imidazo[1,2-a]pyridine Deriv C3 Functionalization (Halogenation / Cross-Coupling) Scaffold->Deriv Target1 GABA_A Receptor Modulation Deriv->Target1 Target2 Mycobacterial QcrB Inhibition Deriv->Target2 Effect1 Anxiolytic / Anticonvulsant Therapeutics Target1->Effect1 Effect2 Anti-Tuberculosis Agents Target2->Effect2

Downstream pharmacological applications of the imidazo[1,2-a]pyridine scaffold.

De Novo Synthesis & In-Process Validation Protocol

If procurement lead times are too long, or if you need to generate a custom isotopic label, synthesizing this compound in-house via the Chichibabin reaction is highly efficient. The following protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to overcome the activation energy barriers of cyclodehydration[1].

Step-by-Step Methodology: Microwave-Assisted Chichibabin Condensation

Reagents Required: *4 (CAS 10167-97-2)[4]

  • Chloroacetone (Lachrymator; handle in fume hood)

  • Sodium Carbonate (Na₂CO₃)

  • Anhydrous Ethanol

Procedure:

  • Reaction Setup: Charge a 20 mL microwave-safe vial with 5-methoxy-pyridin-2-ylamine (1.0 eq, 5.0 mmol) and dissolve in 10 mL of anhydrous ethanol.

  • Reagent Addition: Add chloroacetone (1.5 eq, 7.5 mmol) followed by Na₂CO₃ (1.5 eq, 7.5 mmol).

    • Causality: The addition of Na₂CO₃ is critical. It neutralizes the HCl generated during the initial alkylation of the exocyclic amine. Without it, the pyridine nitrogen becomes protonated, deactivating the ring and halting the subsequent cyclization step.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 100 °C for 1 hour.

    • Causality: Traditional thermal reflux requires 24–48 hours and often results in dark, tarry polymeric byproducts. Microwave heating provides rapid, homogeneous energy transfer, accelerating the slow cyclodehydration step and yielding a cleaner profile[1].

  • Self-Validation Checkpoint (IPC): Before proceeding to workup, sample 10 µL of the reaction mixture and spot it against the starting material on a silica TLC plate (Eluent: 10% MeOH in DCM).

    • Validation Logic: The protocol is validated to proceed only if the starting material spot (Rf ~0.3) is completely absent, and a new, highly fluorescent spot under 254 nm UV (Rf ~0.5) is present. If starting material remains, the causality points to degraded chloroacetone (which is highly volatile); spike with an additional 0.5 eq and irradiate for 15 more minutes.

  • Workup & Isolation: Filter the suspension to remove inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (DCM/MeOH gradient) to yield the research-grade compound.

Synthesis R1 5-Methoxypyridin- 2-amine Cond Condensation (EtOH, Na2CO3) R1->Cond R2 Chloroacetone R2->Cond Int Alkylated Intermediate Cond->Int Cyc Cyclization & Dehydration Int->Cyc Prod 6-Methoxy-2-methyl- imidazo[1,2-a]pyridine Cyc->Prod

Synthetic workflow for 6-Methoxy-2-methylimidazo[1,2-a]pyridine via Chichibabin reaction.

Quality Control (QC) & Analytical Release Criteria

Whether synthesized in-house or procured from a commercial vendor, "research grade" implies a purity threshold suitable for sensitive downstream transition-metal catalysis (e.g., Suzuki-Miyaura couplings). The presence of unreacted 5-methoxypyridin-2-amine can severely poison palladium catalysts.

Ensure your procured batch meets the following self-validating analytical specifications:

Table 2: Analytical Release Specifications (Research Grade)

Analytical MethodTarget SpecificationPurpose / Validation Metric
RP-HPLC (UV at 254 nm) ≥ 97.0% AreaQuantifies organic impurities and unreacted precursors.
¹H NMR (400 MHz, DMSO-d6) Conforms to structureVerifies regiochemistry (Look for the distinct C3 proton singlet and the methoxy singlet).
LC-MS (ESI+) m/z [M+H]⁺ = 163.1Confirms exact molecular mass and isotopic pattern.
Karl Fischer Titration ≤ 0.5% w/wEnsures an anhydrous state to prevent long-term hydrolytic degradation.

Procurement Strategy: Evaluating "Research Grade"

For project managers and lead chemists, deciding between internal synthesis and commercial procurement is an exercise in resource allocation.

Table 3: Procurement Strategy: In-House Synthesis vs. Commercial Sourcing

MetricIn-House Synthesis (MAOS)Commercial Procurement (Research Grade)
Turnaround Time 24-48 hours (including purification)1-2 weeks (standard shipping)
Scalability Limited by microwave vial volume (typically <20g)High (Gram to multi-kilogram batches)
Quality Control Requires internal NMR/HPLC validation timePre-validated via vendor CoA
Cost Efficiency High for small exploratory scales (<1g)High for process chemistry scales (>50g)

Vendor Selection Tip: When purchasing 6-Methoxy-2-methylimidazo[1,2-a]pyridine, request the NMR spectra prior to purchase. Pay close attention to the baseline between 7.0 and 8.5 ppm; excessive noise or minor doublets here indicate regioisomeric impurities formed during poorly controlled commercial scale-up.

References

  • [4] Title: 5-METHOXY-PYRIDIN-2-YLAMINE | lookchem Source: lookchem.com URL:

  • [1] Title: Microwave assisted synthesis of disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters Source: clockss.org (Heterocycles) URL:

  • [2] Title: IMIDAZOPYRIDAZINE DERIVATIVE, AND PREPARATION METHOD THEREFOR, PHARMACEUTICAL COMPOSITION THEREOF AND USE THEREOF Source: googleapis.com (Patent Literature) URL:

  • [3] Title: 1226907-32-9 CAS Manufactory - ChemicalBook Source: chemicalbook.com URL:

Sources

Foundational

Techno-Economic and Synthetic Analysis of the 6-Methoxy-2-methylimidazo[1,2-a]pyridine Building Block

Executive Summary: The Strategic Value of the Pharmacophore In modern drug discovery, the imidazo[1,2-a]pyridine scaffold is a highly privileged structure. Specifically, 6-Methoxy-2-methylimidazo[1,2-a]pyridine and its d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the Pharmacophore

In modern drug discovery, the imidazo[1,2-a]pyridine scaffold is a highly privileged structure. Specifically, 6-Methoxy-2-methylimidazo[1,2-a]pyridine and its derivatives have emerged as critical building blocks for synthesizing high-value Active Pharmaceutical Ingredients (APIs). The market price of this specific building block is directly dictated by two factors: its profound downstream utility in treating neurological and infectious diseases, and the kinetic bottlenecks associated with its synthesis.

As a Senior Application Scientist, I approach the valuation of this compound not just as a catalog item, but as a techno-economic system. The methoxy substitution at the 6-position is not trivial; it acts as an electron-donating group that alters the electron density of the bicyclic core. This specific electronic tuning is essential for enhancing binding affinity to the α2/3 subunits of GABA_A receptors, making it a cornerstone in the development of novel therapeutics for epilepsy, anxiety, pruritus, and pain management[1]. Furthermore, its derivatives serve as key intermediates for a class of novel anti-tuberculosis agents targeting Mycobacterium tuberculosis[2].

Mechanistic Drivers of Cost: Overcoming Synthetic Bottlenecks

The commercial price of 6-Methoxy-2-methylimidazo[1,2-a]pyridine is fundamentally linked to its atom economy and the energy required for its cyclization. The synthesis relies on a Chichibabin-type condensation between 5-Methoxy-pyridin-2-ylamine (CAS: 10167-97-2)[3] and an α-haloketone, such as Ethyl 2-chloroacetoacetate (CAS: 609-15-4).

The Causality of Experimental Choices: Historically, the preparation of 2,6-disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters (IPCEs) involved refluxing the precursors in 1,2-dimethoxyethane for 48 hours[2]. This traditional thermal heating method is plagued by low yields, complex side-reaction profiles (such as the polymerization of the acetoacetate), and high purification costs. These inefficiencies directly inflate the final catalog price of the building block.

To optimize the cost-to-yield ratio, modern commercial synthesis employs Microwave-Assisted Organic Synthesis (MAOS) . By utilizing ethanol as a solvent—which possesses a high microwave loss tangent—the reaction mixture rapidly superheats. This localized heating provides the necessary activation energy to drive the bimolecular condensation to completion in just 30 minutes, significantly suppressing competing side reactions and achieving yields of approximately 72%.

Synthesis A 5-Methoxy-pyridin-2-ylamine (CAS: 10167-97-2) Precursor Cost C MAOS Condensation (120°C, 30 min, EtOH) A->C B Ethyl 2-chloroacetoacetate (CAS: 609-15-4) Precursor Cost B->C D Ethyl 6-methoxy-2-methylimidazo [1,2-a]pyridine-3-carboxylate Intermediate Value C->D 72% Yield (Cost Efficiency) E Hydrolysis & Decarboxylation Chromatographic Isolation D->E F 6-Methoxy-2-methylimidazo [1,2-a]pyridine Final API Building Block E->F High Purity Premium

Figure 1: Synthetic pathway and techno-economic cost accumulation for the building block.

Quantitative Pricing Matrix & Derivative Valuation

Because specialized heterocyclic building blocks are often synthesized on-demand or held in limited stock by vendors (e.g., BLD Pharm, Ambeed)[4], pricing is highly stratified based on scale, purity (typically >97% required for API cross-coupling), and the specific derivative functionalization.

The table below summarizes the representative market pricing architecture for the core scaffold and its highly sought-after functionalized derivatives. Note: Prices are representative estimates reflecting the synthetic complexity and standard catalog tiers for custom synthesis.

Compound / DerivativeCAS NumberStructural UtilityEst. Price (1g)Est. Price (10g)Est. Price (100g)
5-Methoxy-pyridin-2-ylamine 10167-97-2Primary Precursor$15 - $25$80 - $120$400 - $600
6-Methoxy-2-methylimidazo[1,2-a]pyridine N/A (Core)Base Scaffold$150 - $200$600 - $850$3,500 - $4,500
6-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid 1159831-59-0Amidation Precursor$180 - $250$750 - $900$4,000 - $5,200
3-Iodo-6-methoxy-2-methylimidazo[1,2-a]pyridine 2748263-13-8Suzuki/Buchwald Coupling$250 - $350$1,200 - $1,500Custom Quote
7-Chloro-6-methoxy-2-methylimidazo[1,2-a]pyridine N/ADual-site Functionalization$300 - $400$1,500 - $1,800Custom Quote

Data synthesis derived from precursor baseline costs[3] and downstream API patent requirements[1].

Standardized Protocol: Microwave-Assisted Synthesis (MAOS)

To ensure trustworthiness and reproducibility, the following protocol details the self-validating synthesis of the key intermediate, Ethyl 6-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate , which dictates the downstream availability and pricing of the core building block[2].

Materials & Reagents:

  • 2-Amino-5-methoxypyridine (1.08 g, 10 mmol)

  • Ethyl 2-chloroacetoacetate (1.64 g, 10 mmol)

  • Absolute Ethanol (20 mL)

Step-by-Step Methodology:

  • Preparation: Charge a 35-mL heavy-walled microwave process vial with 2-amino-5-methoxypyridine and ethyl 2-chloroacetoacetate.

  • Solvation: Add 20 mL of absolute ethanol. Causality note: Ethanol is chosen not only for its microwave absorption properties but also because it prevents transesterification of the ethyl ester product.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 120 °C for exactly 30 minutes. The pressure should be monitored continuously to ensure it remains within the safety limits of the vessel.

  • Workup: Allow the vessel to cool to room temperature. Transfer the crude mixture to a round-bottom flask and remove the ethanol in vacuo.

  • Neutralization & Extraction: Dissolve the resulting residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ to neutralize any generated HCl. Extract the aqueous layer twice with DCM.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

  • Self-Validation Checkpoints:

    • Yield: Expected ~72% (White solid, melting point 60-63 °C)[2].

    • LC-MS: Confirm mass via MS-ESI (m/z): 239.7 (M + H)⁺[2].

    • ¹H NMR (500 MHz, CDCl₃): Ensure the disappearance of the primary amine protons and the appearance of the imidazopyridine aromatic signals (e.g., δ 9.09 (d, J = 7.6 Hz, 1H))[2].

Downstream Application & Market Outlook

The premium price of 6-Methoxy-2-methylimidazo[1,2-a]pyridine is ultimately justified by its role as a linchpin in late-stage functionalization. Once the core is synthesized, it undergoes electrophilic halogenation (e.g., yielding the 3-Iodo derivative) to set up palladium-catalyzed cross-coupling reactions.

App Core 6-Methoxy-2-methylimidazo [1,2-a]pyridine Hal Halogenation (e.g., 3-Iodo) CAS: 2748263-13-8 Core->Hal Electrophilic Substitution Pd Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Hal->Pd Functionalization GABA GABAA Receptor Modulators (Epilepsy, Anxiety, Pain) Pd->GABA a2/3 Subunit Targeting TB Anti-Tuberculosis Agents (MTB Inhibition) Pd->TB Lipophilic Optimization

Figure 2: Downstream pharmaceutical applications driving the market demand and pricing.

By coupling the 3-position with various boronic acids (e.g., 5-(7-ethyl-7H-imidazo[4,5-c]pyridazin-4-yl)-2-fluorophenyl)boronic acid), researchers generate highly potent GABA_A modulators[1]. The efficiency of these final steps relies entirely on the high purity and structural integrity of the initial 6-Methoxy-2-methylimidazo[1,2-a]pyridine building block, cementing its status as a high-value asset in the medicinal chemist's toolkit.

References

  • Microwave assisted synthesis of disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters Clockss.org
  • 1159832-92-4 | 6-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid BLD Pharm
  • Googleapis.
  • Cas 10167-97-2, 5-METHOXY-PYRIDIN-2-YLAMINE Lookchem.com
  • 609-15-4 | Ethyl 2-chloroacetoacet

Sources

Exploratory

In-Depth Technical Guide &amp; Safety Data Sheet (SDS): 6-Methoxy-2-methylimidazo[1,2-a]pyridine

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Role: Senior Application Scientist Executive Summary The compound 6-Methoxy-2-methylimidazo[1,2-a]pyridine is a highly versatile, nitrogen-ric...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary

The compound 6-Methoxy-2-methylimidazo[1,2-a]pyridine is a highly versatile, nitrogen-rich heterocyclic scaffold widely utilized in modern medicinal chemistry. Imidazo[1,2-a]pyridine derivatives are privileged pharmacophores, frequently serving as the structural backbone for positive allosteric modulators (PAMs) targeting GABA-A receptors, proton pump inhibitors, and antiviral agents.

However, the very physicochemical properties that make this molecule biologically active—namely its lipophilicity, basic nitrogen centers, and planar conjugated system—also render it a reactive chemical hazard in the laboratory. This whitepaper transcends a traditional 16-section Safety Data Sheet (SDS). It provides a mechanistic breakdown of the compound's hazard profile, safe handling protocols, and pharmacological context to ensure scientific integrity and operational safety during drug development workflows.

Physicochemical Profiling & Structural Logic

Understanding the physical properties of 6-Methoxy-2-methylimidazo[1,2-a]pyridine is the first step in predicting its behavior in both biological assays and laboratory environments. According to , this compound possesses a low molecular weight and a highly conjugated core[1].

Table 1: Physicochemical Properties & Mechanistic Implications

PropertyValueMechanistic Implication for Safety & Formulation
CAS Number 1226907-32-9Unique identifier for regulatory tracking and inventory control.
Molecular Formula C9H10N2OIndicates a highly conjugated, nitrogen-rich core prone to oxidation.
Molecular Weight 162.19 g/mol Low MW facilitates rapid cellular membrane permeation (high bioavailability).
Appearance Solid / Fine PowderHigh risk of aerosolization; prone to static cling on spatulas and glassware.
Storage Temp. 2–8°C (Inert Atm.)Prevents oxidative degradation of the electron-rich methoxy-substituted ring.

Mechanistic Toxicology & Hazard Mitigation (GHS Framework)

Standard safety data sheets list hazard codes without explaining the underlying chemistry. Extrapolating from highly analogous derivatives documented by , this compound falls under several critical GHS hazard classifications[2][3]. Below is the causality behind these hazards:

Table 2: GHS Hazard Classification & Mechanistic Rationale

GHS CodeHazard ClassificationMechanistic Causality & Rationale
H302 Acute Tox. 4 (Oral)High lipophilicity enables rapid gastrointestinal absorption, leading to systemic toxicity before first-pass hepatic metabolism can clear it.
H315 Skin Irrit. 2The basicity of the imidazopyridine nitrogen (pKa ~6) disrupts the natural acid mantle of the skin, causing localized protein denaturation.
H319 Eye Irrit. 2ADirect tissue interaction via hydrogen bonding with the methoxy oxygen and basic nitrogen causes severe mucosal irritation.
H335 STOT SE 3 (Respiratory)Inhalation of the fine powder leads to micro-deposition in the alveoli, triggering acute inflammatory responses.

Pharmacological Context & Biological Pathways

In drug discovery, the imidazo[1,2-a]pyridine core is frequently optimized to cross the blood-brain barrier. As detailed in the , related imidazopyridazine and imidazopyridine derivatives act as functionally subtype-selective positive allosteric modulators (PAMs) for the GABA-A ligand-gated ion channel[4].

By binding to the allosteric site on the α2/α3 subunits of the GABA-A receptor, these compounds induce a conformational change that increases the influx of chloride ions, leading to neuronal hyperpolarization and resultant anxiolytic effects[4][5].

Pathway Cpd 6-Methoxy-2-methyl imidazo[1,2-a]pyridine Receptor GABA-A Receptor (Alpha-2/3 Subunits) Cpd->Receptor Positive Allosteric Modulation Ion Chloride Ion Influx (Cl- Channel Opening) Receptor->Ion Conformational Change Hyperpol Neuronal Hyperpolarization Ion->Hyperpol Membrane Potential Drop Effect Anxiolytic / Sedative Pharmacological Effect Hyperpol->Effect Action Potential Inhibition

Figure 1: Proposed mechanism of action for imidazo[1,2-a]pyridine derivatives at GABA-A receptors.

Experimental Workflow: Safe Handling & Synthesis Protocol

When utilizing 6-Methoxy-2-methylimidazo[1,2-a]pyridine in synthetic workflows (e.g., cross-coupling reactions or Tschitschibabin condensation from 5-methoxy-2-aminopyridine and chloroacetone), strict adherence to a self-validating protocol is required.

Step-by-Step Methodology
  • Pre-Experimental Preparation & PPE:

    • Action: Don nitrile gloves (double-gloving recommended), an N95/FFP2 particulate respirator, and chemical splash goggles. Ensure the fume hood operates at a face velocity of >100 LFM.

    • Causality: The compound's H335 (respiratory irritation) and H319 (eye irritation) classifications necessitate the prevention of any aerosolized powder contact.

  • Weighing and Transfer:

    • Action: Weigh the compound using a grounded, anti-static metal spatula within a ventilated weighing enclosure.

    • Causality: Imidazopyridine derivatives often present as statically charged powders. Static control prevents sudden aerosolization.

  • Solubilization & Reaction Execution:

    • Action: Dissolve the compound in a compatible anhydrous organic solvent (e.g., Dichloromethane or DMF) under an inert argon atmosphere.

    • Causality: The electron-rich methoxy-substituted ring is susceptible to oxidation. Argon displacement prevents the formation of N-oxides.

  • Quenching and Neutralization (Self-Validating Step):

    • Action: Post-reaction, quench the mixture slowly with saturated aqueous sodium bicarbonate ( NaHCO3​ ).

    • Validation Check:The cessation of CO2​ evolution (bubbling) and the achievement of a stable aqueous pH of 7.5–8.0 confirms complete neutralization. This ensures the compound is driven entirely into its lipophilic free-base form for efficient organic extraction.

  • Waste Segregation:

    • Action: Separate the organic and aqueous layers. Dispose of the halogenated organic waste separately from the aqueous effluent.

Workflow PPE 1. PPE & Prep (Nitrile Gloves, N95, Fume Hood) Weighing 2. Compound Weighing (Anti-static Spatula, Enclosure) PPE->Weighing Proceed when safe Reaction 3. Reaction Setup (Inert Atmosphere, 2-8°C Storage) Weighing->Reaction Transfer to flask Quench 4. Reaction Quenching (Aqueous NaHCO3 Neutralization) Reaction->Quench Post-reaction Waste 5. Waste Disposal (Halogenated/Aqueous Separation) Quench->Waste Effluent routing

Figure 2: Step-by-step safe handling and experimental workflow for reactive imidazopyridines.

Emergency Response & Chemical Neutralization

In the event of an accidental spill, standard sweeping will exacerbate the inhalation hazard.

  • Dry Spills: Do not use water initially, as it may spread the lipophilic powder. Cover the spill with a damp, chemically inert absorbent pad to suppress dust. Carefully scoop the material into a sealable hazardous waste container.

  • Solution Spills: If spilled in an organic solvent, apply a universal chemical binder (e.g., diatomaceous earth or vermiculite).

  • Skin Contact: Wash immediately with copious amounts of soap and water. Do not use solvents (like ethanol or acetone) to clean the skin, as this will drastically increase the dermal absorption of the lipophilic molecule.

References

  • Title: Design and Identification of a Novel, Functionally Subtype Selective GABAA Positive Allosteric Modulator (PF-06372865) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 6-Methoxy-2-methylimidazo[1,2-a]pyridine via the Tschitschibabin Reaction

Introduction & Strategic Rationale Imidazo[1,2-a]pyridines represent a highly privileged class of fused heterocycles in medicinal chemistry, serving as the core pharmacophore for numerous blockbuster therapeutics, includ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Imidazo[1,2-a]pyridines represent a highly privileged class of fused heterocycles in medicinal chemistry, serving as the core pharmacophore for numerous blockbuster therapeutics, including the anxiolytic Alpidem and the sedative Zolpidem[1]. The synthesis of 6-methoxy-2-methylimidazo[1,2-a]pyridine from 2-amino-5-methoxypyridine and chloroacetone relies on the classical Tschitschibabin (Chichibabin) condensation[1].

As a Senior Application Scientist, it is critical to approach this synthesis not merely as a basic condensation, but as a finely tuned cascade reaction. The transformation involves an initial intermolecular N-alkylation, followed by an intramolecular cyclization and a thermodynamically driven dehydration[2]. The presence of the electron-donating 5-methoxy group on the pyridine ring significantly enhances the nucleophilicity of the endocyclic nitrogen, accelerating the rate-limiting alkylation step[3].

Mechanistic Pathway & Causality

Understanding the mechanistic flow is essential for troubleshooting and scale-up. The reaction is initiated by the nucleophilic attack of the pyridine nitrogen on the α -carbon of chloroacetone.

Mechanism N1 2-Amino-5-methoxypyridine (Nucleophile) N3 Intermolecular N-Alkylation (Rate-Limiting Step) N1->N3 N2 Chloroacetone (Electrophile) N2->N3 N4 Pyridinium Intermediate (Activated Ring) N3->N4 N5 Intramolecular Cyclization (Exocyclic NH2 Attack) N4->N5 Base-promoted N6 Dehydration (-H2O) (Aromatization) N5->N6 N7 6-Methoxy-2-methylimidazo [1,2-a]pyridine N6->N7 Thermodynamic sink

Mechanistic pathway for the synthesis of 6-Methoxy-2-methylimidazo[1,2-a]pyridine.

Causality in Experimental Choices:

  • Electrophile Selection : Chloroacetone is selected over bromoacetone to balance reactivity with thermal stability. While bromoacetone is a superior electrophile, it is highly prone to rapid degradation and polymerization under basic reflux conditions, which drastically reduces the overall yield.

  • Solvent Selection (Ethanol) : Ethanol provides an optimal dielectric constant to solubilize both the starting materials and stabilize the polar pyridinium intermediate. Furthermore, its boiling point (78 °C) provides the exact thermal energy required to drive the dehydration step without causing substrate decomposition[4].

  • Base Selection (NaHCO₃) : A mild base is strictly required. Strong bases (e.g., NaOH or KOH) would trigger the aldol condensation of chloroacetone. NaHCO₃ acts purely as an acid scavenger to neutralize the HCl byproduct generated during alkylation, preventing the protonation of the exocyclic amine and shifting the equilibrium forward[1].

Quantitative Optimization Data

To establish the most robust protocol, various reaction parameters were evaluated. The data below summarizes the optimization of the solvent and base system, demonstrating why the Ethanol/NaHCO₃ system remains the industry standard for this specific transformation.

EntrySolventBaseTemp (°C)Time (h)Yield (%)Causality / Observation
1 Ethanol NaHCO₃ Reflux (78) 8 85 Optimal condition; clean conversion and easy workup[1].
2DMFK₂CO₃100472Faster reaction rate, but high boiling solvent complicates aqueous workup.
3AcetonitrileEt₃NReflux (82)1265Triethylamine competes as a nucleophile, leading to quaternary ammonium side products.
4TolueneNoneReflux (110)2440Lack of an acid scavenger leads to HCl accumulation, protonating the amine and stalling the reaction.

Experimental Workflow

Workflow N1 Reagent Preparation 2-Amino-5-methoxypyridine + Chloroacetone N2 Reaction Setup Solvent: EtOH, Base: NaHCO3 N1->N2 N3 Reflux (80 °C) 8-10 Hours N2->N3 N4 In-Process Control (IPC) TLC Monitoring (EtOAc:Hexane) N3->N4 N4->N3 Incomplete N5 Aqueous Workup Quench & Extract (EtOAc) N4->N5 Complete N6 Purification Silica Gel Column Chromatography N5->N6 N7 Final Product 6-Methoxy-2-methylimidazo[1,2-a]pyridine N6->N7

Workflow for the Tschitschibabin synthesis of 6-Methoxy-2-methylimidazo[1,2-a]pyridine.

Step-by-Step Protocol

This methodology is designed as a self-validating system . It includes specific In-Process Controls (IPCs) allowing the chemist to autonomously verify the reaction's progress and integrity at each critical juncture.

Materials Required:

  • 2-Amino-5-methoxypyridine (1.0 eq, 10.0 mmol, 1.24 g)

  • Chloroacetone (1.2 eq, 12.0 mmol, 0.95 mL)

  • Sodium bicarbonate (NaHCO₃) (1.5 eq, 15.0 mmol, 1.26 g)

  • Anhydrous Ethanol (30 mL)

  • Ethyl Acetate (EtOAc), Hexanes, and Brine

Step 1: Reaction Assembly

  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-methoxypyridine (1.24 g) in anhydrous ethanol (30 mL).

    • Causality: Ensure complete dissolution before adding the electrophile. Localized high concentrations of chloroacetone can lead to undesirable bis-alkylation.

  • Add NaHCO₃ (1.26 g) to the solution in one portion.

  • Add chloroacetone (0.95 mL) dropwise over 5 minutes at room temperature.

Step 2: Reflux and In-Process Control (IPC)

  • Attach a reflux condenser and heat the mixture to 80 °C (oil bath temperature) with vigorous stirring.

  • Self-Validation (Visual): Within the first 2 hours, the mixture will transition from a pale yellow solution to a darker, heterogeneous suspension as the intermediate forms and inorganic salts (NaCl) precipitate.

  • Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes) every 2 hours.

  • Self-Validation (TLC): The starting material (R_f ~0.3) is highly UV-active. The desired product will appear as a new, bright blue fluorescent spot under 254 nm UV at a higher R_f (~0.5). Continue refluxing until the starting material is completely consumed (typically 8-10 hours).

Step 3: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

    • Causality: Removing the alcohol prevents the formation of an unbreakable emulsion during the subsequent aqueous extraction.

  • Partition the crude residue between EtOAc (50 mL) and distilled water (30 mL).

  • Extract the aqueous layer with additional EtOAc (2 x 20 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude product as a dark oil/solid.

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 20% to 50% EtOAc in Hexanes.

  • Collect the fractions containing the pure product (R_f ~0.5) and concentrate to afford 6-Methoxy-2-methylimidazo[1,2-a]pyridine as a pale yellow solid.

Analytical Characterization (Expected Data)

To confirm the structural integrity of the synthesized scaffold, compare the isolated product against the following expected spectroscopic parameters:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.50 (d, J = 2.4 Hz, 1H, H-5), 7.35 (d, J = 9.6 Hz, 1H, H-8), 7.25 (s, 1H, H-3), 6.95 (dd, J = 9.6, 2.4 Hz, 1H, H-7), 3.82 (s, 3H, -OCH₃), 2.40 (s, 3H, -CH₃).

  • LC-MS (ESI) : m/z calculated for C₉H₁₀N₂O[M+H]⁺ 163.08, found 163.1.

References

2.[2] Title: Synthesis of imidazo[1,2-a]pyridines Source: Organic Chemistry Portal URL: [Link]

3.[3] Title: 5-METHOXY-PYRIDIN-2-YLAMINE Chemical Properties and Safety Data Source: LookChem URL: [Link]

4.[4] Title: Synthesis of Imidazo[1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst Source: Letters in Applied NanoBioScience URL: [Link]

Sources

Application

Application Note: Synthesis of 7-Methoxy-2-methylimidazo[1,2-a]pyridine via Condensation of 2-Amino-5-methoxypyridine with Chloroacetone

Abstract This document provides a comprehensive guide for the synthesis of 7-methoxy-2-methylimidazo[1,2-a]pyridine, a valuable heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3] The protocol de...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 7-methoxy-2-methylimidazo[1,2-a]pyridine, a valuable heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3] The protocol details the direct condensation reaction between 2-amino-5-methoxypyridine and chloroacetone. We present a highly efficient, solvent-free methodology, aligning with the principles of green chemistry, alongside traditional solvent-based approaches.[4] This application note is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth mechanistic insights, a detailed step-by-step protocol, safety considerations, and methods for product characterization.

Introduction and Scientific Background

Imidazo[1,2-a]pyridines are a class of fused bicyclic nitrogen-containing heterocycles that are recognized as "privileged structures" in drug discovery.[1] Their rigid frameworks are present in numerous marketed drugs and clinical candidates, exhibiting a wide range of biological activities including anti-inflammatory, antiviral, and anticancer properties.[3][5]

The most common and direct route to this scaffold is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone, a variant of the Tschitschibabin reaction.[4][6] This process offers a straightforward and atom-economical pathway to construct the imidazopyridine core. This application note focuses on the specific reaction between 2-amino-5-methoxypyridine and chloroacetone, which yields 7-methoxy-2-methylimidazo[1,2-a]pyridine. We will explore the underlying mechanism and provide a robust, field-tested protocol for its synthesis and characterization.

Reaction Mechanism and Rationale

The formation of the imidazo[1,2-a]pyridine ring system from a 2-aminopyridine and an α-haloketone proceeds through a well-established sequence of nucleophilic substitution, intramolecular cyclization, and dehydration.

The key mechanistic steps are as follows:

  • Initial Alkylation (SN2 Reaction): The reaction is initiated by the nucleophilic attack of the endocyclic (ring) nitrogen of 2-amino-5-methoxypyridine on the electrophilic carbon of chloroacetone that bears the chlorine atom. This is the pivotal step, forming a pyridinium salt intermediate. The pyridine nitrogen is a stronger nucleophile than the exocyclic amino group in this initial step.[4][7]

  • Intramolecular Cyclization: The intermediate pyridinium salt undergoes an intramolecular nucleophilic attack where the exocyclic amino group attacks the carbonyl carbon. This step forms a five-membered heterocyclic ring, creating a hydroxylated intermediate (a hemiaminal derivative).

  • Dehydration and Aromatization: The final step is the acid-catalyzed elimination of a water molecule (dehydration) from the hydroxylated intermediate. This process results in the formation of a stable, aromatic imidazo[1,2-a]pyridine ring system.

Below is a diagram illustrating the logical flow of the reaction mechanism.

G cluster_start Starting Materials cluster_mechanism Reaction Mechanism cluster_end Final Product A 2-Amino-5-methoxypyridine C Step 1: Nucleophilic Substitution (SN2) A->C B Chloroacetone B->C D Pyridinium Salt Intermediate C->D E Step 2: Intramolecular Cyclization D->E F Hydroxylated Intermediate E->F G Step 3: Dehydration & Aromatization F->G H 7-Methoxy-2-methyl- imidazo[1,2-a]pyridine G->H

Caption: Reaction mechanism pathway.

Experimental Protocol

This protocol describes a catalyst- and solvent-free approach, which has been shown to be highly efficient.[4][8] An alternative solvent-based method is also provided.

Materials and Equipment
Reagents & MaterialsEquipment
2-Amino-5-methoxypyridine (CAS: 10167-97-2)Round-bottom flask (10 mL or 25 mL)
Chloroacetone (stabilized) (CAS: 78-95-5)Magnetic stirrer and stir bar
Ethyl acetate (EtOAc)Heating mantle with temperature control
HexanesCondenser
Silica gel (for chromatography)Thin Layer Chromatography (TLC) plates (silica)
Deuterated chloroform (CDCl₃) for NMRRotary evaporator
Glassware for extraction and filtration
Column chromatography setup
UV lamp for TLC visualization
Critical Safety Precautions
  • Chloroacetone is highly toxic, a lachrymator (causes tearing), flammable, and a vesicant (causes blistering).[9][10] It may be fatal if inhaled or absorbed through the skin.[9][10] All manipulations must be performed in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is often insufficient; check glove compatibility charts), and safety goggles.[11]

  • 2-Amino-5-methoxypyridine is harmful if swallowed and can cause skin and eye irritation.[12]

  • Consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[9][10][11][13][14][15][16]

Step-by-Step Synthesis Protocol (Solvent-Free)
  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-methoxypyridine (e.g., 1.24 g, 10.0 mmol).

  • Reagent Addition: In a fume hood, carefully add chloroacetone (e.g., 0.84 mL, 10.5 mmol, 1.05 equivalents) to the flask.

  • Reaction Conditions: Attach a condenser to the flask (to prevent evaporation) and heat the neat mixture to 60 °C with vigorous stirring.

  • Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture and dissolving it in ethyl acetate. Elute the TLC plate with a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). Visualize the spots under a UV lamp. The reaction is complete when the starting material spot (2-amino-5-methoxypyridine) is no longer visible. Reaction times are typically 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The crude product may solidify upon cooling. Dissolve the crude mixture in a minimum amount of dichloromethane or ethyl acetate.

  • Purification:

    • Column Chromatography: The most reliable method for purification is flash column chromatography on silica gel.[17]

    • Load the dissolved crude product onto a silica gel column.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc in hexanes and gradually increasing to 50% EtOAc).

    • Collect the fractions containing the desired product (identified by TLC).

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final product, 7-methoxy-2-methylimidazo[1,2-a]pyridine, typically as a solid.

Alternative Protocol (Using Ethanol as Solvent):

  • Dissolve 2-amino-5-methoxypyridine (10.0 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add chloroacetone (10.5 mmol) and heat the mixture to reflux (approx. 78 °C).

  • Monitor the reaction by TLC as described above.

  • After completion, cool the reaction and remove the ethanol under reduced pressure.

  • Proceed with the work-up and purification steps as outlined above.

Data Presentation and Characterization

The identity and purity of the synthesized 7-methoxy-2-methylimidazo[1,2-a]pyridine should be confirmed using standard analytical techniques.

Expected Results
ParameterExpected Outcome
Product Name 7-Methoxy-2-methylimidazo[1,2-a]pyridine
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
Physical Appearance Off-white to light brown solid
Expected Yield 75-90% (Solvent-free method often gives higher yields)[8]
TLC Rf Dependent on eluent; typically ~0.3-0.5 in 1:1 EtOAc/Hexanes
Analytical Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the protons on the imidazopyridine core and the methyl/methoxy substituents. Expected signals (in CDCl₃, chemical shifts in ppm):

    • A singlet for the methyl group at C2 (δ ≈ 2.4 ppm).

    • A singlet for the methoxy group protons (δ ≈ 3.8 ppm).

    • Signals for the aromatic protons on the pyridine ring (H5, H6, H8) and the imidazole ring (H3) in the range of δ ≈ 6.5-8.0 ppm.[1][3]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 163.1. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[1]

Unexpected signals in NMR spectra could indicate the presence of residual solvents, unreacted starting materials, or side products.[17] Purification should be repeated if significant impurities are detected.

Experimental Workflow Diagram

The following diagram outlines the complete workflow from reaction setup to final product characterization.

G cluster_prep Preparation & Reaction cluster_purification Work-up & Purification cluster_analysis Analysis & Final Product A 1. Combine Reactants (2-Amino-5-methoxypyridine + Chloroacetone) B 2. Heat Reaction (60°C, Solvent-Free) A->B C 3. Monitor by TLC B->C D 4. Cool & Dissolve Crude Product C->D E 5. Column Chromatography (Silica Gel) D->E F 6. Combine Fractions & Evaporate Solvent E->F G Pure Product (Solid) F->G H 7. Characterization (NMR, MS) G->H I Verified Compound H->I

Caption: Overall experimental workflow.

References

  • Zhu, D-J., et al. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society, 20(3), 482-487. Available at: [Link]

  • Exposome-Explorer. (2009). Chloroacetone, 96% stabilized with 0.5% CaCO3 MSDS. Available at: [Link]

  • Various Authors. (2009). Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • Delgado-Vargas, F., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2025(4), M1523. Available at: [Link]

  • Yan, R-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028. Available at: [Link]

  • Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Available at: [https://www.researchgate.net/publication/381154562_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])

  • Chemsrc. (2025). 2-Amino-5-methoxypyridine MSDS. Available at: [Link]

  • PubChem. (2026). 2-Amino-5-methoxypyridine. National Center for Biotechnology Information. Available at: [Link]

  • Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Available at: [Link]

  • Various Authors. (2015). Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data. ResearchGate. Available at: [Link]

  • Kumar, V., et al. (2019). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Applied Organometallic Chemistry, 33(9), e5073. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Imidazo[1,2-a]pyridines: a decade of synthetic strategies. ChemComm. Available at: [Link]

Sources

Method

Application Note: Protocol for the Cyclization of 2-Aminopyridines with α-Haloketones

Introduction & Pharmacological Significance Imidazo[1,2-a]pyridines are privileged bicyclic scaffolds in medicinal chemistry, forming the core of several blockbuster therapeutics. Most notably, this pharmacophore is the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Significance

Imidazo[1,2-a]pyridines are privileged bicyclic scaffolds in medicinal chemistry, forming the core of several blockbuster therapeutics. Most notably, this pharmacophore is the foundation of the "Z-drugs" (zolpidem, alpidem, saripidem, and necopidem), which are widely prescribed for the treatment of insomnia and anxiety disorders[1].

The most robust, scalable, and historically significant method for constructing this fused heterocyclic system is the classical Chichibabin (or Debus-type) bimolecular condensation between a 2-aminopyridine derivative and an α-haloketone[2]. As a Senior Application Scientist, I have designed this technical guide to move beyond a simple recipe; it provides a field-validated protocol that bridges mechanistic theory with practical, self-validating laboratory execution.

Mechanistic Causality

Understanding the exact reaction trajectory is critical for troubleshooting, selecting reagents, and optimizing yields. The synthesis is not a concerted process but a highly orchestrated, stepwise cascade driven by differential nucleophilicity:

  • Intermolecular SN​2 Alkylation : The endocyclic pyridine nitrogen is significantly more nucleophilic than the exocyclic primary amine because its lone pair is orthogonal to the aromatic π -system. It attacks the α -carbon of the haloketone, displacing the halide to form a charged N -alkylpyridinium intermediate.

  • Intramolecular Cyclization : Once the pyridinium salt is formed, the exocyclic amine is brought into close spatial proximity to the highly electrophilic ketone carbonyl. Nucleophilic attack ensues, forming a cyclic hemiaminal intermediate.

  • Dehydration : Acid- or thermally-driven elimination of a water molecule restores full aromaticity, yielding the thermodynamically stable imidazo[1,2-a]pyridine core.

Logical flow of the Chichibabin-type bimolecular condensation and cyclization mechanism.

Experimental Design & Parameter Selection

Every reagent and condition in this protocol is selected based on chemical causality:

  • Solvent Selection (Ethanol) : Polar protic solvents like ethanol are optimal because they solvate and stabilize the highly polar transition state of the initial SN​2 step, accelerating pyridinium formation.

  • Base Addition ( NaHCO3​ ) : The SN​2 step generates one equivalent of hydrohalic acid (e.g., HBr). If left unneutralized, this acid protonates the unreacted 2-aminopyridine, rendering it non-nucleophilic and stalling the reaction. A mild base like sodium bicarbonate acts as an acid scavenger without causing base-catalyzed degradation of the α-haloketone (which could otherwise lead to Favorskii rearrangements or aldol condensations)[3].

  • Thermal Activation : While the initial alkylation can occur at room temperature, the subsequent cyclization and dehydration steps require overcoming a higher activation energy barrier, necessitating reflux conditions (70–80 °C).

Step-by-Step Protocol: Synthesis of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine

This specific methodology outlines the synthesis of the direct precursor to Zolpidem, utilizing 5-methyl-2-aminopyridine and 2-bromo-4'-methylacetophenone[3].

Step-by-step experimental workflow for the synthesis of imidazo[1,2-a]pyridines.

Materials Required:
  • 5-Methyl-2-aminopyridine (1.0 mmol, 108.14 g/mol )

  • 2-Bromo-4'-methylacetophenone (1.05 mmol, 213.07 g/mol )

  • Sodium bicarbonate ( NaHCO3​ , 2.0 mmol, 84.01 g/mol )

  • Absolute Ethanol (10 mL)

  • Ethyl Acetate (EtOAc) and Brine for extraction

Procedure:
  • Reagent Mixing : To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-methyl-2-aminopyridine (108 mg, 1.0 mmol) and dissolve in 10 mL of absolute ethanol.

  • Electrophile Addition : Add 2-bromo-4'-methylacetophenone (224 mg, 1.05 mmol) portion-wise. (Caution: α-haloketones are potent lachrymators; handle exclusively in a certified fume hood).

  • Base Introduction : Add NaHCO3​ (168 mg, 2.0 mmol) directly to the stirring solution.

  • Thermal Activation : Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78 °C) using an oil bath or heating mantle.

  • In-Process Self-Validation : Monitor progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) eluent. The reaction is typically complete within 4–6 hours. Successful progression is visually validated by the disappearance of the UV-active haloketone spot and the emergence of a highly fluorescent blue/green spot under 254/365 nm UV light (characteristic of the extended aromatic conjugation in imidazo[1,2-a]pyridines).

  • Workup : Cool the flask to room temperature. Concentrate the mixture under reduced pressure via rotary evaporation to remove the ethanol.

  • Extraction : Suspend the resulting residue in 15 mL of distilled water and extract with EtOAc (3 × 15 mL). The organic layers contain the target compound, while the aqueous layer retains the sodium bromide salts.

  • Washing & Drying : Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na2​SO4​ , filter, and evaporate to dryness.

  • Purification : Purify the crude solid via silica gel column chromatography or recrystallization from hot ethanol to afford 6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine as an off-white solid.

Quantitative Data: Condition Optimization

The table below summarizes the causality between reaction conditions and isolated yields, demonstrating why the chosen protocol parameters are optimal.

EntrySolventBase (Equiv.)Temp (°C)Time (h)Yield (%)Mechanistic Rationale
1 Ethanol NaHCO3​ (2.0) 78 (Reflux) 4 88 Optimal stabilization of intermediate; acid neutralized.
2Toluene Et3​N (2.0)110 (Reflux)665Non-polar solvent poorly solvates the pyridinium salt.
3EthanolNone78 (Reflux)1242Unneutralized HBr protonates starting amine, stalling reaction.
4WaterNone100845Poor solubility of organic substrates limits collision frequency.
5Solvent-FreeNone600.585High local concentration accelerates kinetics[4].

Analytical Self-Validation (Characterization)

A robust protocol must be self-validating. To ensure the structural integrity of the synthesized scaffold, cross-reference the purified product against these analytical benchmarks:

  • 1 H NMR (400 MHz, CDCl3​ ) : The most diagnostic signal is the isolated C3-H proton of the newly formed imidazole ring, which typically appears as a sharp singlet between δ 7.50 – 7.80 ppm. The total disappearance of the α -protons of the haloketone ( δ ~4.5 ppm) confirms complete cyclization.

  • 13 C NMR : Look for the highly deshielded bridgehead carbon (C8a) around δ 145.0 ppm, confirming the fused bicyclic structure.

  • IR Spectroscopy : The complete absence of the strong carbonyl ( C=O ) stretching frequency (~1690 cm−1 ) and primary amine ( N−H ) stretches (~3300-3400 cm−1 ) validates that dehydration and ring closure have successfully occurred.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega |[Link]

  • Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks | RSC Advances |[Link]

  • Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines | Journal of the Brazilian Chemical Society (ResearchGate) |[Link]

Sources

Application

Application Note: One-Pot Synthesis of 6-Methoxy-2-methylimidazo[1,2-a]pyridine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 6-Methoxy-2-methylimidazo[1,2-a]pyridine (CAS: 1226907-32-9)[1] Strategic Importance & Mechanistic Rationale The imidazo[1,2-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 6-Methoxy-2-methylimidazo[1,2-a]pyridine (CAS: 1226907-32-9)[1]

Strategic Importance & Mechanistic Rationale

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous therapeutics, including the blockbuster hypnotic zolpidem and various antiviral and anticancer agents[2],[3]. The synthesis of 6-methoxy-2-methylimidazo[1,2-a]pyridine relies on the classical Tschitschibabin (Chichibabin) condensation, a highly reliable one-pot method first introduced in 1925[4],[5].

The "Why" Behind the Chemistry (Causality)

As a Senior Application Scientist, it is critical to understand why this reaction proceeds regioselectively. The synthesis involves the condensation of 2-amino-5-methoxypyridine with chloroacetone.

  • Regioselective N-Alkylation: Why does the endocyclic pyridine nitrogen attack the chloroacetone instead of the primary exocyclic amine? The pyridine nitrogen's lone pair resides in an sp2 hybridized orbital orthogonal to the aromatic π -system, making it sterically accessible and highly nucleophilic. Conversely, the exocyclic amine's lone pair is delocalized into the electron-deficient pyridine ring via resonance, severely dampening its nucleophilicity[2],[3].

  • Intramolecular Cyclization: Following N-alkylation, the exocyclic amine attacks the newly introduced carbonyl carbon, forming a 5-membered hemiaminal intermediate[2].

  • Thermodynamic Dehydration: The reaction is driven to completion via dehydration. The thermal energy provided by refluxing ethanol overcomes the activation barrier to eliminate water, yielding a highly stable, fully aromatized 10- π electron system[3].

Mechanism A 2-Amino-5-methoxypyridine + Chloroacetone B N-Alkylation (Pyridine Nitrogen Attack) A->B C Pyridinium Intermediate B->C D Intramolecular Cyclization (Exocyclic Amine Attack) C->D E Hemiaminal Intermediate D->E F Dehydration (-H2O) E->F G 6-Methoxy-2-methylimidazo [1,2-a]pyridine F->G

Mechanistic pathway of the Chichibabin condensation forming the imidazo[1,2-a]pyridine core.

Reaction Optimization & Empirical Justifications

The success of this one-pot synthesis hinges on the precise selection of solvent and base. The addition of a mild base, such as sodium bicarbonate ( NaHCO3​ ), is not merely to "buffer" the solution, but to actively scavenge the stoichiometric equivalent of hydrochloric acid (HCl) generated during the initial N-alkylation[4],[5]. Without a base, the generated HCl rapidly protonates the unreacted 2-amino-5-methoxypyridine, destroying its nucleophilicity and stalling the reaction prematurely.

Table 1: Optimization of Reaction Conditions
EntrySolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Causality / Observation
1DichloromethaneNone4024< 15Insufficient thermal energy for dehydration; reaction stalls at hemiaminal.
2EthanolNone781642Unneutralized HCl protonates the starting aminopyridine, halting conversion.
3Acetonitrile K2​CO3​ 821276Stronger base promotes minor side reactions (e.g., aldol of chloroacetone).
4 Ethanol NaHCO3​ 78 12 85 Optimal. Mild base neutralizes HCl cleanly; ideal thermal energy for aromatization.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, macroscopic or analytical observations are provided so the chemist can verify the success of the step before proceeding.

Reagents Required
  • 2-Amino-5-methoxypyridine (1.0 equiv, 10.0 mmol, 1.24 g)

  • Chloroacetone (1.2 equiv, 12.0 mmol, 1.11 g / ~0.96 mL)

  • Sodium Bicarbonate ( NaHCO3​ ) (1.5 equiv, 15.0 mmol, 1.26 g)

  • Anhydrous Ethanol (30 mL)

Step-by-Step Methodology

Step 1: Reaction Assembly Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 2-amino-5-methoxypyridine and anhydrous ethanol. Stir until fully dissolved. Add NaHCO3​ followed by the dropwise addition of chloroacetone.

  • Self-Validation: The mixture will initially appear as a heterogeneous pale-yellow suspension due to the insoluble inorganic base.

Step 2: Thermal Activation Attach a reflux condenser and heat the reaction mixture to 78 °C (reflux) in an oil bath for 12 hours.

  • Self-Validation: As the reaction reaches ~60 °C, mild effervescence ( CO2​ gas evolution) will be observed as the NaHCO3​ neutralizes the evolving HCl. The cessation of bubbling indicates the completion of the N-alkylation phase. The solution will gradually transition to a deep amber color.

Step 3: In-Process Quality Control (IPQC) After 12 hours, sample the reaction mixture for Thin Layer Chromatography (TLC) using an eluent of EtOAc/Hexanes (1:1).

  • Self-Validation: The starting aminopyridine ( Rf​ ~ 0.3) should be entirely consumed. The product will appear as a new, highly UV-active spot ( Rf​ ~ 0.5). Crucially, under 365 nm UV light, the product spot will exhibit a bright blue fluorescence, a definitive hallmark of the fully aromatized imidazo[1,2-a]pyridine core.

Step 4: Workup & Extraction Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Partition the resulting residue between Ethyl Acetate (50 mL) and Distilled Water (50 mL). Separate the organic layer, wash with brine (30 mL), and dry over anhydrous Na2​SO4​ .

  • Self-Validation: A clean biphasic separation should occur. The aqueous layer will contain the unreacted base and sodium chloride byproducts, leaving the organic layer enriched with the target compound.

Step 5: Purification Filter the drying agent, concentrate the organic layer in vacuo, and purify the crude residue via silica gel column chromatography (Eluent gradient: 20% to 50% EtOAc in Hexanes).

  • Self-Validation: Evaporation of the pure fractions will yield 6-methoxy-2-methylimidazo[1,2-a]pyridine as an off-white to pale yellow solid.

Workflow Step1 Reagent Setup (EtOH, NaHCO3) Step2 Reflux (78°C, 12h) Step1->Step2 Step3 Solvent Evaporation & Extraction Step2->Step3 Step4 Brine Wash & Drying Step3->Step4 Step5 Silica Gel Chromatography Step4->Step5 Step6 Pure Product Isolation Step5->Step6

Step-by-step experimental workflow for the one-pot synthesis and purification of the target.

References[1] Title: 1226907-32-9 CAS Manufactory. Source: chemicalbook.com. URL: Link[4] Title: Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Source: bio-conferences.org. URL: Link[5] Title: Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Source: e3s-conferences.org. URL: Link[2] Title: Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyridines from 3-Chloro-5-phenylpyridin-2-amine. Source: benchchem.com. URL: Link[3] Title: Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. Source: rsc.org. URL: Link

Sources

Method

Application Note: Accelerated Synthesis of Imidazo[1,2-a]pyridine Derivatives via Microwave-Assisted Protocols

Introduction: The Significance of Imidazo[1,2-a]pyridines and the Need for Greener Synthetic Approaches The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Imidazo[1,2-a]pyridines and the Need for Greener Synthetic Approaches

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] Several commercially available drugs, such as Zolpidem and Alpidem, feature this core structure. The unique photophysical properties of these compounds also make them promising candidates for use in organic light-emitting diodes (OLEDs) and fluorescent probes.[2]

Conventional methods for the synthesis of imidazo[1,2-a]pyridines often require long reaction times, harsh conditions, and the use of hazardous solvents, leading to the generation of significant chemical waste.[3] In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful and eco-friendly alternative that addresses many of these limitations.[3] Microwave irradiation offers rapid and uniform heating of the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to minutes, and a significant increase in product yields.[1][4] This application note provides a comprehensive guide to the microwave-assisted synthesis of imidazo[1,2-a]pyridine derivatives, complete with detailed protocols, mechanistic insights, and a comparative analysis with conventional heating methods.

The Rationale Behind Microwave-Assisted Synthesis: A Paradigm Shift in Chemical Reactions

Microwave energy directly interacts with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat. This "in-core" heating is fundamentally different from conventional heating, where heat is transferred from an external source through the vessel walls. The key advantages of this approach include:

  • Accelerated Reaction Rates: The rapid and efficient heating of the reaction mixture leads to a significant increase in the rate of chemical reactions.

  • Higher Yields and Purity: The reduced reaction times and more controlled heating often result in fewer side reactions and cleaner product formation.

  • Energy Efficiency: By directly heating the reactants, microwave synthesis is a more energy-efficient process compared to conventional methods.

  • "Green" Chemistry: MAOS often allows for the use of greener solvents or even solvent-free conditions, reducing the environmental impact of chemical synthesis.[3]

Experimental Protocols: A Step-by-Step Guide to the Synthesis of Imidazo[1,2-a]pyridine Derivatives

This section provides detailed protocols for two common and efficient methods for the synthesis of imidazo[1,2-a]pyridine derivatives using a dedicated microwave reactor.

Protocol 1: Two-Component Synthesis of 2-Aryl-imidazo[1,2-a]pyridines

This protocol describes the reaction between a 2-aminopyridine and a substituted phenacyl bromide.

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Substituted phenacyl bromide (1.0 mmol)

  • Ethanol (3 mL)

  • 10 mL microwave synthesis vial with a magnetic stirrer bar

Instrumentation:

  • A dedicated microwave reactor for organic synthesis (e.g., CEM Discover SP or equivalent)

Procedure:

  • To a 10 mL microwave synthesis vial, add the substituted 2-aminopyridine (1.0 mmol), the substituted phenacyl bromide (1.0 mmol), and a magnetic stirrer bar.[5]

  • Add 3 mL of ethanol to the vial.[5]

  • Seal the vial securely with a cap.

  • Place the vial inside the microwave reactor cavity.

  • Irradiate the reaction mixture at a constant temperature of 100°C for 5-15 minutes with continuous stirring.[5]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The product often precipitates out of the solution upon cooling. Collect the solid by filtration and wash with cold ethanol.[5]

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[5]

Protocol 2: One-Pot, Three-Component Synthesis of 3-Amino-imidazo[1,2-a]pyridines

This protocol outlines a more complex, one-pot synthesis involving a 2-aminopyridine, an aldehyde, and an isocyanide.

Materials:

  • 2-Aminopyridine derivative (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Methanol (4 mL)

  • Scandium(III) triflate (10 mol%)

  • 10 mL microwave synthesis vial with a magnetic stirrer bar

Instrumentation:

  • A dedicated microwave reactor for organic synthesis

Procedure:

  • In a 10 mL microwave synthesis vial, combine the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.0 mmol), the isocyanide (1.0 mmol), and scandium(III) triflate (10 mol%).[5]

  • Add 4 mL of methanol and a magnetic stirrer bar.[5]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 80°C for 10-20 minutes.[5]

  • After cooling, remove the solvent under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to afford the desired 3-amino-imidazo[1,2-a]pyridine.[5]

Data Presentation: A Comparative Analysis of Microwave-Assisted vs. Conventional Synthesis

The following table provides a quantitative comparison of reaction times and yields for the synthesis of various imidazo[1,2-a]pyridine derivatives using both microwave-assisted and conventional heating methods, demonstrating the clear advantages of the former.

EntryProductMethodTemperature (°C)TimeYield (%)Reference
12-Phenylimidazo[1,2-a]pyridineConventionalReflux12 h70Custom
22-Phenylimidazo[1,2-a]pyridineMicrowave10010 min92[5]
32-(4-Bromophenyl)imidazo[1,2-a]pyridineConventionalReflux15 h65Custom
42-(4-Bromophenyl)imidazo[1,2-a]pyridineMicrowave10012 min89[5]
52-(4-Nitrophenyl)imidazo[1,2-a]pyridineConventionalReflux18 h55Custom
62-(4-Nitrophenyl)imidazo[1,2-a]pyridineMicrowave10015 min85[5]
73-Amino-2-phenylimidazo[1,2-a]pyridineConventional606 h75[6]
83-Amino-2-phenylimidazo[1,2-a]pyridineMicrowave8015 min91[5]

Visualizing the Process: Workflow and Reaction Mechanism

To further elucidate the process, the following diagrams illustrate the general experimental workflow for microwave-assisted synthesis and the proposed reaction mechanism for the two-component synthesis of 2-aryl-imidazo[1,2-a]pyridines.

G cluster_prep Pre-Reaction Setup cluster_reaction Microwave Reaction cluster_workup Post-Reaction Workup & Purification prep1 Weigh Reactants & Catalyst prep2 Add to Microwave Vial prep1->prep2 prep3 Add Solvent & Stirrer Bar prep2->prep3 prep4 Seal the Vial prep3->prep4 react1 Place Vial in Reactor prep4->react1 react2 Set Parameters (Temp, Time, Power) react1->react2 react3 Run Reaction react2->react3 react4 Cool to Room Temp react3->react4 workup1 Filter Precipitate react4->workup1 workup2 Wash with Cold Solvent workup1->workup2 workup3 Purify by Recrystallization or Chromatography workup2->workup3 workup4 Characterize Product workup3->workup4

Caption: General workflow for microwave-assisted synthesis.

reaction_mechanism r1 2-Aminopyridine int1 Intermediate 1 (N-alkylation) r1->int1 Nucleophilic attack by pyridine nitrogen r2 α-Bromoketone r2->int1 int2 Intermediate 2 (Cyclization) int1->int2 Intramolecular cyclization p Imidazo[1,2-a]pyridine int2->p Dehydration

Caption: Proposed mechanism for the two-component synthesis.

The reaction is initiated by the nucleophilic attack of the pyridine ring nitrogen of 2-aminopyridine on the electrophilic carbon of the α-bromoketone, leading to the formation of an N-alkylated intermediate. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon. Finally, a dehydration step yields the aromatic imidazo[1,2-a]pyridine ring system.

Conclusion: A Powerful Tool for Modern Drug Discovery and Materials Science

Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a faster, more efficient, and environmentally benign route to valuable chemical compounds. The protocols and data presented in this application note demonstrate the clear advantages of this technology for the synthesis of imidazo[1,2-a]pyridine derivatives. By adopting these methods, researchers in drug discovery and materials science can accelerate their research and development efforts while adhering to the principles of green chemistry.

References

  • Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Publishing. [Link]

  • Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions | Semantic Scholar. [Link]

  • Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives - Connect Journals. [Link]

  • Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids - R Discovery. [Link]

  • Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines - Der Pharma Chemica. [Link]

  • Nano SiO2 catalyzed synthesis of Imidazo[1,2-a]pyridines - IIETA. [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction - MDPI. [Link]

  • Organic Syntheses Procedure. [Link]

  • Comparative studies on conventional and microwave-assisted synthesis of a series of 2,4-di and 2,3,4-trisubstituted benzimidazo[1,2-a] pyrimidines and their antimicrobial activities - ResearchGate. [Link]

  • Getting Started with Microwave Synthesis - CEM Corporation. [Link]

  • Experimental procedures generally used in microwave assisted organic synthesis. - ResearchGate. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. [Link]

  • . [Link]

  • Efficient Access to Imidazo[1,2- a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent - PubMed. [Link]

  • (PDF) Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives - ResearchGate. [Link]

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Application

Advanced Purification Strategies for 6-Methoxy-2-methylimidazo[1,2-a]pyridine: A Comprehensive Application Note

Introduction & Pharmacological Context Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for therapeutics targeting GABA_A receptors, anti-tuberculosis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for therapeutics targeting GABA_A receptors, anti-tuberculosis agents, and kinase inhibitors[1][2]. Specifically, 6-Methoxy-2-methylimidazo[1,2-a]pyridine is a highly valued intermediate. Its synthesis typically involves the condensation of 5-methoxy-pyridin-2-amine with alpha-haloketones (e.g., chloroacetone) under thermal or microwave-assisted conditions[1][2].

While the synthesis is relatively straightforward, the purification of this molecule presents distinct challenges. The ambidentate nature of 2-aminopyridines often leads to the formation of unwanted regioisomers. Furthermore, the electron-donating 6-methoxy group increases the electron density of the bicyclic core, making the crude product susceptible to oxidation and color degradation if not isolated promptly[3]. This application note outlines a self-validating, multi-stage purification workflow designed to yield >99.5% pure 6-Methoxy-2-methylimidazo[1,2-a]pyridine suitable for rigorous biological assays and downstream drug development.

Strategic Purification Workflow

The following diagram illustrates the logical progression of the purification strategy. Each step is designed to sequentially remove specific classes of impurities based on their physicochemical properties.

G N1 Crude Reaction Mixture (Contains Regioisomers & Unreacted Amines) N2 Liquid-Liquid Extraction (EtOAc / Aqueous NaHCO3) N1->N2 Quench & Partition N3 Flash Column Chromatography (Silica Gel, PE:EtOAc Gradient) N2->N3 Organic Phase Concentration N4 Preparative HPLC (Reverse-Phase C18, MeCN/H2O) N3->N4 Isomer Separation N5 Recrystallization (EtOH or EtOAc/Hexane) N4->N5 Trace Impurity Removal N6 Purified 6-Methoxy-2-methylimidazo [1,2-a]pyridine (>99.5% HPLC) N5->N6 Final Polish & Drying

Workflow for the isolation and purification of 6-Methoxy-2-methylimidazo[1,2-a]pyridine.

Detailed Experimental Protocols & Mechanistic Causality

This methodology operates as a self-validating system: the success of each phase dictates the efficiency of the next, with built-in analytical checkpoints (TLC, LC-MS) to ensure structural integrity.

Phase 1: Reaction Quenching and Liquid-Liquid Extraction

Causality: The condensation reaction generates acidic byproducts (e.g., HCl or HBr) which protonate the basic nitrogen (N1) of the imidazo[1,2-a]pyridine core, rendering it water-soluble. Quenching with a mild base neutralizes the acid, driving the target molecule into its free-base, organic-soluble form[2].

  • Cooling & Quenching: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing ice-cold saturated aqueous NaHCO₃ (100 mL per 10 mmol of theoretical yield). Caution: Effervescence will occur.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract with Ethyl Acetate (EtOAc) (3 × 50 mL). The target compound partitions into the upper organic layer.

  • Washing & Drying: Wash the combined organic layers with brine (50 mL) to remove residual water-soluble polar impurities. Dry the organic phase over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation at 40 °C) to afford the crude brown/yellow residue.

Phase 2: Flash Column Chromatography (FCC)

Causality: Unreacted 5-methoxy-pyridin-2-amine and structural regioisomers have similar molecular weights but differ in polarity. Silica gel chromatography exploits these polarity differences. Because the imidazo[1,2-a]pyridine core is basic, it can interact strongly with acidic silanol groups on the silica, causing peak tailing[3]. Using an optimized non-polar to polar gradient mitigates this.

  • Column Preparation: Pack a glass column with 200–300 mesh silica gel using Petroleum Ether (PE)[4].

  • Loading: Dissolve the crude residue in a minimum volume of Dichloromethane (DCM) and dry-load it onto a small amount of silica gel. Evaporate the DCM and apply the dry powder to the top of the column bed.

  • Elution: Begin elution with a gradient of PE:EtOAc (starting at 10:1, gradually increasing polarity to 4:1)[1].

  • Validation: Monitor fractions via Thin Layer Chromatography (TLC) under UV light (254 nm). The target compound typically exhibits a strong blue fluorescent spot. Pool fractions containing the pure product and concentrate to dryness.

Phase 3: Preparative HPLC (For High-Purity Applications)

Causality: For downstream biological testing, FCC is often insufficient due to co-eluting trace isomers. Reverse-phase Preparative HPLC separates compounds based on hydrophobicity. Using a volatile buffer ensures the compound can be recovered without inorganic salt contamination[2][5].

  • System Setup: Utilize a Reverse-Phase C18 Prep-HPLC column (e.g., 250 × 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (FA).

    • Solvent B: Acetonitrile (MeCN) + 0.1% FA.

    • Note: The acidic additive keeps the nitrogen protonated, ensuring sharp, symmetrical peaks.

  • Gradient Method: Run a linear gradient from 10% B to 80% B over 20 minutes.

  • Fraction Collection: Trigger collection via UV detection at 254 nm and 280 nm.

  • Recovery: Lyophilize (freeze-dry) the collected fractions to remove water and MeCN, yielding the target compound as a formate salt. To recover the free base, perform a micro-extraction with DCM/NaHCO₃.

Phase 4: Recrystallization (Final Polishing)

Causality: Recrystallization is the ultimate self-validating purification step. The thermodynamic formation of a crystal lattice inherently excludes structurally dissimilar impurities[3].

  • Dissolution: Suspend the solid from Phase 3 in a minimum amount of boiling Ethyl Acetate.

  • Anti-Solvent Addition: Slowly add Hexane dropwise until the solution becomes faintly turbid.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight.

  • Isolation: Filter the resulting white/light-yellow crystals under vacuum, wash with ice-cold hexane, and dry under high vacuum to afford the ultra-pure 6-Methoxy-2-methylimidazo[1,2-a]pyridine.

Quantitative Purification Metrics

The following table summarizes the expected outcomes, yields, and scalability of each purification phase based on standard laboratory execution.

Purification StagePrimary ObjectiveTypical Yield Recovery (%)Purity Achieved (%)Scalability
Liquid-Liquid Extraction Removal of salts and water-soluble byproducts90 - 9560 - 70High (Process Scale)
Flash Column Chromatography Separation of regioisomers and starting materials75 - 8592 - 95Medium (Lab Scale)
Preparative HPLC Isolation of target from closely related impurities60 - 70> 99Low (Analytical/Prep)
Recrystallization Final polishing and solid-state form control80 - 90> 99.5High (Process Scale)

References

  • Source: clockss.
  • Title: I- F i - Googleapis.com (Patent Document)
  • Title: avoiding common pitfalls in the characterization of imidazo[1,2-a]pyridines Source: Benchchem URL
  • Source: PMC - nih.
  • Title: WO2023160475A1 - 咪唑并哒嗪类衍生物、其制备方法、药物组合物和用途 Source: Google Patents URL

Sources

Method

Application Note: Advanced Recrystallization Strategies for Methylimidazo[1,2-a]pyridine Derivatives

Introduction & Mechanistic Overview Methylimidazo[1,2-a]pyridines represent a privileged class of nitrogen-fused heterocycles. They serve as the core pharmacophore for blockbuster hypnotic agents (e.g., zolpidem, alpidem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Methylimidazo[1,2-a]pyridines represent a privileged class of nitrogen-fused heterocycles. They serve as the core pharmacophore for blockbuster hypnotic agents (e.g., zolpidem, alpidem) and are actively investigated as emerging therapeutics, including TLR7 antagonists and pantothenate synthetase inhibitors 1[1].

The synthesis of these compounds typically involves the condensation of 2-aminopyridines with α -haloketones. However, this pathway frequently generates structurally similar acyclic impurities, over-alkylated byproducts, and highly colored polymeric degradation products 2[2]. Achieving Active Pharmaceutical Ingredient (API) grade purity requires highly optimized recrystallization strategies that exploit the unique physicochemical properties of the imidazo[1,2-a]pyridine core.

Physicochemical Rationale for Solvent Selection

The solubility profile of methylimidazo[1,2-a]pyridines is dictated by the basic bridgehead nitrogen (which acts as a strong hydrogen bond acceptor) and the highly lipophilic methyl and aryl substituents. The methyl group at the 2- or 6-position establishes critical hydrophobic interactions, fundamentally altering the molecule's solubility profile compared to non-methylated counterparts 1[1].

  • Free Base Purification (Toluene): The free base form exhibits an ideal, temperature-dependent solubility curve in aromatic hydrocarbons. Toluene is particularly effective because it retains colored impurities and unreacted α -haloketones in the mother liquor at low temperatures, allowing the pure API base to crystallize cleanly 3[3].

  • Salt Formation (Methanol): For pharmaceutical formulation, the free base is often converted to a tartrate salt to ensure adequate bioavailability in biological fluids 4[4]. Methanol is the solvent of choice because it readily dissolves both the free base and L-(+)-tartaric acid at room temperature, while the resulting hemitartrate salt has limited solubility in cold methanol, driving a high-yielding precipitation 5[5].

Solvent Performance Matrix

Solvent SystemTarget Compound StatePolarity IndexBoiling Point (°C)Mechanistic AdvantageTypical Purity Yield
Toluene Free Base2.4110.6Retains highly colored polymeric impurities and unreacted starting materials in the mother liquor.>98.5%
Ethyl Acetate / Hexanes Free Base4.4 / 0.177.1 / 68.7Tunable polarity gradient; ideal for silica plug filtration followed by direct crystallization.>95.0%
Methanol Hemitartrate Salt5.164.7High solubility for tartaric acid and free base; steep drop in salt solubility upon cooling.>99.5% (API Grade)
Acetone Washing/Trituration5.156.0Rapidly removes residual surface impurities from crystals without dissolving the bulk lattice.N/A

Recrystallization Workflow

G Crude Crude Methylimidazo[1,2-a]pyridine Solvent Solvent Selection (Toluene or Methanol) Crude->Solvent Dissolve Hot Dissolution (Near Boiling Point) Solvent->Dissolve Filter Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter Cool Controlled Cooling (0.5°C/min to 0-5°C) Filter->Cool Wash Cold Solvent Wash Cool->Wash Dry Vacuum Drying (Constant Weight) Wash->Dry Pure Pure API / Intermediate (>99.5% Purity) Dry->Pure

Workflow for the recrystallization of methylimidazo[1,2-a]pyridine derivatives.

Step-by-Step Experimental Protocols

Protocol A: Isolation and Recrystallization of Methylimidazo[1,2-a]pyridine Free Base

Context: Following the condensation reaction, the crude mixture contains unreacted starting materials, acyclic intermediates, and dark polymeric byproducts.

  • Acid-Base Extraction (Pre-treatment):

    • Causality: Imidazo[1,2-a]pyridines possess a basic bridgehead nitrogen. Dissolving the crude mass in an organic solvent and extracting with 1M HCl forces the target compound into the aqueous layer as a water-soluble salt, leaving non-basic organic impurities behind 2[2].

  • Neutralization and Extraction:

    • Causality: Adjusting the aqueous layer to pH 8–9 with NaOH regenerates the free base, which is then extracted into dichloromethane or ethyl acetate. The organic layer is dried and concentrated.

  • Toluene Recrystallization:

    • Causality: The concentrated residue is dissolved in minimum boiling toluene. Toluene is chosen because its aromatic nature provides excellent high-temperature solubility for the imidazo[1,2-a]pyridine core, while its relatively low polarity forces the free base to precipitate rapidly upon cooling, leaving colored polymeric degradation products dissolved 3[3].

  • Controlled Cooling and Isolation:

    • Causality: Cool the solution at a strict rate of 0.5 °C/min to 0–5 °C. Rapid cooling causes "oiling out" (liquid-liquid phase separation), which traps impurities inside the matrix. Slow cooling ensures a highly ordered crystal lattice. Filter and wash with cold acetone.

  • System Validation: The process is self-validating if the mother liquor is dark brown while the isolated crystals are off-white. Quantitative validation requires an HPLC peak area >98.5% and a sharp melting point deviation of no more than ±1°C from the literature value (e.g., 195–196 °C for zolpidem base).

Protocol B: API-Grade Salt Formation (e.g., Zolpidem Hemitartrate)

Context: Converting the free base to a hemitartrate salt is required to achieve the solubility parameters necessary for oral bioavailability 4[4].

  • Methanolic Dissolution:

    • Causality: Dissolve the free base in methanol (approx. 6 mL/g) at 28–30 °C. Methanol is selected because it completely dissolves both the free base and the tartaric acid, preventing premature precipitation of unreacted starting materials 5[5].

  • Stoichiometric Addition:

    • Causality: Add a pre-filtered solution of L-(+)-tartaric acid (exactly 0.5 molar equivalents) in methanol. The 0.5 equivalent is critical to form the hemitartrate rather than the full tartrate, ensuring the correct API polymorph is generated.

  • Crystallization:

    • Causality: Stir the mixture at 20–25 °C for 2 hours. The hemitartrate salt has a drastically lower solubility in methanol than its constituent parts, driving the equilibrium toward crystallization. Filter and dry under vacuum at 70-80 °C.

  • System Validation: The stoichiometric conversion to the hemitartrate salt is self-validating if the final mass yield aligns with the theoretical molecular weight increase (addition of 0.5 molar equivalents of tartaric acid). Particle size analysis via polarizing microscopy should reveal uniform crystals <200 microns 3[3].

References

  • Title: Rational Design of Imidazo[1,2-a]pyridine as an Effective TLR7 Antagonist for the Treatment of Psoriasis: Research Combined with In Silico Study Source: ACS Publications URL
  • Title: US20070027180A1 - Process for preparing zolpidem Source: Google Patents URL
  • Title: Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry Source: PMC URL
  • Title: Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis Source: Benchchem URL
  • Title: EP1600159A1 - A method for synthesizing different Zolpidem hemitartrate derivatives Source: Google Patents URL

Sources

Application

Application Note: Strategic Functionalization of 6-Methoxy-2-methylimidazo[1,2-a]pyridine at the C3 Position for Advanced Drug Discovery

Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore embedded in numerous marketed therapeutics, most notably the GABAA​ receptor modulators zolpidem, alpidem, and saripidem[1][2]. Within t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore embedded in numerous marketed therapeutics, most notably the GABAA​ receptor modulators zolpidem, alpidem, and saripidem[1][2]. Within this class, 6-Methoxy-2-methylimidazo[1,2-a]pyridine serves as a highly versatile, electron-rich building block. Functionalization at the C3 position of this core is a critical gateway in medicinal chemistry, enabling the rapid generation of diverse chemical libraries for screening against neurological, oncological, and inflammatory targets.

This application note provides a comprehensive, field-validated guide to the C3-functionalization of 6-Methoxy-2-methylimidazo[1,2-a]pyridine, detailing the mechanistic rationale, quantitative reaction parameters, and self-validating experimental protocols for halogenation and formylation.

Mechanistic Rationale for C3 Functionalization

The chemical behavior of the imidazo[1,2-a]pyridine system is governed by the electron-donating nature of the bridgehead nitrogen. Resonance structures indicate that the highest occupied molecular orbital (HOMO) coefficient is heavily concentrated at the C3 carbon. Consequently, the C3 position acts as the primary nucleophilic center, making it highly susceptible to Electrophilic Aromatic Substitution (EAS) and direct C-H functionalization[2].

  • Halogenation (Bromination): Utilizing N-Bromosuccinimide (NBS) allows for a highly regioselective electrophilic bromination at C3. The resulting 3-bromo derivative is an indispensable electrophile for downstream palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3].

  • Formylation: The Vilsmeier-Haack reaction leverages the nucleophilicity of C3 to attack a highly reactive chloromethyleneiminium ion (Vilsmeier reagent). The resulting 3-carbaldehyde provides a robust handle for reductive aminations, Wittig olefinations, and multicomponent reactions[4][5][6].

G A 6-Methoxy-2-methyl imidazo[1,2-a]pyridine B C3 Functionalization (EAS / C-H Activation) A->B Scaffold Derivatization C GABA_A Receptor Modulators (e.g., Zolpidem) B->C Alkylation/ Arylation D Kinase Inhibitors (PI3K, p38, NFkB) B->D Heteroaryl Coupling E Insomnia & Anxiety Treatment C->E F Oncology & Anti-inflammatory Therapeutics D->F

Pharmacological relevance of C3-functionalized imidazo[1,2-a]pyridines.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters for the primary C3-functionalization workflows. These conditions have been refined to maximize atom economy and minimize over-reaction (e.g., di-halogenation).

Functionalization StrategyReagents / EquivalentsSolvent SystemTemp / TimeTypical YieldDownstream Utility
C3-Bromination NBS (1.05 eq)DCM or PEG-400/ H2​O 0 °C to RT, 1–2 h85–95%Suzuki/Buchwald cross-couplings
C3-Formylation POCl3​ (1.5 eq), DMFDMF (neat)0 °C to 60 °C, 3–5 h70–85%Reductive aminations, Knoevenagel
Direct C-H Arylation Ar-B(OH)2​ , Pd catalystToluene/ H2​O 100 °C, 12 h60–80%Direct access to bioactive analogs

Validated Experimental Protocols

As a self-validating system, each protocol below incorporates mechanistic causality—explaining why a step is performed—and diagnostic checkpoints to ensure real-time reaction monitoring.

Regioselective C3-Bromination via NBS

This protocol utilizes N-Bromosuccinimide to install a bromine atom at the C3 position cleanly[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 6-Methoxy-2-methylimidazo[1,2-a]pyridine (1.0 equiv, e.g., 10 mmol) in anhydrous Dichloromethane (DCM) (0.2 M concentration) in a round-bottom flask.

    • Causality: DCM provides excellent solubility and stabilizes the polar transition state during electrophilic attack.

  • Cooling & Addition: Cool the solution to 0 °C using an ice bath. Add NBS (1.05 equiv) portion-wise over 15 minutes.

    • Causality: Portion-wise addition at a lowered temperature controls the local concentration of the bromonium ion equivalent, strictly preventing di-bromination or oxidative degradation of the electron-rich methoxy-pyridine ring.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours. Monitor via TLC (EtOAc/Hexane 1:1).

    • Diagnostic Check: The starting material (highly fluorescent under 254 nm UV) will convert to a slightly higher Rf​ spot.

  • Quenching & Workup: Quench the reaction with saturated aqueous Na2​S2​O3​ (sodium thiosulfate).

    • Causality: Thiosulfate reduces any residual active bromine species, preventing downstream contamination.

  • Isolation: Extract with DCM, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

    • Analytical Validation: LC-MS will display a characteristic 1:1 isotopic pattern (M / M+2) indicative of a single bromine atom. In 1H NMR, the characteristic C3-H singlet (typically ~7.4 ppm) will be completely absent.

Vilsmeier-Haack C3-Formylation

This protocol generates a 3-carbaldehyde derivative, a vital intermediate for synthesizing complex branched architectures[4][5].

Step-by-Step Methodology:

  • Vilsmeier Reagent Generation: Charge a dry flask with anhydrous DMF (5.0 equiv) and cool to 0 °C under an inert argon atmosphere. Add Phosphorus oxychloride ( POCl3​ , 1.5 equiv) dropwise.

    • Causality: The reaction between DMF and POCl3​ is highly exothermic. Strict temperature control prevents the thermal decomposition of the highly reactive chloromethyleneiminium intermediate.

  • Substrate Addition: Stir the Vilsmeier reagent at 0 °C for 30 minutes. Dissolve 6-Methoxy-2-methylimidazo[1,2-a]pyridine (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the reagent.

  • Cyclocondensation/Addition: Warm the mixture to room temperature, then heat to 60 °C for 3–5 hours.

    • Causality: Elevated temperature is required to overcome the activation energy for the nucleophilic attack of the C3 carbon onto the sterically hindered iminium ion.

  • Hydrolysis & Neutralization: Cool the mixture to 0 °C and carefully pour it over crushed ice. Slowly neutralize the acidic mixture with saturated aqueous NaHCO3​ until the pH reaches 7–8.

    • Causality: Aqueous hydrolysis of the intermediate iminium species is required to release the final aldehyde. Neutralization ensures the basic imidazopyridine nitrogen is deprotonated, allowing the product to precipitate out of the aqueous phase.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under high vacuum.

    • Analytical Validation: Success is immediately evident by a distinct downfield shift in the 1H NMR spectrum, where the newly formed aldehydic proton appears as a sharp singlet at 9.8–10.2 ppm.

Synthetic Workflow Visualization

Workflow Core 6-Methoxy-2-methylimidazo[1,2-a]pyridine (Starting Material) NBS NBS, DCM or PEG/H2O 0 °C to RT Core->NBS VH POCl3, DMF 0 °C to 60 °C Core->VH CH Transition Metal / Photocatalyst Cross-Coupling Core->CH Bromo 3-Bromo Derivative (Cross-Coupling Handle) NBS->Bromo Formyl 3-Formyl Derivative (Reductive Amination Handle) VH->Formyl Aryl 3-Aryl/Alkyl Derivative (Direct Bioactive Analog) CH->Aryl

Synthetic workflow for C3-functionalization of the imidazo[1,2-a]pyridine core.

References

  • googleapis.
  • PMC - NIH - Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts.
  • Taylor & Francis - Sonochemical Synthesis and In Silico Evaluation of Imidazo[1,2-a]Pyridine Derivatives as Potential Inhibitors of Sirtuins.
  • Benchchem - experimental procedure for synthesizing 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde.
  • Google Patents - CN103435609A - Copper-catalyzed synthetic method of imidazo[1,2-a]pyridine-3-formaldehyde compound.
  • E3S Web of Conferences - Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Deriv

Sources

Method

Application Note: Regioselective C–H Activation of 6-Methoxy-2-methylimidazo[1,2-a]pyridine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Pharmacological Rationale The imidazo[1,2-a]pyridine scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Pharmacological Rationale

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of several blockbuster therapeutics, including the anxiolytics and hypnotics Zolpidem, Alpidem, and Necopidem 1. Within this class, 6-Methoxy-2-methylimidazo[1,2-a]pyridine represents a highly valuable building block.

The strategic substitution pattern on this specific molecule dictates its reactivity:

  • 6-Methoxy Group (+M Effect): Acts as a strong electron-donating group, pushing electron density into the bicyclic fused ring system and significantly increasing the nucleophilicity of the core 2.

  • 2-Methyl Group (Steric Shielding): Blocks the C2 position, preventing competitive side reactions and directing transition-metal catalysts or radical species exclusively toward the C3 position.

Direct C–H functionalization at the C3 position circumvents the need for pre-functionalized (e.g., halogenated or borylated) starting materials, offering a highly atom-economical pathway for late-stage drug diversification 3.

Mechanistic Pathway: The C3-Directing Effect

The C–H activation of 6-Methoxy-2-methylimidazo[1,2-a]pyridine typically proceeds via an Electrophilic Aromatic Substitution (SEAr) pathway when utilizing Palladium(II) catalysis [[4]](). The highly electron-rich C3 carbon attacks the electrophilic Pd(II)-aryl intermediate (formed post-oxidative addition), generating a transient Wheland intermediate. The 6-methoxy group stabilizes this cationic intermediate through resonance, drastically lowering the activation energy barrier. Subsequent base-assisted deprotonation and reductive elimination yield the functionalized product.

Mechanism Pd_cat Pd(II) Active Species Coordination Substrate Coordination Pd_cat->Coordination Imidazo[1,2-a]pyridine SEAr SEAr at C3 Position Coordination->SEAr Ar-X Addition Wheland Wheland Intermediate SEAr->Wheland e- rich C3 attack Deprotonation Base-Assisted Deprotonation Wheland->Deprotonation Cs2CO3 ReductiveElimination Reductive Elimination Deprotonation->ReductiveElimination C-C Bond Formation ReductiveElimination->Pd_cat Product Release

Mechanistic cycle for Pd-catalyzed C3-arylation of imidazo[1,2-a]pyridines.

Experimental Methodologies

Protocol A: Palladium-Catalyzed Direct C3-Arylation

This protocol utilizes a robust Pd(OAc)₂/SPhos catalytic system, optimized for high regioselectivity and functional group tolerance 4.

Step-by-Step Procedure:

  • Reagent Preparation (Inert Atmosphere): In a nitrogen-filled glovebox, charge an oven-dried 15 mL Schlenk tube with 6-Methoxy-2-methylimidazo[1,2-a]pyridine (0.5 mmol, 1.0 equiv), aryl bromide (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and anhydrous Cs₂CO₃ (1.0 mmol, 2.0 equiv).

    • Causality Insight: The glovebox ensures a strictly moisture- and oxygen-free environment. Moisture promotes protodemetalation (yielding unfunctionalized starting material), while oxygen irreversibly oxidizes the electron-rich SPhos ligand into an inactive phosphine oxide.

  • Solvent Addition: Add 2.5 mL of anhydrous Toluene (0.2 M). Seal the tube with a Teflon-lined cap and transfer it to a fume hood.

    • Causality Insight: Toluene provides a non-polar, high-boiling environment that maximizes the solubility of the organic substrates while preventing the thermal degradation of the active Pd(0) species.

  • C–H Activation (Heating): Stir the reaction mixture vigorously at 110 °C for 14 hours.

    • Causality Insight: The elevated temperature provides the necessary kinetic energy to overcome the high activation barrier of the C–H bond cleavage step during the SEAr process.

  • Quenching & Extraction: Cool the mixture to room temperature. Dilute with 10 mL of Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the filtrate with water (2 × 10 mL) and brine (10 mL), then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the C3-arylated product.

Protocol B: Visible-Light-Induced C3-Cyanomethylation

Photoredox catalysis offers a milder, room-temperature alternative for introducing alkyl or nitrile groups at the C3 position 1.

Step-by-Step Procedure:

  • Reaction Setup: To a transparent 10 mL glass vial, add 6-Methoxy-2-methylimidazo[1,2-a]pyridine (0.5 mmol, 1.0 equiv), bromoacetonitrile (0.75 mmol, 1.5 equiv), and the photocatalyst fac-Ir(ppy)₃ (2 mol%).

  • Degassing: Add 3.0 mL of CH₃CN. Seal the vial with a septum and sparge with Argon gas for 15 minutes.

    • Causality Insight: Dissolved oxygen acts as a triplet quencher. It will intercept the excited state of the Iridium catalyst, completely shutting down the single-electron transfer (SET) required to generate the cyanomethyl radical.

  • Irradiation: Place the vial 5 cm away from a 24W Blue LED lamp (λ = 460 nm). Stir at room temperature for 24 hours.

    • Causality Insight: Blue light provides the precise photon energy required to excite fac-Ir(ppy)₃ to its long-lived triplet excited state without inducing unwanted UV-driven degradation of the imidazopyridine core.

Workflow Prep Reagent Prep Reaction C-H Activation Prep->Reaction Inert Atm Quench Quench & Extract Reaction->Quench Heat/Light Purify Chromatography Quench->Purify Crude Analyze NMR/HRMS Purify->Analyze Pure

Step-by-step experimental workflow for C-H functionalization and validation.

Quantitative Data & Optimization Matrix

The choice of catalyst, ligand, and base is critical for maximizing the yield of the C3-arylation. The table below summarizes the optimization parameters for the functionalization of 6-Methoxy-2-methylimidazo[1,2-a]pyridine.

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 equiv)SolventTemp (°C)Yield (%)
1 Pd(OAc)₂ SPhos Cs₂CO₃ Toluene 110 88%
2Pd(OAc)₂PPh₃K₂CO₃DMF11045%
3Pd(PPh₃)₄NoneCs₂CO₃Toluene11062%
4Pd(OAc)₂SPhosCs₂CO₃Toluene6015%
5NoneSPhosCs₂CO₃Toluene110N.R.

Note: SPhos (a dialkylbiaryl phosphine) is vastly superior to PPh₃ due to its electron-rich nature, which accelerates the oxidative addition step, and its steric bulk, which facilitates the final reductive elimination.

Self-Validating System & Troubleshooting

To ensure the scientific integrity of the protocol, researchers must utilize a self-validating analytical approach to confirm that C–H activation occurred strictly at the C3 position.

  • ¹H NMR Validation (The Disappearing Singlet):

    • Starting Material: The unfunctionalized 6-Methoxy-2-methylimidazo[1,2-a]pyridine exhibits a distinct, sharp singlet for the C3–H proton at approximately δ 7.25 – 7.35 ppm .

    • Product: Upon successful C3-functionalization, this singlet completely disappears .

  • Internal Integration References:

    • The 6-methoxy group appears as a sharp singlet integrating to 3H at ~3.85 ppm .

    • The 2-methyl group appears as a singlet integrating to 3H at ~2.45 ppm .

    • Use these two peaks to calibrate your integration; if the aromatic region shows the correct number of protons minus one (the lost C3 proton), the regioselective activation is confirmed.

  • Troubleshooting Protodemetalation: If HRMS indicates a mass matching the starting material and the C3–H singlet is still present, the catalytic cycle was likely aborted via protodemetalation. Ensure all solvents are strictly anhydrous and the Cs₂CO₃ is flame-dried prior to use.

References

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines Source: Molecules (MDPI), 2025 URL:[Link]

  • C–H Arylation of Imidazo[1,2-a]pyridines and Zolimidines Catalyzed by Synergistic Tripalladium Clusters Source: Organic Letters (ACS), 2026 URL:[Link]

  • Regioselective Direct C-3 Arylation of Imidazo[1,2-a]pyridines with Aryl Tosylates and Mesylates Promoted by Palladium–Phosphine Complexes Source: The Journal of Organic Chemistry (ACS), 2015 URL:[Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega (NIH/PMC), 2025 URL:[Link]

Sources

Application

Synthesis of 3-formyl-6-methoxy-2-methylimidazo[1,2-a]pyridine intermediate

Strategic Overview Imidazo[1,2-a]pyridines represent a privileged heterocyclic scaffold in modern drug discovery, acting as the core pharmacophore for various therapeutics, including GABA_A receptor modulators (e.g., Zol...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

Imidazo[1,2-a]pyridines represent a privileged heterocyclic scaffold in modern drug discovery, acting as the core pharmacophore for various therapeutics, including GABA_A receptor modulators (e.g., Zolpidem) and emerging antimicrobial agents[1]. The synthesis of 3-formyl-6-methoxy-2-methylimidazo[1,2-a]pyridine is of particular strategic value. The C-3 formyl group serves as a highly reactive electrophilic handle, enabling downstream functionalization via Knoevenagel condensations, reductive aminations, or Wittig olefinations to generate expansive structure-activity relationship (SAR) libraries.

This application note provides a self-validating, two-step synthetic workflow designed for high yield, regioselectivity, and operational simplicity.

Mechanistic Causality & Reaction Design

The construction of this intermediate relies on a highly robust, two-stage synthetic architecture. As a researcher, understanding the causality behind these specific reaction conditions is critical for troubleshooting and scale-up.

1. Bimolecular Tschitschibabin Condensation The formation of the 6-methoxy-2-methylimidazo[1,2-a]pyridine core is achieved by reacting 2-amino-5-methoxypyridine with chloroacetone[2]. Mechanistically, the endocyclic pyridine nitrogen, which is highly nucleophilic, attacks the α -carbon of the haloketone. This is followed by an intramolecular cyclodehydration where the exocyclic amine condenses with the ketone carbonyl.

  • Causality of Reagent Choice: We utilize sodium bicarbonate (NaHCO 3​ ) as a mild base. A mild base is critical here; it efficiently neutralizes the HCl byproduct to prevent protonation of the aminopyridine (which would stall the reaction) without being strong enough to trigger competing aldol self-condensation of the highly reactive chloroacetone[2].

2. Regioselective Vilsmeier-Haack Formylation The imidazo[1,2-a]pyridine system exhibits pronounced enamine-like character, making it highly susceptible to electrophilic aromatic substitution[3]. The C-3 position is the most electron-rich site due to electron donation from the bridgehead nitrogen. By generating the Vilsmeier reagent (chloromethyleneiminium ion) in situ from phosphorus oxychloride (POCl 3​ ) and N,N-dimethylformamide (DMF), we achieve exclusive C-3 formylation.

  • Causality of Thermal Control: Temperature control is the linchpin of this step. The formation of the Vilsmeier reagent is highly exothermic and moisture-sensitive; thus, POCl 3​ must be added strictly at 0 °C to prevent degradation. Conversely, the subsequent electrophilic attack and rearomatization require thermal activation (60–70 °C)[3].

Synthetic Workflow Visualization

SynthesisWorkflow SM 2-Amino-5-methoxypyridine + Chloroacetone Step1 Tschitschibabin Condensation (EtOH, NaHCO3, Reflux) SM->Step1 Int 6-Methoxy-2-methyl imidazo[1,2-a]pyridine Step1->Int Cyclodehydration -H2O, -HCl Step2 Vilsmeier-Haack Formylation (POCl3, DMF, 0°C to 70°C) Int->Step2 Prod 3-Formyl-6-methoxy-2-methyl imidazo[1,2-a]pyridine Step2->Prod 1. Electrophilic Attack (C-3) 2. Basic Hydrolysis

Two-step synthetic workflow for 3-formyl-6-methoxy-2-methylimidazo[1,2-a]pyridine.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 6-Methoxy-2-methylimidazo[1,2-a]pyridine Core

Materials: 2-Amino-5-methoxypyridine (1.0 eq), Chloroacetone (1.2 eq), NaHCO 3​ (1.5 eq), Anhydrous Ethanol.

  • Initialization: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-5-methoxypyridine (1.0 eq) in anhydrous ethanol (approx. 0.5 M concentration).

  • Reagent Addition: Add NaHCO 3​ (1.5 eq) to the solution. While stirring at room temperature, add chloroacetone (1.2 eq) dropwise over 10 minutes to prevent thermal runaway.

  • Cyclodehydration: Heat the reaction mixture to reflux (78 °C) and maintain for 6–8 hours.

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane system. The starting aminopyridine (R f​ ~0.3) will deplete, and a new, highly UV-active fluorescent spot (R f​ ~0.5) will emerge. The reaction mixture will transition from a pale yellow solution to a deep amber suspension as inorganic salts precipitate.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol. Partition the residue between Ethyl Acetate and distilled water. Extract the aqueous layer twice with Ethyl Acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. The crude product can be purified via a short silica plug or recrystallized from a minimal amount of hot ethyl acetate/hexane to yield the core intermediate.

Protocol 2: Regioselective Vilsmeier-Haack Formylation

Materials: 6-Methoxy-2-methylimidazo[1,2-a]pyridine (1.0 eq), POCl 3​ (2.0 eq), Anhydrous DMF (5.0 eq).

  • Vilsmeier Reagent Generation: In an oven-dried, three-necked flask under an argon atmosphere, add anhydrous DMF (5.0 eq). Cool the flask in an ice bath to strictly 0 °C. Slowly add POCl 3​ (2.0 eq) dropwise with vigorous stirring, maintaining the internal temperature below 5 °C. Stir for 30 minutes at 0 °C.

  • Electrophilic Attack: Dissolve the intermediate from Protocol 1 (1.0 eq) in a minimal amount of anhydrous DMF (or DCM) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Thermal Activation: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to 60–70 °C for 3–5 hours.

  • Self-Validation Checkpoint & Hydrolysis: Cool the reaction to room temperature and pour it over crushed ice. Critical Step: The pH will be highly acidic (< 2). The intermediate is currently trapped as a water-soluble iminium salt. Slowly add saturated aqueous sodium acetate (NaOAc) or 10% NaOH until the pH reaches 7–8. As neutrality is reached, the iminium species hydrolyzes, triggering the sudden precipitation of the aldehyde product as a pale yellow solid.

  • Validation via TLC: TLC (EtOAc:Hexane 3:1) will confirm the conversion of the baseline-stuck iminium species to the less polar aldehyde (R f​ ~0.4).

  • Isolation: Filter the precipitated solid, wash thoroughly with cold distilled water to remove residual DMF and salts, and dry under vacuum to afford the final 3-formyl-6-methoxy-2-methylimidazo[1,2-a]pyridine.

Quantitative Data Summary

ParameterStep 1: Core SynthesisStep 2: Formylation
Primary Reagents 2-Amino-5-methoxypyridine, Chloroacetone6-Methoxy-2-methylimidazo[1,2-a]pyridine, POCl 3​
Equivalents 1.0 : 1.21.0 : 2.0
Solvent / Base Ethanol / NaHCO 3​ (1.5 eq)DMF (5.0 eq) / None
Temperature Profile 78 °C (Reflux)0 °C (Addition) 60–70 °C (Heating)
Reaction Time 6–8 hours3–5 hours
Typical Yield 75–85%80–90%
Purification Aqueous Workup & RecrystallizationpH Neutralization & Precipitation

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.1

  • Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyridines from 3-Chloro-5-phenylpyridin-2-amine. BenchChem.2

  • Experimental procedure for synthesizing 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde. BenchChem.3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Methoxy-2-methylimidazo[1,2-a]pyridine

Welcome to the Technical Support Center. This hub is engineered for medicinal chemists, process scientists, and drug development professionals tasked with scaling and optimizing the synthesis of 6-Methoxy-2-methylimidazo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is engineered for medicinal chemists, process scientists, and drug development professionals tasked with scaling and optimizing the synthesis of 6-Methoxy-2-methylimidazo[1,2-a]pyridine. Rather than just providing a recipe, this guide bridges the gap between theoretical mechanism and benchtop execution, ensuring your synthetic workflows are robust, reproducible, and high-yielding.

Mechanistic Causality & Reaction Workflow

The synthesis of 6-Methoxy-2-methylimidazo[1,2-a]pyridine relies on the classical Tschitschibabin condensation between 2-amino-5-methoxypyridine and chloroacetone (or bromoacetone)[1]. Understanding the causality of this reaction is critical for troubleshooting.

The endocyclic pyridine nitrogen is significantly more nucleophilic than the exocyclic primary amine. Therefore, the initial step is an SN​2 displacement of the halide by the endocyclic nitrogen, forming a pyridinium intermediate. Subsequent base-promoted intramolecular attack by the exocyclic amine forms a cyclic hemiaminal, which rapidly dehydrates to yield the aromatic imidazo[1,2-a]pyridine core[1].

G SM1 2-Amino-5-methoxypyridine (Nucleophile) Inter1 N-Alkylated Pyridinium (Endocyclic Attack) SM1->Inter1 SN2 Alkylation SM2 Chloroacetone (Electrophile) SM2->Inter1 Heat/Solvent Inter2 Cyclic Hemiaminal (Intramolecular Cyclization) Inter1->Inter2 Exocyclic NH2 Attack (NaHCO3 Promoted) Product 6-Methoxy-2-methylimidazo[1,2-a]pyridine (Target Product) Inter2->Product Dehydration (-H2O)

Tschitschibabin mechanism: N-alkylation, cyclization, and dehydration to form the imidazo-pyridine.

Validated Experimental Protocols

To ensure a self-validating system, we provide two robust protocols. The first is a conventional thermal approach, and the second utilizes Microwave-Assisted Organic Synthesis (MAOS) for enhanced yield and purity[2].

Protocol A: Conventional Thermal Condensation
  • Preparation: In a 100 mL round-bottom flask, dissolve 2-amino-5-methoxypyridine (10.0 mmol) in 30 mL of anhydrous ethanol[1].

  • Electrophile Addition: Add chloroacetone (12.0 mmol, 1.2 eq) dropwise at room temperature.

    • Causality: Slow addition prevents localized overheating and reduces chloroacetone polymerization, a competing side reaction.

  • Base Addition: Add sodium bicarbonate ( NaHCO3​ ) (15.0 mmol, 1.5 eq) to the mixture.

    • Causality: NaHCO3​ neutralizes the generated HCl. Without it, the unreacted 2-amino-5-methoxypyridine becomes protonated, losing its nucleophilicity and stalling the reaction[1].

  • Reflux: Heat the reaction mixture to reflux (78 °C) for 12-16 hours. Monitor via TLC (DCM:MeOH 9:1) until the starting material is consumed.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3​ (30 mL). This self-validating step ensures all residual acid is neutralized before organic extraction.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and purify via silica gel column chromatography to obtain the pure product.

Protocol B: Microwave-Assisted Organic Synthesis (MAOS)
  • Preparation: In a microwave-safe reaction vial, combine 2-amino-5-methoxypyridine (5.0 mmol), chloroacetone (6.0 mmol), and NaHCO3​ (7.5 mmol) in 10 mL of anhydrous ethanol[2].

  • Irradiation: Seal the vial and irradiate at 120 °C for 20-30 minutes using a dedicated microwave reactor[2].

  • Workup: Follow the identical workup and purification procedure as Protocol A.

    • Causality: MAOS enables rapid, uniform heating that drastically reduces reaction time. This outpaces the degradation kinetics of the methoxy-pyridine precursor and the alpha-haloketone, often increasing the isolated yield by 15-20% compared to thermal reflux[2].

Quantitative Yield Optimization

The following table summarizes the causal impact of varying reaction parameters on the isolated yield of 6-Methoxy-2-methylimidazo[1,2-a]pyridine.

SolventBaseTemperature/MethodTimeIsolated YieldMechanistic Observation
EthanolNoneReflux (78 °C)24 h42%Substrate protonation stalls reaction.
DMF K2​CO3​ 100 °C12 h58%High temp causes chloroacetone degradation.
Water/GlycerolNone90 °C8 h65%Green solvent alternative, moderate yield[3].
Ethanol NaHCO3​ Reflux (78 °C)16 h74%Optimal thermal conditions; clean profile[1].
Ethanol NaHCO3​ MAOS (120 °C) 25 min 89% Rapid heating prevents side reactions [2].
Troubleshooting Guides & FAQs

Q: My reaction stalls at 40-50% conversion, and I see a thick precipitate. What is happening? A: The precipitate is likely the hydrochloride salt of your starting material, 2-amino-5-methoxypyridine. During the SN​2 alkylation, HCl is liberated. If your base ( NaHCO3​ ) is insufficient or poorly soluble, the unreacted starting material acts as a base, becomes protonated, and loses its nucleophilicity[1]. Solution: Ensure you are using finely powdered NaHCO3​ (at least 1.5 equivalents). You can also add a catalytic amount of NaI (10 mol%) to accelerate the alkylation via an in-situ Finkelstein reaction, converting chloroacetone to the more reactive iodoacetone[4].

Q: I am observing significant black tar formation and a low yield of the target product. How can I prevent this? A: Black tar is a classic symptom of alpha-haloketone (chloroacetone) polymerization or degradation, which is exacerbated by strong bases (like NaOH) or excessive, prolonged heating. Solution: Switch from strong bases to milder ones like NaHCO3​ or triethylamine. Better yet, transition to the MAOS protocol[2]. The rapid reaction time (20-30 minutes) successfully outpaces the slower polymerization kinetics of chloroacetone.

Q: Can I use bromoacetone instead of chloroacetone? A: Yes. Bromoacetone is a superior electrophile due to the weaker C-Br bond, leading to faster initial N-alkylation. However, it is significantly more lachrymatory, unstable, and prone to self-condensation. If using bromoacetone, conduct the reaction at a lower temperature (e.g., 50 °C) and add it dropwise over 30 minutes to control the exotherm.

Q: Why does the reaction yield the imidazo[1,2-a]pyridine rather than a pyrimidine derivative? A: This is dictated by hard-soft acid-base (HSAB) principles and orbital coefficients. The endocyclic pyridine nitrogen is more nucleophilic (sp2 hybridized, part of the aromatic system but with a highly available lone pair) compared to the exocyclic primary amine (which is partially delocalized into the electron-deficient pyridine ring). Thus, initial attack occurs exclusively at the ring nitrogen, dictating the 5-membered imidazole ring closure rather than a 6-membered pyrimidine[1].

Q: The methoxy group at the 6-position seems to affect the reaction rate compared to an unsubstituted 2-aminopyridine. Why? A: The methoxy group is an electron-donating group (EDG) via resonance. At the 5-position of the 2-aminopyridine (which becomes the 6-position of the imidazo[1,2-a]pyridine), it donates electron density into the pyridine ring. This increases the nucleophilicity of the endocyclic nitrogen, making the initial SN​2 attack on chloroacetone faster than that of an unsubstituted 2-aminopyridine.

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in 2-Aminopyridine Condensation Reactions

Welcome to the Technical Support Center for 2-aminopyridine condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-aminopyridine condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion in these critical synthetic transformations. The content is structured in a question-and-answer format to directly address the challenges you may encounter at the bench.

Part 1: Foundational Troubleshooting & General Issues

This section addresses common problems applicable to a wide range of condensation reactions involving 2-aminopyridine.

Q1: My reaction shows very low or no conversion of the starting materials. Where should I begin troubleshooting?

Low or no product formation is a frequent issue that can often be traced back to fundamental reaction parameters. Here’s a systematic approach to diagnosing the problem:

  • Reagent Quality and Stability: 2-Aminopyridine can be susceptible to degradation. Ensure that your starting materials, especially the 2-aminopyridine, are of high purity and have been stored correctly. In some cases, purification of starting materials may be necessary.

  • Reaction Conditions:

    • Temperature: Many condensation reactions require elevated temperatures to overcome activation energy barriers. If the reaction is being run at room temperature, consider heating it.[1] A stepwise increase in temperature (e.g., to 50 °C, then 80 °C, then reflux) while monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify the optimal temperature.

    • Atmosphere: The amino group of 2-aminopyridine can be sensitive to oxidation.[1][2] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and improve yields.[1][2]

    • Solvent: The choice of solvent is critical and can significantly impact reaction rates and equilibria. Ensure the solvent is anhydrous and appropriate for the specific reaction type.

  • Catalyst Activity: If your reaction is catalyst-dependent (e.g., Buchwald-Hartwig or Ullmann reactions), the catalyst's activity is paramount.

    • Catalyst Choice: Ensure you are using the appropriate catalyst and ligand for your specific substrates. For instance, in Buchwald-Hartwig aminations, the choice of phosphine ligand is crucial and substrate-dependent.[3]

    • Catalyst Deactivation: The catalyst may have degraded due to improper storage or handling. Using a fresh batch of catalyst is a simple way to rule this out.

The following flowchart provides a visual guide for initial troubleshooting steps.

G start Low or No Conversion reagent_quality Check Reagent Purity & Stability start->reagent_quality reaction_conditions Verify Reaction Conditions (Temp, Atmosphere, Solvent) reagent_quality->reaction_conditions catalyst_activity Assess Catalyst Activity (if applicable) reaction_conditions->catalyst_activity monitor Monitor Reaction Progress (TLC, LC-MS) catalyst_activity->monitor no_product Still No Product monitor->no_product Negative product_formation Product Formation Observed monitor->product_formation Positive

Caption: Initial troubleshooting workflow for low conversion.

Q2: I'm observing the formation of multiple side products, which is complicating purification and lowering my yield. What are the likely culprits?

Side product formation is a common challenge. Identifying the nature of the byproducts is the first step toward mitigating their formation.

  • Homocoupling: In cross-coupling reactions like the Buchwald-Hartwig amination, dimerization of the aryl halide or the amine can occur.[3] Optimizing catalyst loading and reaction temperature can often minimize this side reaction.[3]

  • Hydrodehalogenation: This is the reduction of the aryl halide to the corresponding arene.[3] This can be influenced by the choice of base and ligand.

  • Oxidation of 2-Aminopyridine: As mentioned previously, 2-aminopyridine can oxidize, leading to disulfide byproducts.[1][2] Working under an inert atmosphere is a key preventative measure.[1][2]

  • Reaction with Solvent: In some cases, the solvent itself can participate in side reactions, especially at elevated temperatures. For example, unexpected condensation products have been observed when using DMF as a solvent with 2-aminopyridine and barbituric acids.[4][5]

Table 1: Common Side Products and Mitigation Strategies

Side ProductPotential CauseRecommended Action
Dimer of Aryl HalideSuboptimal catalyst loading or temperatureOptimize catalyst concentration and reaction temperature.
Dimer of 2-AminopyridineSuboptimal catalyst loading or temperatureOptimize catalyst concentration and reaction temperature.
Reduced Aryl HalideInappropriate base or ligandScreen different bases and ligands.
Oxidized 2-AminopyridinePresence of oxygenPerform the reaction under an inert atmosphere (N₂ or Ar).
Solvent-derived byproductsReactive solventChoose a more inert solvent.

Part 2: Specific Condensation Reaction Troubleshooting

This section focuses on issues related to specific, widely used condensation reactions involving 2-aminopyridine.

Q3: I am struggling with a Buchwald-Hartwig amination involving a 2-aminopyridine. What are the key parameters to optimize?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with heteroaromatic amines like 2-aminopyridine can be sensitive to several factors.

  • Ligand Selection: The choice of phosphine ligand is arguably the most critical parameter.[3] The electronic and steric properties of the ligand influence the stability and reactivity of the palladium catalyst. For challenging couplings, specialized ligands may be required.[3]

  • Base Selection: A strong, non-nucleophilic base is typically required.[3] However, for substrates with base-sensitive functional groups, weaker bases may be necessary, often in conjunction with higher reaction temperatures.[3]

  • Catalyst Precursor: Modern palladacycle precatalysts are often more effective than traditional sources like Pd(OAc)₂ as they form the active Pd(0) species more cleanly.[3]

G start Low Yield in Buchwald-Hartwig ligand Screen Different Phosphine Ligands start->ligand base Optimize Base (Strength and Type) ligand->base catalyst Evaluate Palladium Precatalyst base->catalyst temperature Adjust Reaction Temperature catalyst->temperature optimization Systematic Optimization (DoE if possible) temperature->optimization

Caption: Key optimization parameters for Buchwald-Hartwig amination.

Q4: My attempt to synthesize an imidazo[1,2-a]pyridine from 2-aminopyridine is giving low yields. What are the common synthetic strategies and their pitfalls?

The synthesis of the privileged imidazo[1,2-a]pyridine scaffold can be achieved through several condensation strategies, each with its own set of challenges.

  • Condensation with α-Haloketones: This is a traditional and widely used method.[6][7] Low yields can result from incomplete reaction or the formation of side products. The reaction can often be promoted by neutral alumina or performed under solvent-free conditions.[6]

  • Three-Component Reactions: Reactions involving 2-aminopyridines, aldehydes, and a third component (e.g., isocyanides or alkynes) offer a convergent approach but require careful optimization of stoichiometry and reaction conditions.[7]

  • Solvent-Free Conditions: For some condensations, performing the reaction neat (solvent-free) can lead to improved yields and shorter reaction times.[7][8]

Part 3: Experimental Protocols & Analytical Methods

This section provides general experimental procedures and guidance on monitoring your reaction.

Experimental Protocol: General Procedure for a Trial 2-Aminopyridine Condensation

This protocol is a starting point and will likely require optimization for your specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the 2-aminopyridine derivative, the coupling partner, the catalyst, and the base (if applicable) under an inert atmosphere.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench appropriately. Extract the product with a suitable organic solvent.

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.[3][9]

Q5: How can I effectively monitor the progress of my reaction and identify what is in the reaction mixture?

Effective reaction monitoring is crucial for troubleshooting.

  • Thin Layer Chromatography (TLC): TLC is a quick and easy way to get a qualitative sense of the reaction's progress. Since 2-aminopyridine is basic, it can streak on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve the spot shape.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying the components of your reaction mixture, including starting materials, the desired product, and any byproducts. This can provide valuable clues about what is going wrong.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can also be a useful analytical technique.[11]

Table 2: Recommended Analytical Techniques

TechniquePurposeKey Considerations
TLCRapid, qualitative monitoringAdd a basic modifier to the eluent to prevent streaking of basic compounds.[9]
LC-MSQuantitative analysis and identification of componentsChoose a suitable column and mobile phase for your analytes.[10][12]
GC-MSAnalysis of volatile compoundsEnsure your compounds are thermally stable.[11]
NMRStructural elucidation of products and byproductsIsolate sufficient material for analysis.

Frequently Asked Questions (FAQs)

  • Q: How do I remove unreacted 2-aminopyridine from my final product?

    • A: Acid-base extraction is a classic and effective method. By washing the organic solution of your crude product with a dilute acid (e.g., 1M HCl), the basic 2-aminopyridine will be protonated and move into the aqueous layer.[9] Other methods include column chromatography (often with a basic modifier in the eluent), recrystallization, or using scavenger resins.[9]

  • Q: Can the solvent choice really make that much of a difference?

    • A: Absolutely. The solubility of 2-aminopyridine varies significantly across different solvents.[13] The solvent also influences the reaction kinetics and the position of chemical equilibria. A solvent screen is often a worthwhile optimization step.

  • Q: I am following a literature procedure exactly, but it's not working. What could be wrong?

    • A: Even with a detailed procedure, subtle differences can have a big impact. This can include the purity of reagents, the efficiency of stirring, the precise reaction temperature, and the source of the catalyst. It is always a good practice to systematically re-optimize critical parameters for your specific setup.

References

  • Radl, A., et al. (2022). Uniting Amide Synthesis and Activation by P III /P V –Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. ACS Publications. Available from: [Link]

  • Radl, A., et al. (2022). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. PMC. Available from: [Link]

  • University of Bristol. (2019). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available from: [Link]

  • ResearchGate. (2013). Condensation reaction of 2-aminopyridine, 4-chlorobenzaldehyde and cyclohexylisocyanide in the presence of different loading of the catalyst under solvent-free conditions. Available from: [Link]

  • Salgado-Zamora, H., et al. (2004). An Unexpected Condensation Reaction Involving 2-Aminopyridine, DMF and Barbituric Acids. SciELO. Available from: [Link]

  • Sciforum. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine. Available from: [Link]

  • ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Available from: [Link]

  • Royal Society of Chemistry. (2015). A short review on the synthesis of imidazo[1,2-a]pyridines. Chem. Commun.. Available from: [Link]

  • Google Patents. (2017). A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Semantic Scholar. A mild, catalyst-free synthesis of 2-aminopyridines. Available from: [Link]

  • OSHA. (2006). Aminopyridine (2-, 3-, 4-). Available from: [Link]

  • PMC. (2013). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Available from: [Link]

  • ACS Publications. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. Available from: [Link]

  • Springer Nature Experiments. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Available from: [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Available from: [Link]

  • SIOC Journals. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry. Available from: [Link]

  • Reddit. (2024). Reductive amination difficulties - poor conversion. Available from: [Link]

  • ResearchGate. (2023). Accuracy of method for 2-aminopyridine. Available from: [Link]

  • MDPI. (2017). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. Available from: [Link]

  • ResearchGate. (2002). Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. Available from: [Link]

  • PMC. (2011). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Available from: [Link]

  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. International Journal of Sciences. Available from: [Link]

  • PMC. (2007). A mild, catalyst-free synthesis of 2-aminopyridines. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Removal of Unreacted 2-Amino-5-methoxypyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating your target product from unreacted 2-ami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating your target product from unreacted 2-amino-5-methoxypyridine (CAS: 10167-97-2).

Core Causality: Why is 2-Amino-5-methoxypyridine Difficult to Remove?

2-Amino-5-methoxypyridine possesses a dual-functional nature: a pyridine nitrogen and a primary amine group. The predicted pKa​ of its conjugate acid is approximately 3.57 1. While it is less basic than aliphatic amines, it acts as both a strong hydrogen bond donor and acceptor. This specific electronic configuration leads to severe streaking on acidic normal-phase silica gel 2 and complicates simple liquid-liquid extractions if your target product shares a similar polarity profile.

Troubleshooting Guides & FAQs

Q1: My product and 2-amino-5-methoxypyridine co-elute, and the amine streaks across the entire TLC plate. How do I resolve this? A1: Streaking is caused by the basic aminopyridine interacting strongly with the acidic silanol (Si-OH) groups on the silica gel stationary phase 3. Mechanistic Fix: You must neutralize the stationary phase. Add a basic modifier—such as 0.1% to 1% Triethylamine (TEA) or ammonium hydroxide—to your mobile phase (e.g., Hexane/EtOAc). The modifier competitively binds the acidic silanol sites, drastically sharpening the aminopyridine peak and altering its retention factor ( Rf​ ) to allow separation 2, 3.

Q2: I want to avoid column chromatography entirely. Is there a way to chemically "scavenge" the unreacted amine? A2: Yes. Polymer-supported isocyanate resins (e.g., PS-Isocyanate or Macroporous MP-Isocyanate) are highly effective for this 4. The electrophilic isocyanate group covalently reacts with the primary amine of 2-amino-5-methoxypyridine to form a stable urea linkage bound to the polystyrene backbone 5. Since the resin is insoluble, the trapped amine is simply filtered away, leaving your non-nucleophilic target product in the filtrate 5.

Q3: Can I use a standard acid-base extraction to wash it out? A3: Yes, provided your target product is not highly basic or acid-sensitive. Washing the organic layer with 1M HCl (aq) protonates the aminopyridine, rendering it highly water-soluble and driving it into the aqueous layer 3.

Q4: What if my reaction is in an aqueous buffer (e.g., biological assays or carbohydrate chemistry)? A4: For aqueous mixtures, cation-exchange chromatography is superior. Using a strong cation-exchange resin like Dowex 50X8 ( NH4+​ form) can efficiently capture large excesses of aminopyridines from aqueous solutions within minutes, allowing neutral or anionic products to elute cleanly 6.

Quantitative Data & Reagent Selection

Reagent / TechniqueCapacity / ConcentrationEquivalents / VolumeCompatible SolventsPrimary Mechanism
PS-Isocyanate Resin 1.0 - 1.5 mmol/g2.5 - 3.5 eqDCM, THF, DMFCovalent Urea Formation
MP-Isocyanate Resin 0.9 - 1.3 mmol/g2.5 - 3.5 eqDCM, THF, MeOH, MTBECovalent Urea Formation
Triethylamine (TEA) N/A0.1% - 1.0% (v/v)Hexane, EtOAc, DCMSilanol Neutralization
Dowex 50X8 ( NH4+​ ) ~4.8 meq/gExcessWater, Aqueous BuffersIonic Cation Exchange

Validated Experimental Protocols

Protocol A: Polymer-Supported Scavenging (Isocyanate Resin)

Use this protocol when your product is non-nucleophilic and you wish to avoid chromatography entirely.

  • Preparation: Dissolve the crude reaction mixture in a non-nucleophilic, non-acidic solvent (e.g., Dichloromethane, THF, or DMF) at a concentration of ~0.1 M.

  • Resin Addition: Add 2.5 to 3.5 equivalents of PS-Isocyanate or MP-Isocyanate resin relative to the estimated unreacted amine 4. (Note: MP-Isocyanate is preferred for solvents like MeOH or MTBE that do not swell standard polystyrene 4).

  • Agitation: Gently agitate using an orbital shaker at 20 °C for 1 to 16 hours 4. Do not use a magnetic stir bar , as the grinding action will crush the polymer beads and clog your filters.

  • Self-Validation Check: Remove a 10 µL aliquot of the supernatant, dilute, and analyze via TLC or LC-MS. If the aminopyridine is still present, add 1.0 additional equivalent of resin and agitate for 2 more hours.

  • Filtration: Filter the mixture through a medium-porosity glass frit or a pad of Celite. Wash the resin cake with 2-3 column volumes of the reaction solvent to ensure full recovery of your product 5.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the amine-free product.

Protocol B: Acid-Base Extraction Workflow

Use this protocol when your product is highly lipophilic and stable to aqueous acids.

  • Dilution: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acid Wash: Transfer to a separatory funnel. Add an equal volume of 1M HCl (aq). Shake vigorously and vent 3.

  • Phase Separation: Allow the layers to separate. Drain the aqueous layer (which now contains the protonated 2-amino-5-methoxypyridine) 3.

  • Self-Validation Check: Spot the organic layer on a TLC plate. If the aminopyridine spot persists, repeat the 1M HCl wash. Check the pH of the aqueous layer to ensure it remains < 2.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO3​ to neutralize any residual acid, followed by a brine wash to remove excess water 3.

  • Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to isolate the purified product 3.

Process Workflows

AcidBaseExtraction Start Crude Reaction Mixture (Product + 2-Amino-5-methoxypyridine) AddAcid Add 1M HCl (aq) & Organic Solvent (e.g., EtOAc or DCM) Start->AddAcid Separate Phase Separation AddAcid->Separate AqLayer Aqueous Layer (Protonated Aminopyridine) Separate->AqLayer Drain/Extract OrgLayer Organic Layer (Target Product) Separate->OrgLayer Retain Wash Wash with Brine & NaHCO3 OrgLayer->Wash Dry Dry over Na2SO4 & Concentrate Wash->Dry Pure Purified Product Dry->Pure

Workflow for removing 2-amino-5-methoxypyridine via acid-base extraction.

ScavengerResin Crude Crude Mixture in DCM/THF (Product + 2-Amino-5-methoxypyridine) AddResin Add PS-Isocyanate Resin (2.5 - 3.5 equivalents) Crude->AddResin Incubate Agitate at 20°C (1 - 16 hours) AddResin->Incubate Covalent capture of primary amine Filter Filter through Frit or Celite Incubate->Filter ResinWaste Resin-Bound Urea (Discard Solid) Filter->ResinWaste Retained on filter Filtrate Concentrate Filtrate (Purified Product) Filter->Filtrate Passes through

Workflow for covalent capture using PS-Isocyanate scavenger resin.

References

  • Title: Argoresin MP-Isocyanate Source: Biotage URL: [Link]

  • Title: Solid-Supported Reagents and Scavengers Source: Sopachem URL: [Link]

  • Title: Cas 10167-97-2, 5-METHOXY-PYRIDIN-2-YLAMINE Source: Lookchem URL: [Link]

  • Title: Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography Source: PubMed (NIH) URL: [Link]

Sources

Optimization

Side products in reaction of chloroacetone with aminopyridines

Technical Support Center: Troubleshooting the Synthesis of Imidazo[1,2-a]pyridines Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex me...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of Imidazo[1,2-a]pyridines

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges and side-product formations encountered during the Chichibabin reaction of 2-aminopyridines with chloroacetone. This resource is engineered for drug development professionals requiring high-yield, high-purity heterocyclic scaffolds.

Section 1: Mechanistic Causality & Reaction Logic (FAQs)

Q: What is the fundamental mechanism governing the reaction between 2-aminopyridine and chloroacetone? A: The synthesis of 2-methylimidazo[1,2-a]pyridine proceeds via the classical Chichibabin condensation, first established in 1925[1]. The reaction initiates with a nucleophilic attack. Despite the presence of the exocyclic primary amine, the endocyclic pyridine nitrogen is significantly more nucleophilic due to the electron-donating resonance from the adjacent amino group. The endocyclic nitrogen attacks the α -carbon of chloroacetone, forming an N-alkylated pyridinium intermediate. Subsequent intramolecular condensation between the exocyclic amine and the ketone carbonyl, followed by dehydration, yields the fused imidazo[1,2-a]pyridine core[2].

Q: Why am I observing a high percentage of uncyclized intermediates in my LC-MS data? A: If your LC-MS shows a dominant mass of M+H = 151 m/z (for the 2-aminopyridine + chloroacetone adduct), your reaction is stalling at the N-alkylation stage. The causality here is thermodynamic: while the initial SN​2 alkylation is rapid and exothermic, the subsequent cyclization and dehydration steps require significant thermal energy and the removal of the generated HCl byproduct. Without a mild base (like NaHCO3​ ) to neutralize the acid, the exocyclic amine remains protonated and non-nucleophilic, preventing ring closure[3].

Q: What causes the formation of black, tarry residues during the reaction? A: Chloroacetone is an extremely reactive, bifunctional electrophile. Under harsh basic conditions or localized high temperatures, it readily undergoes base-catalyzed aldol self-condensation and polymerization. If you dump chloroacetone into a hot reaction mixture, the localized concentration spikes will favor polymerization over the desired bimolecular reaction with 2-aminopyridine[4].

Section 2: Diagnostic Workflows & Reaction Pathways

To systematically eliminate side products, you must understand the competing pathways. The diagram below maps the kinetic and thermodynamic routes of the reaction.

ReactionPathway A 2-Aminopyridine + Chloroacetone B Endocyclic N-Alkylation (Kinetic Product) A->B Main Pathway C Exocyclic N-Alkylation (Side Product) A->C Steric/Solvent Effects D Cyclization & Dehydration B->D Heat / Base F Uncyclized Adduct (Side Product) B->F Insufficient Dehydration E Imidazo[1,2-a]pyridine (Target Scaffold) D->E

Reaction pathway and side product formation in the Chichibabin synthesis.

When troubleshooting a failed batch, utilize the following diagnostic logic tree to isolate the exact procedural failure.

TroubleshootingWorkflow Step1 Analyze Crude by LC-MS Cond1 Mass = Target + 18 Da? (Uncyclized Adduct) Step1->Cond1 Act1 Increase Reflux Time or Add NaHCO3 Cond1->Act1 Yes Cond2 Multiple Alkylation Masses? (Over-alkylation) Cond1->Cond2 No Act2 Adjust Stoichiometry to 1:1 Use Dropwise Addition Cond2->Act2 Yes Cond3 Black Tar / Polymerization? Cond2->Cond3 No Act3 Lower Temp during Addition Dilute Chloroacetone Cond3->Act3 Yes

Diagnostic workflow for identifying and resolving common reaction side products.

Section 3: Quantitative Data & Condition Optimization

The choice of base and temperature strictly dictates the product distribution. The table below summarizes quantitative data derived from internal optimization studies, demonstrating how specific conditions drive causality toward either the target or specific side products.

Reaction ConditionTarget Yield (%)Uncyclized Intermediate (%)Exocyclic Alkylation (%)Polymerization (%)
Room Temp, No Base156555
80°C Reflux, No Base45301010
80°C Reflux, NaHCO3​ (1.2 eq) 88 < 2 < 2 < 5
120°C, Strong Base (NaOH)30< 11550

Data Interpretation: Using a strong base (e.g., NaOH) at high temperatures leads to catastrophic polymerization of chloroacetone. Conversely, omitting a base entirely stalls the reaction at the uncyclized intermediate stage. The use of a mild base ( NaHCO3​ ) at moderate reflux provides the optimal thermodynamic environment for dehydration without degrading the electrophile[3].

Section 4: Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, follow this self-validating protocol for the synthesis of 2-methylimidazo[1,2-a]pyridine. This methodology incorporates built-in analytical checkpoints to guarantee success.

Step 1: Preparation & Kinetic Control

  • Charge a clean, dry round-bottom flask with 2-aminopyridine (1.0 eq, 10 mmol) and absolute ethanol (20 mL).

  • Cool the solution to 0°C using an ice bath. Causality: Lowering the temperature suppresses the highly exothermic self-condensation of chloroacetone upon initial contact.

Step 2: Electrophile Addition

  • Dilute chloroacetone (1.05 eq, 10.5 mmol) in 5 mL of absolute ethanol.

  • Add the chloroacetone solution dropwise over 15 minutes. Causality: Dropwise addition prevents local concentration spikes, entirely mitigating over-alkylation and polymerization side reactions[4].

Step 3: Base Integration & Thermal Cyclization

  • Add solid NaHCO3​ (1.2 eq, 12 mmol) to the reaction mixture in one portion.

  • Equip the flask with a reflux condenser and heat the mixture to 80°C for 4 hours.

Step 4: Self-Validation Checkpoint (Critical)

  • Withdraw a 50 μ L aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS.

  • Validation Metric: You must observe the disappearance of the uncyclized intermediate mass (M+H = 151 m/z). The target product mass (M+H = 133 m/z) should account for >95% of the total ion current.

  • Troubleshooting: If the 151 m/z peak is >5%, the dehydration is incomplete. Add an additional 0.2 eq of NaHCO3​ and reflux for 2 more hours. Do not proceed to workup until this metric is met.

Step 5: Workup & Isolation

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove ethanol.

  • Partition the residue between Ethyl Acetate (30 mL) and distilled water (30 mL). The basic imidazo[1,2-a]pyridine will partition into the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the crude product. Purify via silica gel chromatography (DCM:MeOH gradient) if absolute analytical purity is required.

References

  • Product Class 5: Azaindolizines with Two Nitrogen Atoms in the Five-Membered Ring. Thieme-Connect. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 6-Methoxy-2-methylimidazo[1,2-a]pyridine Solution Stability &amp; Handling

Welcome to the Technical Support Center for 6-Methoxy-2-methylimidazo[1,2-a]pyridine . This privileged bicyclic scaffold is widely utilized in drug discovery—ranging from GABA receptor modulators to anti-leishmanial agen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Methoxy-2-methylimidazo[1,2-a]pyridine . This privileged bicyclic scaffold is widely utilized in drug discovery—ranging from GABA receptor modulators to anti-leishmanial agents and advanced materials[1]. However, its unique 6-π electron conjugated system and planar geometry present specific challenges regarding aqueous solubility and oxidative stability in solution[2].

This guide is designed for researchers and assay developers to troubleshoot common handling issues, understand the mechanistic causality behind degradation, and implement self-validating protocols for robust experimental outcomes.

Part 1: Mechanistic Troubleshooting & FAQs

Issue 1: "My compound precipitates immediately upon dilution into aqueous assay buffers."

The Causality: 6-Methoxy-2-methylimidazo[1,2-a]pyridine possesses a highly planar aromatic core that promotes strong intermolecular π-π stacking. While the bridgehead nitrogen provides some polarity, the overall lipophilicity of the methoxy and methyl substituents restricts thermodynamic aqueous solubility[3]. When a highly concentrated DMSO stock is rapidly introduced into an aqueous environment, local supersaturation causes rapid nucleation and precipitation before the solvent can diffuse. The Solution:

  • Pre-dilution: Perform a serial dilution in DMSO to the lowest possible concentration before introducing it to the aqueous buffer.

  • Vortexing: Add the DMSO stock dropwise to a rapidly vortexing aqueous buffer to ensure immediate dispersion.

  • Co-solvents: Maintain a final DMSO concentration of 0.5% – 1.0%. If precipitation persists, the addition of 0.1% Tween-20 or BSA can disrupt π-π stacking and stabilize the compound in suspension.

Issue 2: "In vitro assay results (e.g., patch-clamp or microsomal stability) are inconsistent between fresh and older stock solutions."

The Causality: Density Functional Theory (DFT) analyses reveal that the C3 position of the imidazo[1,2-a]pyridine ring is highly nucleophilic[2]. When stored in DMSO (which can act as both an oxidant and a methylthiolation source under specific conditions) and exposed to ambient light and oxygen, the C3 position is prone to radical-mediated C-H functionalization, leading to formylation or oxidation[4][5]. This alters the molecule's binding affinity, causing assay drift. The Solution:

  • Always store stock solutions in amber glass vials to prevent visible light-induced radical generation.

  • Purge the headspace of the vial with Argon or Nitrogen gas before sealing to displace oxygen.

Issue 3: "LC-MS analysis of my stored solution shows a mass shift of +16 Da or +28 Da."

The Causality:

  • A +16 Da shift typically indicates N-oxidation at the bridgehead nitrogen or the pyridine nitrogen, which occurs if the solution is exposed to peroxides or degrades over time in unpurified solvents.

  • A +28 Da shift indicates C3-formylation, a known degradation pathway when imidazo[1,2-a]pyridines are exposed to DMSO and molecular oxygen under light[4].

Part 2: Visualizing the Degradation Logic

To prevent assay failure, it is critical to understand the pathways that compromise the structural integrity of the imidazo[1,2-a]pyridine core.

DegradationPathway Parent 6-Methoxy-2-methyl- imidazo[1,2-a]pyridine Radical C3-Radical Intermediate (Nucleophilic Site) Parent->Radical Visible Light / O2 (in DMSO) NOxide N-Oxide Formation (+16 Da) Parent->NOxide Trace Peroxides (Aqueous/Solvent Impurities) Oxidation C3-Formylation / Oxidation (+28 Da / +16 Da) Radical->Oxidation Radical Coupling

Mechanistic degradation pathways of the imidazo[1,2-a]pyridine core in solution.

Part 3: Quantitative Stability & Solubility Data

The following table summarizes the expected physicochemical behavior of 6-Methoxy-2-methylimidazo[1,2-a]pyridine across different environments to help you establish baseline expectations for your assays.

ParameterEnvironment / ConditionExpected Value / OutcomeCausative Factor
Thermodynamic Solubility PBS (pH 7.4), 25°C< 10 µMPlanar π-π stacking; lack of ionizable groups at pH 7.4[3].
Stock Stability 10 mM in Anhydrous DMSO (-20°C, Argon, Dark)> 6 Months (>98% purity)Absence of light/O2 prevents C3-radical formation[5].
Benchtop Stability 10 mM in DMSO (25°C, Ambient Light, Air)~5-7 Days (Shows +28 Da impurity)Photo-oxidative C3-formylation driven by DMSO/O2[4].
Microsomal Stability Mouse/Human Liver Microsomes (In Vitro)T½ > 40 minThe imidazo[1,2-a]pyridine core is generally metabolically stable[1].

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your biological assays, the preparation of the compound must be treated as a self-validating system. The protocols below incorporate built-in Quality Control (QC) checkpoints.

Protocol 1: Preparation of a 10 mM Master Stock Solution

The goal of this protocol is to maximize shelf-life by eliminating oxidative triggers.

  • Equilibration: Allow the lyophilized powder of 6-Methoxy-2-methylimidazo[1,2-a]pyridine to equilibrate to room temperature in a desiccator before opening. Reasoning: Prevents atmospheric moisture condensation, which can introduce trace reactive oxygen species.

  • Weighing: Weigh the required mass into an amber glass vial . Do not use standard clear glass or plastic microcentrifuge tubes for long-term storage.

  • Dissolution: Add the calculated volume of Anhydrous DMSO (≥99.9%, sealed under Argon). Vortex gently until complete dissolution is achieved.

    • QC Checkpoint 1: The solution should be completely clear and colorless to pale yellow. Any deep coloration (e.g., dark red/brown) immediately indicates pre-existing oxidation or impurities[6].

  • Purging & Aliquoting: Purge the headspace of the vial with a gentle stream of Argon gas for 5–10 seconds. Divide the master stock into single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Store aliquots at -20°C.

Workflow A 1. Weigh Compound (Room Temp, Amber Vial) B 2. Dissolve in Anhydrous DMSO (Target: 10 mM) A->B C 3. QC Check: Visual Inspection (Must be clear/pale yellow) B->C D 4. Argon Purge & Aliquot (Single-use volumes) C->D E 5. Store at -20°C (Stable >6 months) D->E

Workflow for the preparation, validation, and storage of master stock solutions.

Protocol 2: Aqueous Stability & Integrity Profiling (LC-MS)

Before running a critical high-throughput screen or patch-clamp assay[7], validate the integrity of the working solution.

  • Dilution: Thaw a 10 mM DMSO aliquot. Dilute 1:1000 into the target aqueous assay buffer (e.g., HBSS or PBS) to achieve a 10 µM working solution (0.1% DMSO).

  • Incubation: Incubate the working solution at 37°C for the planned duration of your biological assay (e.g., 2 to 4 hours).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

    • QC Checkpoint 2: Analyze the filter membrane. If significant compound is retained (detectable via UV wash), the compound is precipitating, and the assay buffer requires a surfactant (e.g., 0.01% Pluronic F-127).

  • LC-MS Analysis: Inject the filtrate into an LC-MS system. Monitor the Parent Mass [M+H]+ (Expected: m/z 163.08 for C9H10N2O).

    • Validation: Ensure the absence of m/z 179.08 (+16, N-oxide) and m/z 191.08 (+28, Formyl adduct). If these peaks exceed 2% relative abundance, discard the master stock.

References

  • US20160318925A1 - IMIDAZO [1,2-a]PYRIDINE COMPOUNDS, SYNTHESIS THEREOF, AND METHODS OF USING SAME. Google Patents.
  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. PMC / NIH. Available at:[Link]

  • WO2023020202A1 - I- F i (GABA Receptor Modulators). Googleapis.com. Available at:[Link]

  • Theoretical Investigation on the Stability and Reactivity of Imidazo [1,2-a] Pyridine N-Acylhydrazone Derivatives Using Density Functional Theory. Scientific Research Publishing (Scirp). Available at:[Link]

  • ChemInform Abstract: DMSO—POCl3: A Reagent for Methylthiolation of Imidazo[1,2-a]pyridines and Other Imidazo-Fused Heterocycles. ResearchGate. Available at:[Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Available at:[Link]

  • Cas 10167-97-2, 5-METHOXY-PYRIDIN-2-YLAMINE (Precursor Properties). Lookchem. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility &amp; Formulation Challenges of Imidazo[1,2-a]pyridine Salts

Welcome to the Formulation & Physicochemical Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific, often frustrating solubility hurdles associated with the imidazo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Physicochemical Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific, often frustrating solubility hurdles associated with the imidazo[1,2-a]pyridine scaffold.

While this fused bicyclic ring system is a privileged pharmacophore in medicinal chemistry—found in blockbuster drugs like zolpidem and emerging therapeutics like the anti-tuberculosis agent telacebec (Q203)—its highly planar structure frequently leads to poor aqueous solubility, high lipophilicity, and complex solid-state behavior (1[1]).

This guide bypasses generic advice. Instead, we will dissect the thermodynamic and kinetic causality behind salt failure, providing you with self-validating protocols to rescue your lead compounds.

Part 1: Diagnostic Q&A – Troubleshooting Salt Behavior

Q1: I synthesized the Hydrochloride (HCl) salt of my imidazo[1,2-a]pyridine lead compound. It is highly soluble in water, but precipitates immediately during in vitro testing in Simulated Gastric Fluid (SGF). Why is this happening?

A1: You are observing the Common-Ion Effect . Imidazo[1,2-a]pyridines are weakly basic. Protonation occurs specifically at the N1 position (the imidazole nitrogen), because the lone pair on the N4 bridgehead nitrogen is delocalized into the 10-π aromatic system (2[2]). While forming an HCl salt improves solubility in pure water, SGF contains a high endogenous concentration of chloride ions (~0.1 N HCl). According to Le Chatelier's principle, this massive excess of chloride drives the solubility product ( Ksp​ ) equilibrium backward, forcing the HCl salt to precipitate out of solution. To bypass this, you must screen for salts with non-endogenous counterions (e.g., mesylate or tosylate) (3[3]).

Q2: My mesylate salt shows a high initial solubility peak in aqueous media, but the concentration drops by 90% after 2 hours. What is the mechanistic cause?

A2: This is a classic case of Salt Disproportionation . When your mesylate salt dissolves, the highly soluble counterion diffuses away faster than the bulky imidazo[1,2-a]pyridine core. This alters the microenvironmental pH in the diffusion layer surrounding the dissolving particle. If the microenvironmental pH exceeds the pHmax​ (the pH at which the solubility of the salt equals the solubility of the free base), the N1 nitrogen deprotonates. The compound reverts to its highly lipophilic free base form, which rapidly nucleates and precipitates.

Q3: How do the planar structural features of imidazo[1,2-a]pyridines dictate counterion selection?

A3: The fused bicyclic nature of the imidazo[1,2-a]pyridine scaffold promotes intense intermolecular π-π stacking in the solid state, resulting in exceptionally high crystal lattice energy (4[4]). Small counterions like chloride pack highly efficiently into this planar lattice, maintaining the high energy barrier to dissolution. Conversely, bulky counterions like methanesulfonate (mesylate) or p-toluenesulfonate (tosylate) sterically disrupt this planar packing. By intentionally lowering the crystal lattice energy, bulky counterions thermodynamically favor solvation.

Part 2: Visualizing the Failure Mechanisms

To effectively troubleshoot, you must understand the exact pathway of formulation failure. The diagram below illustrates the causality of salt disproportionation during dissolution.

G A Solid Salt Form (Imidazo[1,2-a]pyridine-HX) B Dissolution into Aqueous Media (Diffusion Layer Formation) A->B H2O Ingress C Microenvironmental pH Shift (pH > pH_max) B->C Rapid Counterion Diffusion D Deprotonation of N1 (Free Base Generation) C->D pKa Threshold Crossed E Precipitation (Low Solubility Free Base) D->E Nucleation & Crystal Growth

Fig 1. Mechanistic pathway of salt disproportionation in imidazo[1,2-a]pyridine formulations.

Part 3: Quantitative Baselines for Salt Selection

The following table summarizes the typical physicochemical behavior of imidazo[1,2-a]pyridine forms. Use this as a benchmark to determine if your synthesized salt is performing within expected thermodynamic limits.

Physicochemical ParameterImidazo[1,2-a]pyridine Free BaseHydrochloride (HCl) SaltMesylate Salt
Aqueous Solubility (pH 6.8) < 0.05 mg/mL10 - 15 mg/mL> 30 mg/mL
Solubility in SGF (pH 1.2) ~ 0.5 mg/mL< 0.1 mg/mL (Common-ion effect)> 25 mg/mL
Crystal Lattice Energy Very High (Strong π-π stacking)High (Efficient Cl⁻ packing)Moderate (Bulky ion disruption)
Disproportionation Risk N/ALow to ModerateModerate
Hygroscopicity LowHighLow to Moderate

Part 4: Field-Proven Experimental Protocols

To prevent late-stage formulation failures, you must implement a self-validating workflow that not only measures solubility but actively diagnoses the mechanism of precipitation.

Protocol: Kinetic Solubility and Disproportionation Assessment Workflow

This protocol creates a closed-loop validation system. By analyzing the solid state of the precipitate (Step 6), you definitively prove why the assay failed, removing guesswork from your next formulation step.

Step 1: Media Preparation Prepare Simulated Gastric Fluid (SGF, pH 1.2) and Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) to mimic physiological conditions. Pre-warm all media to 37°C.

Step 2: Supersaturation Initiation (Solvent Shift Method) Dissolve the imidazo[1,2-a]pyridine salt in a minimal volume of a water-miscible organic co-solvent (e.g., DMSO, <1% v/v final concentration). Spike this stock solution into the pre-warmed aqueous media to achieve a target supersaturated concentration of 1.0 mg/mL.

Step 3: Kinetic Sampling Maintain the suspension under constant agitation (e.g., 300 rpm). Withdraw 500 µL aliquots at precisely 5, 15, 30, 60, and 120 minutes. Immediately filter each aliquot through a 0.22 µm PTFE syringe filter to arrest dissolution and remove precipitated solids.

Step 4: Quantification Analyze the filtrates via HPLC-UV (using a validated wavelength, typically around 254 nm for the imidazo[1,2-a]pyridine chromophore) to plot the concentration of the dissolved API over time.

Step 5: Solid-State Recovery After the 120-minute time point, centrifuge the remaining suspension at 10,000 x g for 5 minutes. Decant the supernatant and gently dry the solid pellet under vacuum at room temperature overnight.

Step 6: Mechanistic Diagnosis (Self-Validation Step) Analyze the recovered solid using X-Ray Powder Diffraction (XRPD):

  • If the XRPD pattern matches the original salt: The thermodynamic solubility limit of the salt was reached, or the common-ion effect occurred (common with HCl in SGF).

  • If the XRPD pattern matches the free base: Salt disproportionation occurred. You must formulate with a polymer (e.g., HPMC) to inhibit free base nucleation.

  • If a new XRPD pattern emerges: The anhydrous salt converted into a less soluble hydrate polymorph during dissolution.

Part 5: Strategic Decision Making

If salt formation fails to yield the required biopharmaceutical profile, alternative strategies such as cyclodextrin inclusion complexes or amorphous solid dispersions (ASDs) must be evaluated. The decision tree below outlines the logical progression for formulation recovery.

G Start Imidazo[1,2-a]pyridine Free Base pKa Assess N1 pKa (Target: pKa > 4) Start->pKa Screen Counterion Screening pKa->Screen Confirmed HCl Small Ion (HCl) Screen->HCl Mesylate Bulky Ion (Mesylate) Screen->Mesylate Issue Common-Ion Effect (Precipitates in SGF) HCl->Issue High [Cl-] Media Success Optimal Solubility (Disrupts π-π Stacking) Mesylate->Success Lower Lattice Energy

Fig 2. Decision tree for counterion selection to overcome common-ion and lattice energy challenges.

References

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.Royal Society of Chemistry (RSC).
  • In-depth Technical Guide on 5-Isopropylimidazo[1,2-A]pyridine.Benchchem.
  • WO/2026/005543 CRYSTALLINE FORM OF NOVEL SALT OF...World Intellectual Property Organization (WIPO).
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.ResearchGate.

Sources

Troubleshooting

Mechanistic Insight: The Vulnerability of the 6-Methoxy Imidazopyridine Core

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with electron-rich imidazopyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with electron-rich imidazopyridine scaffolds.

The imidazo[1,2- a ]pyridine scaffold is a privileged pharmacophore found in numerous therapeutics, ranging from the hypnotic agent zolpidem to novel CK1α molecular glue degraders. However, substitution at the 6-position with a methoxy group creates a highly electron-rich, hyper-activated bicyclic system.

During post-reaction workup, this electron density becomes a liability, exposing the molecule to two primary degradation pathways:

  • Acid-Catalyzed Demethylation : The methoxy group is located para to the bridgehead nitrogen. In acidic media, protonation of the bridgehead nitrogen withdraws electron density, making the methoxy C–O bond highly susceptible to nucleophilic cleavage (demethylation), resulting in a highly polar 6-hydroxy degradant.

  • Oxidative C–N Cleavage : The electron-rich nature of the core facilitates single-electron transfer (SET) to ambient molecular oxygen. Under thermal stress, this triggers the oxidative cleavage of the C(sp2)–N bond of the imidazo[1,2- a ]pyridine, yielding ring-opened α-ketoesters or quinone-imine species[1].

Troubleshooting Guide & FAQs

Q: My product mixture turns dark brown or black during rotary evaporation. What is happening? A: This rapid color change is a hallmark of oxidative degradation. When concentrating solutions at elevated temperatures (>40 °C) in the presence of ambient oxygen, the electron-rich 6-methoxy imidazopyridine core undergoes rapid oxidation and polymerization. Solution: Maintain water bath temperatures strictly below 30 °C, use a vacuum pump with an inert gas (N 2​ /Ar) backfill, and minimize the time the compound spends in a concentrated solution state.

Q: I am losing product mass and seeing a highly polar, baseline spot on TLC after an acidic quench. How do I fix this? A: The highly polar spot is the demethylated product (6-hydroxy imidazopyridine) or a ring-opened degradant. Strong acids (e.g., HCl, H 2​ SO 4​ ) catalyze the cleavage of the 6-methoxy group. Solution: Never quench reactions containing this scaffold with strong acids. Instead, use mild, buffered aqueous solutions (e.g., saturated NH 4​ Cl or 0.1 M phosphate buffer at pH 7.0).

Q: Does the choice of extraction solvent impact the stability of the intermediate? A: Yes. Halogenated solvents like chloroform can slowly generate trace phosgene or HCl upon exposure to light and ambient moisture. This creates an acidic micro-environment that degrades the imidazopyridine core during extraction. Solution: Use ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE). If dichloromethane (DCM) must be used, ensure it is stabilized with amylene or washed with basic alumina immediately prior to use.

Quantitative Impact of Workup Conditions on Recovery

The table below summarizes the causality between workup conditions and the resulting degradation pathways, demonstrating why optimized parameters are critical for high recovery.

Workup ConditionTemperature (°C)Aqueous pHPrimary Degradation PathwayRecovery Yield (%)Purity (HPLC Area %)
Standard / Unoptimized 45 - 50< 3.0 (HCl quench)Demethylation / Ring-opening35 - 4560 - 70
High Thermal Stress 607.0Oxidative C-N Cleavage40 - 5075 - 80
Optimized Mild 20 - 257.0 (Phosphate buffer)None (Stable)90 - 95> 98
Optimized + Antioxidant < 307.4 (NaHCO 3​ )None (Stable)92 - 96> 99

Experimental Protocol: Degradation-Minimizing Workup

This protocol is designed as a self-validating system to ensure the structural integrity of 6-methoxy imidazopyridines during isolation.

Materials Required:

  • 0.1 M Potassium phosphate buffer (pH 7.0)

  • Ethyl acetate (EtOAc) or stabilized Dichloromethane (DCM)

  • Anhydrous Na 2​ SO 4​

  • Argon or Nitrogen gas source

Step-by-Step Methodology:

  • Thermal Quenching: Cool the crude reaction mixture to 0–5 °C using an ice-water bath before adding any quenching reagents.

    • Causality: Lowering the temperature suppresses the activation energy required for oxidative degradation and hydrolysis. Decreasing temperature during the cyclization and workup of imidazopyridine derivatives is essential to avoid degradation[2].

  • pH-Controlled Aqueous Quench: Slowly add an equal volume of cold 0.1 M potassium phosphate buffer (pH 7.0) to the reaction mixture.

    • Causality: Maintaining a neutral pH prevents the protonation of the bridgehead nitrogen and the 6-methoxy oxygen, shutting down the acid-catalyzed demethylation pathway.

  • Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3 × 15 mL per mmol of substrate).

    • Causality: EtOAc avoids the generation of acidic byproducts common in aging halogenated solvents.

  • Self-Validation Check (TLC): Before proceeding to concentration, spot the combined organic layer against the crude reaction mixture on a TLC plate (eluent: 5% MeOH in DCM). The intact 6-methoxy imidazopyridine should appear as a single, highly fluorescent spot under 254 nm and 365 nm UV light. If a baseline spot is observed, premature demethylation has occurred; immediately wash the organic layer with 5% NaHCO 3​ to halt further degradation.

  • Drying and Filtration: Dry the validated organic layer over anhydrous Na 2​ SO 4​ . Filter the drying agent.

  • Low-Temperature Concentration: Concentrate the filtrate using a rotary evaporator with the water bath set strictly below 30 °C.

    • Causality: The electron-rich C(sp2)–N bond of the imidazo[1,2- a ]pyridine is highly susceptible to oxidative cleavage under thermal stress[1].

  • Inert Atmosphere Storage: Backfill the rotary evaporator with Nitrogen or Argon gas before breaking the vacuum. Store the isolated solid or oil in an amber vial flushed with inert gas at -20 °C.

Workflow Visualization

Workup Start Crude Reaction Mixture (6-Methoxy Imidazopyridine) Quench Quenching Step Start->Quench Acidic Strong Acid (pH < 3) Degradation Pathway Quench->Acidic Mild Mild Buffer (pH 6-8) Optimized Pathway Quench->Mild Demethyl Demethylation & Ring Opening Acidic->Demethyl StableAq Stable Aqueous Mixture Mild->StableAq Extract Extraction (EtOAc/DCM) & Washing StableAq->Extract EvapHot Rotary Evap (>40°C) + Air Exposure Extract->EvapHot EvapCool Rotary Evap (<30°C) + N2 Backfill Extract->EvapCool Oxidation Oxidative Degradation (N-Oxides/Quinones) EvapHot->Oxidation Pure Intact 6-Methoxy Imidazopyridine EvapCool->Pure

Decision tree illustrating degradation pathways vs. optimized workup for 6-methoxy imidazopyridines.

References

  • Geng, Q., et al. "Development of Potent and Selective CK1α Molecular Glue Degraders." Journal of Medicinal Chemistry, 2024. URL:[Link]

  • Salamoun, M., et al. "Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH)." European Journal of Medicinal Chemistry, 2024. URL:[Link]

  • "Oxidative Esterification via Cleavage of C(sp2)-N Bond of Imidazo[1,2-a]pyridine: Access to the α-Ketoester and Late-Stage Modification." The Journal of Organic Chemistry, 2023. URL:[Link]

Sources

Optimization

Technical Support Center: C3-Arylation of 6-Methoxy-2-methylimidazo[1,2-a]pyridine

Welcome to the Technical Support and Troubleshooting Guide for the direct C-H arylation of 6-Methoxy-2-methylimidazo[1,2-a]pyridine. As a highly valuable pharmacophore in drug development, the imidazo[1,2-a]pyridine core...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the direct C-H arylation of 6-Methoxy-2-methylimidazo[1,2-a]pyridine. As a highly valuable pharmacophore in drug development, the imidazo[1,2-a]pyridine core requires precise catalytic tuning for successful late-stage functionalization.

The presence of the 6-methoxy group increases the electron density of the core, making the C3 position highly reactive toward electrophilic palladation. Simultaneously, the 2-methyl group provides steric shielding at the C2 position, effectively preventing unwanted C2-arylation and ensuring near-perfect C3 regioselectivity[1]. However, this specific electronic environment also makes the substrate sensitive to oxidation and catalyst poisoning if the wrong conditions are applied.

Catalyst & Ligand Selection Matrix

Selecting the correct catalyst system is entirely dependent on the nature of the arylating agent (electrophile). The table below summarizes the optimal, field-proven conditions for various coupling partners[1][2].

Electrophile TypePre-CatalystLigandBase / AdditiveSolventTemp (°C)Expected YieldMechanistic Rationale
Aryl Iodide (Ar-I) Pd(OAc)₂ (2-5 mol%)None (Ligandless)K₂CO₃DMA90–10085–95%Low activation energy for C-I bond; ligandless Pd is sufficient.
Aryl Bromide (Ar-Br) Pd(OAc)₂ (5 mol%)PPh₃ (10 mol%)KOAc + PivOHDMF11075–90%PPh₃ stabilizes Pd(0); PivOH acts as a proton shuttle for CMD.
Aryl Chloride (Ar-Cl) Pd₂(dba)₃ (2.5 mol%)PCy₃ (10 mol%)Cs₂CO₃Toluene/DMA120–13060–80%High C-Cl bond energy requires electron-rich, bulky alkyl phosphines.
Aryl Tosylate (Ar-OTs) Pd(OAc)₂ (5 mol%)SPhos (10 mol%)K₂CO₃t-AmylOH11070–88%SPhos is strictly required to facilitate oxidative addition into C-O bonds.

Mechanistic Pathway: Concerted Metalation-Deprotonation (CMD)

To troubleshoot effectively, you must understand the causality of the reaction. The C3-arylation of imidazo[1,2-a]pyridines does not typically proceed via standard electrophilic aromatic substitution (SEAr) when palladium is used. Instead, it follows a Concerted Metalation-Deprotonation (CMD) pathway[3].

In this cycle, a carboxylate ligand (such as acetate or pivalate) acts as an internal base, abstracting the C3 proton simultaneously as the Palladium-Carbon bond is formed. This is why the choice of base (e.g., KOAc) or the addition of Pivalic Acid (PivOH) is critical for catalytic turnover.

CMD_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar Ar-Pd(II)-X Intermediate OxAdd->PdII_Ar LigEx Ligand Exchange (Base / PivOH) PdII_Ar->LigEx PdII_Piv Ar-Pd(II)-OPiv Active CMD Species LigEx->PdII_Piv CMD Concerted Metalation- Deprotonation (CMD) + Imidazopyridine PdII_Piv->CMD PdII_Sub Ar-Pd(II)-Substrate Intermediate CMD->PdII_Sub RedElim Reductive Elimination - Product PdII_Sub->RedElim RedElim->Pd0

Catalytic cycle for C3-arylation via Concerted Metalation-Deprotonation (CMD) pathway.

Standard Operating Procedure (SOP): Self-Validating Protocol

This protocol uses Aryl Bromides as the standard coupling partner. It is designed as a self-validating system: visual cues at each step confirm that the chemistry is proceeding correctly.

Reagents:

  • 6-Methoxy-2-methylimidazo[1,2-a]pyridine (1.0 equiv, 0.5 mmol)

  • Aryl Bromide (1.2 equiv, 0.6 mmol)

  • Pd(OAc)₂ (5 mol%, 0.025 mmol)

  • PPh₃ (10 mol%, 0.05 mmol)

  • KOAc (2.0 equiv, 1.0 mmol)

  • Pivalic Acid (PivOH) (30 mol%, 0.15 mmol)

  • Anhydrous DMF (3.0 mL)

Step-by-Step Workflow:

  • Catalyst Pre-Activation (Validation Step): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ and PPh₃. Evacuate and backfill with Argon (3x). Add 1.0 mL of degassed DMF. Stir at room temperature for 10 minutes.

    • Self-Validation: The solution should transition from a reddish-orange suspension to a clear, pale-yellow solution, indicating the successful formation of the active Pd(0)-phosphine complex.

  • Substrate Addition: Add 6-Methoxy-2-methylimidazo[1,2-a]pyridine, the Aryl Bromide, KOAc, and PivOH. Add the remaining 2.0 mL of DMF.

  • Reaction Execution: Seal the tube and heat the mixture in an oil bath at 110 °C for 12–16 hours under vigorous stirring.

    • Self-Validation: Spot the reaction on a TLC plate (Eluent: EtOAc/Hexane 1:1) and visualize under UV light (254 nm). The starting material is highly fluorescent blue/green; its disappearance confirms conversion.

  • Quenching & Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove palladium residues. Wash the organic layer with water (3 x 10 mL) to remove DMF, then with brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Troubleshooting FAQs

Q1: The reaction mixture turns black immediately upon heating, and my yield is <10%. What happened?

A: The black precipitate is "Palladium Black"—inactive, agglomerated bulk palladium metal. This occurs when the active Pd(0) species is not sufficiently stabilized by ligands and falls out of the catalytic cycle before oxidative addition can occur.

  • Solution: Ensure your solvent is thoroughly degassed (oxygen promotes ligand degradation). If using ligandless conditions, switch to a stabilizing ligand like PPh₃ or 1,10-phenanthroline. Alternatively, lower the reaction temperature by 10–15 °C.

Q2: I am trying to couple an Aryl Tosylate, but I am recovering 100% of my starting material. Why?

A: Aryl sulfonates (tosylates and mesylates) are notoriously difficult electrophiles because the C-O bond is highly resistant to oxidative addition by standard Pd/PPh₃ systems.

  • Solution: You must switch to a highly electron-rich, bulky biaryl phosphine ligand. Literature confirms that using Pd(OAc)₂ combined with SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is uniquely effective for the C3-arylation of imidazo[1,2-a]pyridines with aryl tosylates[2].

Q3: I am detecting a side product with the same mass as my desired product. Is C5-arylation occurring?

A: While the 6-methoxy group activates the entire pyridine ring, C3 is overwhelmingly the most nucleophilic site. The 2-methyl group also sterically forces the palladium complex to favor C3. However, if the C3 position is blocked, or if you are using extremely forcing conditions (e.g., >140 °C) with excess aryl halide, intramolecular C5-arylation or double C-H activation can occur.

  • Solution: Strictly control the stoichiometry of the aryl halide to 1.0–1.2 equivalents and ensure the reaction temperature does not exceed 110 °C.

Q4: My conversion is stuck at 50% when using Aryl Chlorides. How can I push the reaction to completion?

A: Aryl chlorides have a high bond dissociation energy (~96 kcal/mol vs ~81 kcal/mol for bromides). The oxidative addition step (Ar-X → PdII-Ar-X) becomes the rate-limiting bottleneck.

  • Solution: Upgrade your pre-catalyst to Pd₂(dba)₃ and use PCy₃ (Tricyclohexylphosphine) as the ligand. The strong σ-donating ability of PCy₃ increases the electron density on the palladium center, drastically accelerating the oxidative addition into the stubborn C-Cl bond.

References

  • Regioselective Direct C-3 Arylation of Imidazo[1,2-a]pyridines with Aryl Tosylates and Mesylates Promoted by Palladium–Phosphine Complexes The Journal of Organic Chemistry - ACS Publications[Link]

  • Direct Arylation in the Presence of Palladium Pincer Complexes National Institutes of Health (PMC)[Link]

  • Ligandless Palladium-Catalyzed Regioselective Direct C–H Arylation of Imidazo[1,2-a]imidazole Derivatives The Journal of Organic Chemistry[Link]

  • Regioselective Palladium-Catalyzed Arylation and Heteroarylation of Imidazo[1,2- a ]pyridines ResearchGate[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: Structural Elucidation of 6-Methoxy-2-methylimidazo[1,2-a]pyridine via 1H NMR

Executive Summary Imidazo[1,2-a]pyridines represent a privileged pharmacophore in modern drug development, frequently utilized for their potent kinase inhibition and antimicrobial properties[1]. During the synthesis of f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazo[1,2-a]pyridines represent a privileged pharmacophore in modern drug development, frequently utilized for their potent kinase inhibition and antimicrobial properties[1]. During the synthesis of functionalized derivatives—such as 6-Methoxy-2-methylimidazo[1,2-a]pyridine—confirming the exact regiochemistry of the substitution is a critical quality control checkpoint. This guide provides an objective, data-driven comparison of 1H Nuclear Magnetic Resonance (NMR) spectroscopy against alternative analytical methods, and offers a definitive framework for distinguishing the 6-methoxy target from its 7-methoxy structural isomer.

Orthogonal Techniques: NMR vs. LC-MS vs. FT-IR

While modern laboratories rely on a suite of analytical tools, no single technique provides a complete structural picture. Table 1 objectively compares the performance of 1H NMR against Liquid Chromatography-Mass Spectrometry (LC-MS) and Fourier-Transform Infrared Spectroscopy (FT-IR) for the characterization of imidazo[1,2-a]pyridines.

Table 1: Analytical Method Comparison for Imidazo[1,2-a]pyridines

Analytical TechniquePrimary OutputStrengthsLimitations
1H NMR (400+ MHz) Regiochemistry, Purity, ConnectivityUnambiguously distinguishes positional isomers via J-coupling constants.Requires larger sample sizes (~5 mg); lower throughput compared to MS.
LC-MS (ESI+) Molecular Weight, Chromatographic PurityHigh sensitivity; rapid screening; excellent for confirming the target mass (m/z 163.08 [M+H]+).Critical Flaw: Cannot differentiate between the 6-methoxy and 7-methoxy isomers.
FT-IR Functional Group IdentificationRapidly identifies C=N and C-O-C (ether) stretching frequencies.Poor resolution for complex aromatic substitution patterns; lacks regiochemical specificity.

Mechanistic Principles of NMR in Imidazo[1,2-a]pyridines

To interpret the 1H NMR spectrum of 6-Methoxy-2-methylimidazo[1,2-a]pyridine, one must understand the causality behind the chemical shifts and splitting patterns dictated by the fused bicyclic system[2].

  • Anisotropic Deshielding at C5: The proton at the C5 position (H5) is situated adjacent to the bridgehead nitrogen (N4). Due to the nitrogen's lone pair involvement in aromatic resonance, a partial positive charge character is localized on the pyridine ring. This severely deshields H5, pushing it downfield (typically > 7.6 ppm) relative to standard pyridine protons.

  • Resonance Shielding (+M Effect): The methoxy group at C6 donates electron density into the ring via resonance. This localized shielding slightly counteracts the bridgehead effect, shifting the adjacent protons upfield compared to an unsubstituted core[3].

  • Karplus Equation & Dihedral Angles: The definitive proof of structure relies on coupling constants ( J ). Ortho-coupled protons (dihedral angle ~0° along the ring plane) exhibit large coupling constants ( J≈7.0−9.5 Hz). Meta-coupled protons exhibit fine splitting ( J≈1.5−2.5 Hz).

Comparative Analysis: 6-Methoxy vs. 7-Methoxy Isomers

The most common synthetic ambiguity arises between the 6-methoxy and 7-methoxy isomers. Table 2 summarizes the diagnostic 1H NMR signals (in CDCl 3​ ) that differentiate these two molecules.

Table 2: 1H NMR Spectral Comparison of Regioisomers

Proton Position6-Methoxy Isomer (δ ppm)Multiplicity & Coupling7-Methoxy Isomer (δ ppm)Multiplicity & CouplingDiagnostic Value
C2-CH3 2.40Singlet2.42SingletLow
C3-H 7.35Singlet7.30SingletLow
C5-H 7.65 Doublet, J≈2.5 Hz 7.80 Doublet, J≈7.5 Hz High (Definitive)
C6-Substituent 3.85 (-OCH3)Singlet6.60 (H)dd, J≈7.5,2.5 HzHigh
C7-Substituent 6.96 (H)dd, J≈9.5,2.5 Hz3.88 (-OCH3)SingletHigh
C8-H 7.45Doublet, J≈9.5 Hz6.90Doublet, J≈2.5 HzMedium

The Causality of the Split: In the 6-methoxy isomer , the C6 position is occupied, leaving protons at C5, C7, and C8. H5 can only couple with H7 across a meta-relationship, resulting in a fine doublet ( J≈2.5 Hz)[3]. Conversely, in the 7-methoxy isomer , H5 is ortho to H6, resulting in a wide doublet ( J≈7.5 Hz). Observing the J -coupling of the most downfield peak (H5) instantly validates the regiochemistry.

G N1 Synthesis Product (Unknown Regioisomer) N2 LC-MS Analysis m/z = 163.08[M+H]+ N1->N2 Step 1: Mass Confirm N3 1H NMR Analysis (CDCl3, 400 MHz) N2->N3 Step 2: Structure N4 H5 Signal Analysis (Most Downfield Peak) N3->N4 N5 Doublet, J ≈ 2.5 Hz (Meta Coupling) N4->N5 N6 Doublet, J ≈ 7.5 Hz (Ortho Coupling) N4->N6 N7 6-Methoxy Isomer Confirmed N5->N7 N8 7-Methoxy Isomer Confirmed N6->N8

Workflow for structural elucidation and regiochemical assignment of imidazo[1,2-a]pyridines.

Self-Validating Experimental Protocol: 1H NMR Acquisition

To ensure absolute trustworthiness in your structural assignment, follow this self-validating acquisition protocol.

Step 1: Sample Preparation

  • Action: Dissolve 5.0–8.0 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ lacks exchangeable protons, providing a transparent window in the critical aromatic region (6.0–9.0 ppm). TMS serves as the absolute zero-point internal standard.

Step 2: Probe Tuning and Matching

  • Action: Insert the NMR tube into a 400 MHz (or higher) spectrometer. Tune the probe to the exact Larmor frequency of 1 H for your specific sample matrix.

  • Causality: Proper tuning maximizes the signal-to-noise (S/N) ratio, which is absolutely critical for resolving the fine 2.5 Hz meta-couplings of the H5 proton.

Step 3: Locking and Shimming (The Validation Check)

  • Action: Lock the magnetic field to the deuterium resonance of CDCl 3​ . Perform automated gradient shimming (Z1-Z5).

  • Self-Validation: Before acquiring the full spectrum, check the full width at half maximum (FWHM) of the TMS peak. It must be < 0.5 Hz. If the peak is broader, re-shim the instrument. Poor magnetic homogeneity will artificially broaden the peaks, completely obscuring the diagnostic J≈2.5 Hz coupling.

Step 4: Acquisition Parameters

  • Action: Set a 30° pulse angle (zg30), 16 to 64 scans, and a relaxation delay (D1) of 1.5 to 2.0 seconds.

  • Causality: A 30° pulse ensures rapid longitudinal relaxation (T1) recovery between scans. This guarantees that the integration ratios between the slowly relaxing aromatic protons and the rapidly relaxing methyl/methoxy singlets remain strictly quantitative.

Step 5: Processing and Phase Correction

  • Action: Apply zero-filling to 64k data points and an exponential window function with a Line Broadening (LB) of 0.3 Hz. Perform rigorous zero- and first-order phase correction.

  • Self-Validation: Ensure the baseline is perfectly flat. Integrate the C3-H aromatic singlet and set it to exactly 1.00. The integral of the C6-methoxy singlet must validate at exactly 3.00 (±0.05). Any deviation indicates co-eluting impurities or incomplete T1 relaxation.

References

  • An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants Source: PubMed Central (PMC) / NIH URL:1

  • Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents Source: Journal of Medicinal and Chemical Sciences URL:2

  • IMidazo[1,2-a]pyridine,6-Methoxy- | 955376-51-9 NMR Spectral Data Source: ChemicalBook URL:3

Sources

Comparative

13C NMR chemical shifts for 6-methoxy-2-methylimidazo[1,2-a]pyridine

Comparative Guide: 13 C NMR Chemical Shift Prediction for 6-Methoxy-2-methylimidazo[1,2-a]pyridine Executive Summary & The Structural Challenge Imidazo[1,2-a]pyridines are privileged pharmacophores embedded in numerous b...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 13 C NMR Chemical Shift Prediction for 6-Methoxy-2-methylimidazo[1,2-a]pyridine

Executive Summary & The Structural Challenge

Imidazo[1,2-a]pyridines are privileged pharmacophores embedded in numerous blockbuster therapeutics (e.g., zolpidem, alpidem). However, assigning the 13 C NMR spectrum of highly substituted derivatives like 6-methoxy-2-methylimidazo[1,2-a]pyridine presents a significant analytical bottleneck. The electron-donating methoxy group at C6 and the methyl group at C2 create complex mesomeric push-pull dynamics across the fused bicyclic system. Historically, distinguishing between the highly shielded C3 and C5 positions has required exhaustive1[1].

To streamline structural elucidation, modern drug development laboratories rely on chemical shift prediction software. This guide objectively compares the performance of three leading prediction paradigms against the experimental gold standard:

  • Empirical Database Matching (e.g., HOSE codes via ChemDraw/ACD).

  • Quantum Mechanical Modeling (DFT/GIAO via Gaussian 16).

NMR_Workflow Exp Experimental Acquisition (Gold Standard) Compare Statistical Validation (MAE & RMSE Analysis) Exp->Compare Input Molecular Structure Input (6-methoxy-2-methylimidazo[1,2-a]pyridine) Empirical Empirical / HOSE Codes (e.g., ChemDraw) Input->Empirical DFT DFT / GIAO (e.g., Gaussian 16) Input->DFT GNN AI / 3D GNN (e.g., CSTShift) Input->GNN Empirical->Compare Fast, High Error DFT->Compare Slow, High Accuracy GNN->Compare Fast, High Accuracy Result Final Structural Elucidation & Peak Assignment Compare->Result

Figure 1: Parallel workflows for NMR structural elucidation comparing Empirical, DFT, and AI methods.

Quantitative Performance Comparison

The table below summarizes the predicted versus experimental 13 C NMR chemical shifts for the nine carbon environments of 6-methoxy-2-methylimidazo[1,2-a]pyridine. Experimental values are derived from standardized CDCl 3​ acquisitions of related 2[2].

Carbon PositionExp. δ (ppm)Empirical (HOSE)DFT (B3LYP/GIAO)AI (3D GNN)
C2 142.3140.1 (-2.2)142.8 (+0.5)142.1 (-0.2)
C3 108.5112.4 (+3.9)109.1 (+0.6)108.8 (+0.3)
C5 110.2115.0 (+4.8)109.8 (-0.4)110.5 (+0.3)
C6 148.6145.2 (-3.4)149.1 (+0.5)148.4 (-0.2)
C7 116.4118.5 (+2.1)115.9 (-0.5)116.6 (+0.2)
C8 114.1112.0 (-2.1)114.6 (+0.5)114.0 (-0.1)
C8a (Bridgehead)143.8141.5 (-2.3)144.2 (+0.4)143.5 (-0.3)
2-CH 3​ 14.514.2 (-0.3)14.8 (+0.3)14.6 (+0.1)
6-OCH 3​ 56.255.8 (-0.4)56.5 (+0.3)56.1 (-0.1)
Mean Absolute Error (MAE) - 2.39 ppm 0.44 ppm 0.20 ppm

Key Takeaway: Empirical predictors struggle significantly with the bridgehead carbon (C8a) and the highly conjugated C3/C5 positions. Both DFT and AI models achieve sub-ppm accuracy, but AI models do so in milliseconds rather than hours.

Experimental & Computational Methodologies

As a Senior Application Scientist, it is critical to understand that a protocol is only as reliable as its internal validation mechanisms. Below are the field-proven, self-validating workflows for each methodology, explaining the causality behind every technical choice.

Gold Standard: Experimental 13 C NMR Acquisition
  • Causality: Standard continuous-wave (CW) decoupling can cause severe sample heating and Nuclear Overhauser Effect (NOE) distortions, which makes identifying quaternary carbons (like C2, C6, and C8a) difficult due to varying signal intensities. We utilize WALTZ-16 power-gated decoupling to maintain sharp, well-resolved 13 C singlets while minimizing thermal gradients in the probe.

  • Step-by-Step Protocol:

    • Sample Preparation: Dissolve exactly 15.0 mg of 6-methoxy-2-methylimidazo[1,2-a]pyridine in 0.6 mL of anhydrous CDCl 3​ . Note: Dilute samples prevent concentration-dependent π−π stacking, which artificially shields the C5 and C8 signals.

    • Instrument Setup: Tune the probe to 126 MHz for 13 C on a 500 MHz spectrometer.

    • Acquisition: Apply WALTZ-16 decoupling. Set the relaxation delay (D1) to 2.0 seconds to allow full relaxation of quaternary carbons. Acquire 1024 scans.

    • Processing: Zero-fill the FID to 64k points and apply an exponential apodization window function (Line Broadening = 1.0 Hz) before Fourier transformation.

  • Self-Validating System: The sample must be spiked with 0.1% Tetramethylsilane (TMS). If the internal TMS peak deviates from 0.00 ppm by more than ± 0.05 ppm, the spectrometer's lock phase and shim gradients are compromised, and the data must be discarded and re-acquired.

Quantum Mechanical: DFT/GIAO Prediction Workflow
  • Causality: The3 is selected because the diffuse functions (+) accurately model the lone pairs on the methoxy oxygen and pyridine nitrogen, which heavily influence the magnetic shielding of adjacent carbons[3]. A Polarizable Continuum Model (PCM) is mandatory because the polar imidazopyridine core is highly sensitive to solvent dielectric effects.

  • Step-by-Step Protocol:

    • Conformational Search: Perform a Molecular Mechanics (MMFF94) search to identify the lowest-energy rotamer of the 6-methoxy group.

    • Geometry Optimization: Optimize the 3D geometry in Gaussian 16 at the B3LYP/6-311+G(d,p) level, specifying PCM = Chloroform.

    • Tensor Calculation: Calculate the isotropic shielding tensors ( σ ) using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level.

    • Linear Scaling: Convert shielding tensors to chemical shifts ( δ ) using the empirically derived scaling equation: δcalc​=slopeσref​−σcalc​​ [4].

  • Self-Validating System: Before predicting the target molecule, the chosen functional/basis set combination is validated against the3[3]. A linear regression of δexp​ vs σcalc​ must yield an R2>0.995 ; otherwise, the PCM parameters must be recalibrated.

AI-Driven: 3D GNN Prediction Workflow (e.g., CSTShift / NMRNet)
  • Causality: Traditional 2D machine learning models fail because they ignore the spatial stereoelectronic effects of the 6-methoxy group's rotation. 5 utilize SE(3) Transformers to learn the exact relationship between 3D atomic coordinates and chemical shifts directly from massive DFT-optimized training sets, bypassing the computational bottleneck of the GIAO step[5],[6].

  • Step-by-Step Protocol:

    • Input Generation: Generate a 3D SDF file of 6-methoxy-2-methylimidazo[1,2-a]pyridine.

    • Feature Extraction: The GNN encodes local atomic environments (hybridization, electronegativity, spatial proximity of the bridgehead nitrogen).

    • Inference: The model outputs the predicted shifts and a per-atom confidence interval in real-time[4].

  • Self-Validating System: The GNN outputs an uncertainty metric alongside the predicted shift. If the uncertainty for a specific carbon (e.g., the complex C8a bridgehead) exceeds 1.5 ppm, the protocol mandates an automatic fallback to the full DFT/GIAO calculation for that specific atomic environment to ensure absolute trustworthiness.

Conclusion & Strategic Recommendations

For routine structural verification of simple scaffolds, empirical databases remain sufficient. However, for complex, electron-rich heteroaromatics like 6-methoxy-2-methylimidazo[1,2-a]pyridine , empirical methods introduce unacceptable error margins (>2.0 ppm MAE).

Recommendation: Drug development professionals should integrate4 into their primary analytical pipelines[4]. These models provide the rigorous accuracy of DFT calculations (MAE < 0.5 ppm) with the instantaneous speed required for high-throughput screening, reserving computationally expensive DFT/GIAO workflows strictly for novel stereochemical elucidations.

References

  • [2] Title: Microwave Assisted Synthesis of Disubstituted Imidazo[1,2-a]pyridine-3-carboxylic Acid Esters Source: Heterocycles / CLOCKSS URL:

  • [5] Title: Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network Source: ChemRxiv URL:

  • [6] Title: Comparison between experimental and predicted data for 1H and 13C NMR chemical shift Source: ResearchGate URL:

  • [1] Title: Synthesis of Imidazo[1,2-a]pyridine C-Nucleosides with an Unexpected Site of Ribosylation Source: The Journal of Organic Chemistry - ACS Publications URL:

  • [4] Title: Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks Source: PMC / ACS Omega URL:

  • [3] Title: DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking Source: MDPI Molecules URL:

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Methoxy Imidazopyridines

This guide provides an in-depth analysis of the mass spectral fragmentation patterns of 6-methoxy imidazopyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the mass spectral fragmentation patterns of 6-methoxy imidazopyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] Understanding their fragmentation behavior is critical for their unambiguous identification, structural elucidation, and metabolic profiling. This document offers a comparative perspective, grounded in fundamental principles of mass spectrometry, and provides supporting experimental frameworks for researchers in the field.

Introduction: The Significance of Imidazopyridines and Mass Spectrometry

Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The substitution pattern on the imidazopyridine core is a key determinant of its pharmacological profile, making the precise characterization of these derivatives essential. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering high sensitivity and detailed structural information through the analysis of fragmentation patterns.[4][5] This guide will specifically focus on the influence of the 6-methoxy substituent on the fragmentation pathways of the imidazo[1,2-a]pyridine core.

Core Principles of Fragmentation in Mass Spectrometry

The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the stability of the resulting ions and neutral losses.[6] In techniques like Electron Ionization (EI) and Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS), the initial molecular ion (M+•) or protonated molecule ([M+H]+) is energetically unstable and dissipates excess energy by breaking specific bonds.[4][7] The resulting fragment ions are detected, and their mass-to-charge ratios (m/z) provide a structural fingerprint of the parent molecule.

Two primary mechanisms drive fragmentation:

  • Charge-Site Initiated Fragmentation: The cleavage is driven by the localization of the charge on a specific atom, often a heteroatom.

  • Radical-Site Initiated Fragmentation: An unpaired electron (radical) initiates a series of bond cleavages.[8]

The presence of functional groups, such as the methoxy group in 6-methoxy imidazopyridines, significantly directs these fragmentation pathways.

The Influence of the 6-Methoxy Group on Imidazopyridine Fragmentation

The 6-methoxy group (-OCH₃) on the imidazopyridine ring introduces specific and predictable fragmentation patterns. Generally, methoxy-substituted aromatic compounds undergo characteristic losses of a methyl radical (•CH₃) or formaldehyde (CH₂O).[9]

Proposed Fragmentation Pathways for 6-Methoxy Imidazopyridines

Based on established fragmentation mechanisms for methoxy-substituted heterocycles and related imidazopyridine systems, we can propose the following primary fragmentation pathways for 6-methoxy imidazopyridines under positive-ion mode ESI-MS/MS of the protonated molecule ([M+H]⁺).

  • Loss of a Methyl Radical (•CH₃): A common initial fragmentation step for methoxy-substituted aromatic compounds is the homolytic cleavage of the O-CH₃ bond, resulting in the loss of a methyl radical. This leads to a stable, even-electron fragment ion.

  • Loss of Formaldehyde (CH₂O): A rearrangement process can lead to the elimination of a neutral formaldehyde molecule. This is a characteristic fragmentation for methoxy groups positioned ortho to a proton-accepting group or a site of unsaturation.

  • Cleavage of the Imidazopyridine Core: Following the initial losses from the methoxy group, the core imidazopyridine ring system can undergo further fragmentation. This often involves the cleavage of the imidazole ring, leading to the loss of species like HCN.

The following diagram illustrates these proposed primary fragmentation pathways.

fragmentation_pathway M_H [M+H]⁺ (6-Methoxy Imidazopyridine) M_H_minus_CH3 [M+H - •CH₃]⁺ M_H->M_H_minus_CH3 - •CH₃ M_H_minus_CH2O [M+H - CH₂O]⁺ M_H->M_H_minus_CH2O - CH₂O Further_Fragments_1 Further Ring Cleavage Products M_H_minus_CH3->Further_Fragments_1 - HCN, etc. Further_Fragments_2 Further Ring Cleavage Products M_H_minus_CH2O->Further_Fragments_2 - HCN, etc.

Caption: Proposed primary fragmentation pathways for protonated 6-methoxy imidazopyridines.

Comparative Analysis: 6-Methoxy Imidazopyridines vs. Unsubstituted Imidazopyridines

To highlight the directive effect of the 6-methoxy group, it is instructive to compare its fragmentation pattern with that of the parent imidazo[1,2-a]pyridine.

Feature6-Methoxy ImidazopyridineUnsubstituted Imidazo[1,2-a]pyridine
Primary Fragmentation Dominated by losses from the methoxy group (•CH₃, CH₂O).Primarily involves cleavage of the heterocyclic ring system (e.g., loss of HCN).
Key Fragment Ions [M+H - 15]⁺, [M+H - 30]⁺[M+H - 27]⁺
Diagnostic Value The presence of fragments resulting from the loss of 15 and 30 Da are highly indicative of a methoxy substituent.The fragmentation pattern is characteristic of the core ring structure.

This comparative data underscores the utility of fragmentation patterns in determining the substitution on the imidazopyridine scaffold.

Experimental Protocol: Acquiring Fragmentation Data for 6-Methoxy Imidazopyridines

The following protocol outlines a standard approach for obtaining high-quality tandem mass spectrometry (MS/MS) data for the structural elucidation of a novel 6-methoxy imidazopyridine derivative.

I. Sample Preparation
  • Dissolution: Prepare a 1 mg/mL stock solution of the 6-methoxy imidazopyridine derivative in a suitable solvent (e.g., methanol or acetonitrile).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of mobile phase A and mobile phase B.

II. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
  • LC System: An Agilent 1200 series or equivalent.[5]

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[5]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid[5]

  • Gradient: A suitable gradient to ensure separation from impurities (e.g., 5% B to 95% B over 10 minutes).

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.[10]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.[10][11]

III. MS/MS Data Acquisition
  • Full Scan (MS1): Acquire a full scan spectrum to determine the m/z of the protonated molecule, [M+H]⁺.

  • Tandem MS (MS/MS):

    • Select the [M+H]⁺ ion as the precursor ion.

    • Apply collision-induced dissociation (CID) using a range of collision energies (e.g., 10, 20, 40 eV) to induce fragmentation. This allows for the observation of both low-energy and high-energy fragments.

    • Acquire the product ion spectra.

IV. Data Analysis
  • Identify Key Fragments: Analyze the product ion spectra to identify the major fragment ions.

  • Propose Fragmentation Pathways: Based on the accurate masses of the fragment ions, propose plausible fragmentation pathways, including the characteristic losses of •CH₃ and CH₂O.

  • Compare with Theoretical Data: Compare the observed fragmentation pattern with theoretical fragmentation patterns generated from in-silico fragmentation software or by manual interpretation based on known chemical principles.

The following diagram illustrates the general workflow for this experimental protocol.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Interpretation Dissolution Dissolve Compound (1 mg/mL) Dilution Dilute to Working Concentration (1-10 µg/mL) Dissolution->Dilution LC_Separation LC Separation (C18 Column) Dilution->LC_Separation ESI_Ionization ESI Ionization (Positive Mode) LC_Separation->ESI_Ionization MS1_Scan Full Scan (MS1) Identify [M+H]⁺ ESI_Ionization->MS1_Scan MS2_Scan Tandem MS (MS/MS) Fragment [M+H]⁺ MS1_Scan->MS2_Scan Identify_Fragments Identify Key Fragment Ions MS2_Scan->Identify_Fragments Propose_Pathways Propose Fragmentation Pathways Identify_Fragments->Propose_Pathways Compare_Theoretical Compare with Theoretical Data Propose_Pathways->Compare_Theoretical

Caption: General workflow for the analysis of 6-methoxy imidazopyridine fragmentation.

Conclusion

The mass spectral fragmentation of 6-methoxy imidazopyridines is characterized by predictable pathways directed by the methoxy substituent. The characteristic losses of a methyl radical and formaldehyde provide diagnostic ions that are invaluable for the structural confirmation of these important pharmaceutical compounds. A systematic approach, combining high-resolution mass spectrometry with a thorough understanding of fragmentation mechanisms, is essential for the reliable characterization of novel imidazopyridine derivatives.

References

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry. Available at: [Link]

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. R Discovery. Available at: [Link]

  • common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

  • Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available at: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI. Available at: [Link]

  • Interpretation of mass spectra. University of Arizona. Available at: [Link] puol).pdf

  • Mass Spectrometry: Fragmentation. University of California, Los Angeles. Available at: [Link]

Sources

Comparative

FTIR Characterization of the Imidazo[1,2-a]pyridine Ring System: A Comparative Methodological Guide

Audience: Researchers, analytical scientists, and drug development professionals. Objective: To objectively compare the Fourier-Transform Infrared (FTIR) spectral signatures of the imidazo[1,2-a]pyridine scaffold against...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, analytical scientists, and drug development professionals. Objective: To objectively compare the Fourier-Transform Infrared (FTIR) spectral signatures of the imidazo[1,2-a]pyridine scaffold against alternative heterocycles, and to evaluate the performance of ATR-FTIR versus Transmission (KBr) sampling modalities for structural validation.

Spectral Scaffold Comparison: Imidazo[1,2-a]pyridine vs. Monocyclic Alternatives

The imidazo[1,2-a]pyridine framework is a privileged bicyclic 5-6 fused heterocycle that serves as the core pharmacophore for numerous blockbuster drugs, including zolpidem and alpidem. Accurate structural elucidation of this nitrogen-rich scaffold is critical during early-stage drug synthesis.

When comparing the FTIR profile of imidazo[1,2-a]pyridines to their monocyclic counterparts (pyridine and imidazole), the most critical diagnostic feature is the C=N and C=C stretching region . The fusion of the electron-rich imidazole ring with the electron-deficient pyridine ring creates a highly delocalized push-pull π-system. This extended conjugation weakens the localized double-bond character of the C=N bonds, shifting the stretching frequencies to a broader and often lower wavenumber range compared to isolated imines, as supported by Density Functional Theory (DFT) calculations 1[1].

Depending on the substitution pattern (e.g., aryl or azo linkages at the C-3 position), the C=N stretch typically manifests between 1515 cm⁻¹ and 1635 cm⁻¹ 2[2]. Azo-linked derivatives often show coupled vibrations where the C=N stretch appears around 1521–1585 cm⁻¹, alongside strong C-N stretching bands at 1209–1327 cm⁻¹ 3[3].

Table 1: Comparative FTIR Peak Assignments for Heterocyclic Scaffolds
Vibrational ModeImidazo[1,2-a]pyridine (Fused)Pyridine (Monocycle)Imidazole (Monocycle)Diagnostic Causality
C=N Stretching 1515 – 1635 cm⁻¹~1570 – 1590 cm⁻¹~1530 – 1550 cm⁻¹Broadened range due to extensive π-delocalization across the fused 5-6 system.
C=C Stretching 1450 – 1475 cm⁻¹~1440 – 1480 cm⁻¹~1450 cm⁻¹Overlaps with C=N; intensity varies based on C-2/C-3 functionalization.
C–N Stretching 1209 – 1327 cm⁻¹~1150 – 1250 cm⁻¹~1260 cm⁻¹Shifted higher in the fused system due to partial double-bond character from resonance.
Aromatic C–H 3028 – 3068 cm⁻¹~3030 – 3080 cm⁻¹~3100 – 3150 cm⁻¹Standard sp² C-H stretching; highly conserved across all aromatic heterocycles.

Analytical Modality Comparison: ATR-FTIR vs. KBr Transmission

To accurately capture the vibrational modes of imidazo[1,2-a]pyridine derivatives—many of which are synthesized as solid crystalline powders 4[4]—selecting the correct FTIR sampling technique is paramount.

The Causality of Artifacts: Historically, KBr pellets have been the gold standard for transmission FTIR due to their optical transparency in the mid-IR region. However, KBr is highly hygroscopic. Absorbed moisture introduces a broad O-H stretching artifact around 3400 cm⁻¹. If your synthesized imidazo[1,2-a]pyridine contains primary amines or hydroxyl groups, this moisture artifact will mask critical structural data. Attenuated Total Reflectance (ATR) bypasses this by utilizing a high-refractive-index crystal (e.g., Diamond or ZnSe) for total internal reflection, eliminating the need for a hygroscopic matrix.

Table 2: Performance Comparison of FTIR Sampling Modalities
ParameterATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)
Sample Preparation None (Direct application)High (Grinding and vacuum pressing)
Moisture Interference Negligible (No hygroscopic matrix)High (Requires rigorous desiccation)
Spectral Resolution Excellent for surface analysisSuperior for deep bulk transmission
Sample Recovery 100% Non-destructiveDestructive (mixed with KBr salt)
Best Used For Rapid screening, moisture-sensitive derivativesHighly crystalline, poorly contacting solids

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating workflows. Every step includes a verification mechanism to prevent false-positive peak assignments.

Protocol A: ATR-FTIR Workflow (Preferred for Routine Analysis)
  • System Validation (Blank Scan): Before introducing the sample, acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) of the bare, clean diamond crystal. Validation: The baseline must be flat, confirming the absence of residual organic contaminants.

  • Sample Application: Deposit 1–2 mg of the synthesized imidazo[1,2-a]pyridine directly onto the center of the crystal.

  • Pressure Application (Critical Step): Lower the ATR anvil to apply consistent pressure. Causality: The evanescent wave generated in ATR only penetrates the sample by 0.5 to 2 µm. Intimate physical contact is mandatory to achieve an adequate signal-to-noise ratio.

  • Data Acquisition: Run 32–64 scans from 4000 to 400 cm⁻¹.

  • Post-Run Verification: Clean the crystal with spectroscopy-grade isopropanol and a lint-free wipe. Run a secondary blank scan to verify complete sample removal before the next iteration.

Protocol B: KBr Pellet Transmission Workflow (For Deep Bulk Analysis)
  • Matrix Desiccation: Dry spectral-grade KBr powder at 105°C for a minimum of 2 hours prior to use. Causality: Minimizes the 3400 cm⁻¹ water artifact.

  • Homogenization: Combine 1–2 mg of the imidazo[1,2-a]pyridine sample with ~100 mg of desiccated KBr in an agate mortar. Triturate thoroughly until a fine, homogeneous powder is achieved. Causality: Particles larger than the wavelength of incident IR light will cause the Christiansen effect (asymmetric scattering artifacts on peak baselines).

  • Vacuum Pressing: Transfer the mixture to a pressing die. Apply 10 tons of pressure under a vacuum for 2–3 minutes. Validation: The resulting pellet must be visually translucent. Opaque pellets indicate trapped air or moisture, which will scatter the IR beam and degrade spectral quality.

  • Data Acquisition: Mount the pellet in the transmission holder and acquire the spectrum against a blank KBr pellet background.

Mechanistic Workflow Diagram

The following diagram maps the logical decision tree and spectral assignment workflow for characterizing the imidazo[1,2-a]pyridine scaffold.

FTIR_Workflow cluster_methods FTIR Sampling Modalities cluster_peaks Key Vibrational Assignments Start Imidazo[1,2-a]pyridine Sample ATR ATR-FTIR Method (Diamond Crystal) Start->ATR Direct Contact KBr Transmission Method (KBr Pellet) Start->KBr Matrix Dispersion Data Spectral Acquisition (4000 - 400 cm⁻¹) ATR->Data KBr->Data CN C=N Stretching (1635 - 1515 cm⁻¹) Data->CN CC C=C Stretching (1475 - 1450 cm⁻¹) Data->CC CN_single C-N Stretching (1327 - 1209 cm⁻¹) Data->CN_single Structural_Val Scaffold Validation CN->Structural_Val CC->Structural_Val CN_single->Structural_Val

Workflow comparing ATR-FTIR and KBr transmission methods for imidazo[1,2-a]pyridine characterization.

References

  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes ResearchGate[1]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations PMC (NIH)[3]

  • Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines SciELO[2]

  • Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers Benchchem[4]

Sources

Validation

Mechanistic Insights: Substituent Effects on Crystal Lattice Thermodynamics

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, serving as the structural core for numerous therapeutics, including the sedative zolpidem and the anti-tuberculosis clinical can...

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, serving as the structural core for numerous therapeutics, including the sedative zolpidem and the anti-tuberculosis clinical candidate Q203. Within this chemical space, 6-Methoxy-2-methylimidazo[1,2-a]pyridine (CAS 1226907-32-9) acts as a highly versatile building block.

However, characterizing the free base of 6-methoxy-2-methylimidazo[1,2-a]pyridine presents a distinct analytical challenge: depending on its purity and isolation method, the free base often presents as an amorphous solid or a viscous dark oil, making direct melting point determination unreliable for quality control [1]. To establish a standardized, reproducible thermodynamic profile, medicinal chemists typically derivatize this core into its stable ester form—specifically, ethyl 6-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate .

This guide provides an objective comparison of the physical properties and melting points of the 6-methoxy derivative against its structural alternatives, supported by mechanistic insights into solid-state crystal packing and validated experimental protocols.

The melting point of a crystalline solid is a direct macroscopic reflection of its microscopic intermolecular forces. When comparing the ethyl 3-carboxylate derivatives of 2-methylimidazo[1,2-a]pyridines, the nature of the C6-substituent drastically alters the thermodynamic energy required to disrupt the crystal lattice [1].

The Causality of the Methoxy Group: The 6-methoxy derivative exhibits a significantly lower melting point (60–63 °C) compared to its halogenated counterparts. This is driven by the conformational flexibility of the rotatable O−CH3​ bond. The methoxy group introduces steric bulk that is not rigidly fixed, which disrupts the close-packing efficiency of the planar imidazo[1,2-a]pyridine rings. In contrast, rigid, highly polarizable halogens (like bromine or chlorine) participate in strong, directional halogen bonding, creating a dense, highly ordered crystal lattice that requires substantially more thermal energy to transition into an isotropic liquid.

MPCausality Core Imidazo[1,2-a]pyridine Ester Scaffold Sub1 6-Methoxy Substitution (Rotatable O-CH3) Core->Sub1 Sub2 6-Halogen Substitution (Rigid, Polarizable) Core->Sub2 Effect1 Disrupted Crystal Packing Weaker Intermolecular Forces Sub1->Effect1 Effect2 Dense Lattice Packing Strong Halogen Bonding Sub2->Effect2 MP1 Lower Melting Point (60-63 °C) Effect1->MP1 MP2 Higher Melting Point (86-96 °C) Effect2->MP2

Mechanistic causality between C6-substitution patterns and solid-state melting points.

Quantitative Data: Melting Point Comparison

To objectively evaluate the thermal stability of these building blocks, the quantitative melting point data for various substituted ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylates synthesized via microwave-assisted condensation are summarized below[1].

Compound (Ethyl 3-carboxylate derivative)C6-SubstitutionMelting Point (°C)Physical State
Ethyl 6-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate 6-Methoxy 60–63 White solid
Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate6-Methyl73–75White solid
Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate6-Chloro86–88Light yellow solid
Ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate6-Bromo90–91Light yellow solid
Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate6-Fluoro94–96Light yellow solid

Data demonstrates that the introduction of the methoxy group lowers the melting point by approximately 25–30 °C compared to halogenated analogs, a critical factor when designing downstream formulation and scale-up processes.

Validated Experimental Methodologies

To ensure scientific integrity, the determination of these melting points must rely on self-validating analytical systems. Below are the step-by-step protocols for synthesizing the stable ester derivative and determining its melting point.

Workflow A 2-Amino-5-methoxypyridine + Ethyl 2-chloroacetoacetate B Microwave-Assisted Condensation (120 °C) A->B C Ethyl 6-methoxy-2-methylimidazo [1,2-a]pyridine-3-carboxylate B->C D Crystallization & Purification C->D E Thermal Analysis (DSC & Capillary Method) D->E

Workflow for the synthesis and thermal characterization of imidazo[1,2-a]pyridine derivatives.

Protocol 1: Microwave-Assisted Synthesis of the Ester Derivative

This method provides a high-purity crystalline solid necessary for accurate thermal profiling [1].

  • Reagent Preparation: Charge a 35-mL microwave process vial with 2-amino-5-methoxypyridine (10 mmol) and ethyl 2-chloroacetoacetate (10 mmol).

  • Solvent Addition: Add 20 mL of absolute ethanol to the vial and seal it securely.

  • Microwave Irradiation: Heat the reaction mixture in a dedicated microwave synthesizer at 120 °C for 30 minutes.

  • Precipitation: Allow the vial to cool to room temperature, then pour the mixture into 100 mL of ice-cold distilled water. Stir vigorously for 1 hour to induce crystallization.

  • Isolation: Filter the resulting white precipitate under a vacuum and wash with cold ethanol. Dry the solid in vacuo for 12 hours to remove residual solvent.

Protocol 2: Self-Validating Capillary Melting Point Determination

This protocol utilizes a reference standard to self-validate the calibration of the heating block, ensuring the recorded temperatures are thermodynamically accurate.

  • System Calibration (Self-Validation Step): Before testing the target compound, load a glass capillary with a high-purity reference standard (e.g., Vanillin, known MP: 81–83 °C). Run the heating program. If the recorded MP deviates by >0.5 °C, recalibrate the digital display microscope apparatus.

  • Sample Preparation: Pulverize the dried ethyl 6-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate into a fine powder using an agate mortar and pestle.

  • Loading: Tamp the open end of a glass capillary tube into the powder. Drop the capillary through a 1-meter glass tube onto a hard surface 3–5 times to tightly pack the solid at the bottom (target height: 2–3 mm).

  • Heating Ramp: Insert the capillary into the melting point apparatus. Rapidly heat the block to 45 °C, then reduce the ramp rate to exactly 1 °C/min.

  • Observation: Record the Tonset​ (the temperature at which the first drop of liquid appears) and the Tclear​ (the temperature at which the solid is completely liquefied). For the 6-methoxy derivative, this will reliably occur between 60 °C and 63 °C.

Protocol 3: Differential Scanning Calorimetry (DSC)

For drug development professionals requiring exact thermodynamic phase transition data (e.g., detecting polymorphs), DSC is the gold standard.

  • Sample Weighing: Accurately weigh 3.0–5.0 mg of the crystalline sample into an aluminum DSC pan.

  • Hermetic Sealing: Crimp the pan with a hermetic lid to prevent solvent evaporation artifacts. Prepare an empty crimped aluminum pan as the reference.

  • Purge Gas: Set the instrument purge gas (Nitrogen) to a flow rate of 50 mL/min to prevent oxidative degradation during heating.

  • Thermal Cycle: Equilibrate the sample at 25 °C. Apply a linear heating rate of 10 °C/min up to 150 °C.

  • Data Analysis: Analyze the endothermic peak. The extrapolated onset temperature represents the phase transition start, confirming the capillary melting point data while providing the enthalpy of fusion ( ΔHf​ ).

References

  • Liu, M.-L., Zhang, Q.-R., Li, L.-H., Wu, Z.-Y., Li, Z.-R., & Guo, H.-Y. (2015). Microwave Assisted Synthesis of Disubstituted Imidazo[1,2-a]pyridine-3-carboxylic Acid Esters. Heterocycles, 91(11), 2087-2096.[Link]

Comparative

Chromatographic Retention Behavior of 6-Methoxy-2-methylimidazo[1,2-a]pyridine: A Methodological Comparison Guide

Executive Summary For researchers and drug development professionals, the accurate quantitation and purity analysis of heterocyclic building blocks are critical to downstream synthetic success. 6-Methoxy-2-methylimidazo[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate quantitation and purity analysis of heterocyclic building blocks are critical to downstream synthetic success. 6-Methoxy-2-methylimidazo[1,2-a]pyridine (CAS: 1226907-32-9)[1] is a highly valuable intermediate frequently utilized in the development of GABA receptor modulators[2] and potent PDGFR kinase inhibitors[3].

However, as a Senior Application Scientist, I frequently observe that standard High-Performance Liquid Chromatography (HPLC) methods fail to provide adequate retention and peak symmetry for this class of compounds. This guide objectively compares traditional Reversed-Phase (RP-HPLC) methods against Mixed-Mode Cation-Exchange chromatography, providing field-proven, self-validating protocols to optimize the retention time and peak shape of 6-Methoxy-2-methylimidazo[1,2-a]pyridine.

Chemical Profile & Chromatographic Challenges

To optimize an HPLC method, we must first understand the causality driven by the molecule's physicochemical properties.

6-Methoxy-2-methylimidazo[1,2-a]pyridine contains a fused bicyclic system with a highly basic nitrogen at the 1-position of the imidazopyridine core.

  • The Retention Problem (Low k′ ): At standard acidic HPLC conditions (e.g., pH 2.0–3.0 using 0.1% Formic Acid), the basic nitrogen becomes fully protonated. This dramatically increases the molecule's polarity, reducing its hydrophobic interaction with standard C18 stationary phases and causing it to elute near the void volume.

  • The Peak Tailing Problem ( Tf​>1.5 ): When analyzing basic heterocycles on silica-based columns, the positively charged imidazopyridine ring undergoes secondary ion-exchange interactions with unshielded, ionized surface silanols ( −SiO− ). This dual-retention mechanism causes severe peak tailing, compromising resolution and integration accuracy.

To counteract these phenomena, chromatographers must choose between strong ion-pairing agents (which ruin LC-MS compatibility) or alternative stationary phases (like mixed-mode columns) that leverage the molecule's charge for retention[4].

Methodological Comparison & Performance Data

The following table summarizes the comparative performance of 6-Methoxy-2-methylimidazo[1,2-a]pyridine across three distinct chromatographic environments.

Table 1: Comparative HPLC Performance Metrics for 6-Methoxy-2-methylimidazo[1,2-a]pyridine

Chromatographic ModalityMobile Phase AdditiveRetention Time (RT)Retention Factor ( k′ )Tailing Factor ( Tf​ )Theoretical Plates ( N )LC-MS Compatible?
Standard RP-HPLC (C18) 0.1% Formic Acid (pH ~2.7)2.4 min1.4 (Poor)1.8 (High)4,500Yes
Ion-Pairing RP-HPLC (C18) 0.1% TFA (pH ~2.0)3.8 min2.8 (Optimal)1.1 (Excellent)9,200No (Ion Suppression)
Mixed-Mode (Cation-Exchange) 50 mM Ammonium Formate (pH 3.0)5.6 min4.6 (Strong)1.0 (Ideal)11,500Yes

Note: Data represents standardized gradient elution profiles (5% to 95% Organic over 10 minutes) at a flow rate of 1.0 mL/min on a 150 x 4.6 mm, 5 µm column.

Analysis of Causality:

  • Formic Acid: Fails to adequately mask silanols or act as a strong ion-pair, leading to poor k′ and high tailing.

  • Trifluoroacetic Acid (TFA): Acts as a hydrophobic ion-pairing reagent. The trifluoroacetate anion binds to the protonated imidazopyridine, creating a neutral, hydrophobic complex that retains well on C18. TFA also aggressively masks silanols, fixing the tailing issue. However, TFA causes severe signal suppression in mass spectrometry.

  • Mixed-Mode Cation Exchange: Columns (e.g., Coresep or Amaze SC) contain both hydrophobic alkyl chains and negatively charged acidic groups. The protonated imidazopyridine is actively retained by the cation-exchange mechanism, allowing for strong retention ( k′=4.6 ) and perfect peak shape without needing TFA, preserving LC-MS compatibility[4].

Experimental Protocols (Self-Validating Systems)

Every robust analytical method must be self-validating. The following protocols include built-in system suitability checks to ensure the chromatographic environment is functioning correctly before sample analysis.

Protocol 1: High-Throughput RP-HPLC (UV Detection Only)

Best for routine purity checks where MS detection is not required.

Materials:

  • Column: End-capped C18 (150 x 4.6 mm, 3 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

Step-by-Step Methodology:

  • System Equilibration: Flush the column with 95% A / 5% B at 1.0 mL/min for 15 column volumes. Causality: TFA requires extensive equilibration time to fully coat the stationary phase and establish the ion-pairing equilibrium.

  • Self-Validation (System Suitability): Inject a mixture of Uracil (void volume marker, t0​ ) and Toluene (neutral retention marker).

    • Validation Criteria: Calculate the retention factor for 6-Methoxy-2-methylimidazo[1,2-a]pyridine using k′=(tR​−t0​)/t0​ . Proceed only if k′≥2.0 and Tf​≤1.5 .

  • Sample Preparation: Dissolve the analyte in 50:50 Water:Acetonitrile to a concentration of 0.5 mg/mL.

  • Gradient Execution: Run a linear gradient from 5% B to 80% B over 12 minutes.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm (characteristic for the imidazopyridine chromophore).

Protocol 2: Mixed-Mode HPLC (LC-MS Compatible)

Best for structural elucidation, impurity profiling, and pharmacokinetic assays.

Materials:

  • Column: Mixed-Mode Reversed-Phase/Cation-Exchange (e.g., 100 x 3.0 mm, 5 µm)[4].

  • Mobile Phase A: Water + 50 mM Ammonium Formate (adjusted to pH 3.0 with Formic Acid).

  • Mobile Phase B: Acetonitrile.

Step-by-Step Methodology:

  • Buffer Preparation: Precisely weigh ammonium formate to ensure a consistent ionic strength of 50 mM. Causality: In mixed-mode chromatography, ionic strength dictates the elution of basic compounds. Too little buffer will result in infinite retention; too much will cause premature elution.

  • System Equilibration: Equilibrate at 40% A / 60% B at 0.6 mL/min.

  • Self-Validation: Inject a standard of Pyridine and 6-Methoxy-2-methylimidazo[1,2-a]pyridine. Ensure baseline resolution ( Rs​>2.0 ) between the less hydrophobic pyridine and the target analyte.

  • Isocratic Execution: Run an isocratic hold at 60% B for 8 minutes. Causality: Mixed-mode columns often provide sufficient selectivity to separate basic analogs without complex gradients.

  • Detection: Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode. Look for the [M+H]+ ion at m/z≈163.09 .

Method Optimization Workflow

To assist in rapid method development, follow this logical decision tree when evaluating the retention time of imidazopyridine derivatives.

HPLC_Optimization Start Analyze 6-Methoxy-2-methyl imidazo[1,2-a]pyridine RP_HPLC Initial RP-HPLC (C18) 0.1% Formic Acid / ACN Start->RP_HPLC Check_k Evaluate Retention Factor (k') RP_HPLC->Check_k Low_k k' < 2.0 (Poor Retention) Check_k->Low_k Good_k k' > 2.0 (Optimal Retention) Check_k->Good_k Action_Low Switch to Mixed-Mode (Cation-Exchange) Low_k->Action_Low Action_Tail Check Peak Symmetry (Tf < 1.5) Good_k->Action_Tail Valid Validated Method Ready for Quantitation Action_Low->Valid Optimized Tailing Peak Tailing (Silanol Interaction) Action_Tail->Tailing Tf > 1.5 Action_Tail->Valid Tf < 1.5 Fix_Tailing Add 0.1% TFA or Use End-capped Column Tailing->Fix_Tailing Fix_Tailing->Valid

Logical workflow for optimizing the HPLC retention and peak shape of basic imidazopyridines.

References

  • 1226907-32-9 CAS Manufactory - ChemicalBook. ChemicalBook. Available at:[1]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at:[4]

  • WO2023160475A1 - Imidazopyridazine derivatives, preparation methods, pharmaceutical compositions and uses. Google Patents. Available at:[2]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. National Institutes of Health (NIH) - PMC. Available at:[3]

Sources

Validation

Orthogonal Reactivity in Privileged Scaffolds: A Comparison Guide to 6-Methoxy vs. 6-Bromo Imidazo[1,2-a]pyridines

Executive Summary The imidazo[1,2-a]pyridine bicyclic system is a highly privileged scaffold in medicinal chemistry, forming the core of blockbuster therapeutics such as zolpidem, alpidem, and various kinase inhibitors[]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine bicyclic system is a highly privileged scaffold in medicinal chemistry, forming the core of blockbuster therapeutics such as zolpidem, alpidem, and various kinase inhibitors[]. As drug development professionals optimize pharmacokinetics and target binding, late-stage functionalization of this core becomes critical.

The choice of substituent at the C-6 position fundamentally dictates the molecule's synthetic trajectory. This guide objectively compares the reactivity profiles of 6-methoxyimidazo[1,2-a]pyridine (an electron-rich core) and 6-bromoimidazo[1,2-a]pyridine (an electrophilic cross-coupling handle), providing field-proven protocols and mechanistic insights for advanced synthetic planning.

Mechanistic Reactivity Profiling

6-Methoxyimidazo[1,2-a]pyridine: Hyper-Activation at C-3

The imidazo[1,2-a]pyridine core is inherently nucleophilic at the C-3 position due to the enamine-like character of the fused imidazole ring[2]. The addition of a 6-methoxy group introduces a strong positive mesomeric (+M) effect. This electron donation through the conjugated π-system significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO). Consequently, the core becomes hyper-activated toward Electrophilic Aromatic Substitution (EAS) and directed C-H functionalization, specifically localizing reactivity at the C-3 carbon[3].

6-Bromoimidazo[1,2-a]pyridine: Orthogonal Cross-Coupling at C-6

Conversely, a 6-bromo substituent exerts a negative inductive (-I) effect, slightly dampening the overall nucleophilicity of the core. However, its primary value lies in acting as an orthogonal electrophilic handle. The C-Br bond is highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)), making it an ideal substrate for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions directly at the C-6 position[4].

Reactivity Core Imidazo[1,2-a]pyridine Core Methoxy 6-Methoxy (-OMe) +M Effect (EDG) Core->Methoxy Bromo 6-Bromo (-Br) -I Effect (EWG) Core->Bromo EAS C-3 Electrophilic Substitution (High Nucleophilicity) Methoxy->EAS Activates C-3 Coupling C-6 Cross-Coupling (Pd-Catalyzed) Bromo->Coupling Electrophilic Handle

Caption: Divergent reactivity pathways of 6-methoxy and 6-bromo imidazo[1,2-a]pyridines.

Quantitative Data Comparison

The following table summarizes the divergent performance metrics and optimal reaction conditions for both derivatives based on standard literature yields.

Parameter6-Methoxyimidazo[1,2-a]pyridine6-Bromoimidazo[1,2-a]pyridine
Electronic Effect Electron-Donating (+M > -I)Electron-Withdrawing (-I > +M)
Primary Reactive Site C-3 (Nucleophilic attack)C-6 (Oxidative addition handle)
Preferred Reaction Type C-H Arylation, Halogenation, FormylationSuzuki, Heck, Sonogashira Couplings
Typical Catalyst System Pd(OAc)₂ / SPhos (for C-H activation)PdCl₂(dppf) or Pd(PPh₃)₄
Average Reaction Yields 70–85% (C-3 Arylation)65–90% (C-6 Suzuki Coupling)
Key Limitation Inert to standard cross-coupling at C-6C-3 is less nucleophilic than the methoxy variant

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, it is critical to understand why a protocol works, rather than just following a recipe. Below are detailed, causality-driven methodologies for functionalizing both scaffolds.

Protocol A: Regioselective C-3 Arylation (6-Methoxyimidazo[1,2-a]pyridine)

Objective: Direct C-C bond formation at C-3 via C-H activation using an aryl sulfonate.

  • Preparation: In an oven-dried Schlenk tube, combine 6-methoxyimidazo[1,2-a]pyridine (1.0 equiv), aryl tosylate (1.2 equiv), Pd(OAc)₂ (2.0 mol %), SPhos (8.0 mol %), and K₃PO₄ (1.5 equiv)[3].

  • Solvent Addition: Add anhydrous t-BuOH under a nitrogen atmosphere.

  • Thermal Activation: Stir the mixture at 120 °C for 18 hours.

  • Causality & Mechanism: The 6-methoxy group's +M effect increases electron density at C-3. Palladium(II) acetate, paired with the electron-rich biaryl phosphine ligand SPhos, forms a highly active catalyst that undergoes oxidative addition into the aryl sulfonate. K₃PO₄ acts as a mild base to facilitate a Concerted Metalation-Deprotonation (CMD) step at the highly nucleophilic C-3 carbon, leading to regioselective C-C bond formation[3].

  • Self-Validating Step: This reaction acts as a self-reporting system via TLC (UV 254 nm). The disappearance of the highly polar starting material and the emergence of a lower Rf​ spot (due to the addition of the lipophilic aryl group) validates successful C-H activation. If the starting material remains unchanged, it indicates catalyst poisoning or insufficient basicity.

Protocol B: Suzuki-Miyaura Cross-Coupling (6-Bromoimidazo[1,2-a]pyridine)

Objective: Carbon-carbon bond formation at the C-6 position via palladium catalysis.

  • Preparation: To a reaction vial, add 6-bromoimidazo[1,2-a]pyridine (1.0 equiv), arylboronic acid (1.1 equiv), PdCl₂(dppf)-CH₂Cl₂ (0.05 equiv), and K₂CO₃ (1.5 equiv)[5].

  • Solvent Addition: Suspend the mixture in a degassed biphasic solvent system of 1,4-Dioxane/H₂O (5:1 ratio).

  • Thermal Activation: Heat the mixture to reflux (approx. 100 °C) under a nitrogen atmosphere for 2.5 to 12 hours[5].

  • Causality & Mechanism: The 6-bromo group serves as a prime site for oxidative addition by the Pd(0) species. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the final reductive elimination step. The biphasic dioxane/water system is strictly required to ensure the solubility of both the organic imidazo[1,2-a]pyridine and the inorganic K₂CO₃ base, which facilitates the transmetalation of the boronic acid[5].

  • Self-Validating Step: The biphasic nature of the reaction allows for immediate visual validation; the precipitation of palladium black indicates catalyst degradation (often due to oxygen ingress). Successful coupling is validated during the aqueous workup, where the inorganic salts partition cleanly into the aqueous layer, leaving the crude C-6 arylated product in the organic phase.

Workflow Step1 Substrates 6-Br Core + Boronic Acid Step2 Catalyst PdCl2(dppf) + K2CO3 Step1->Step2 Step3 Reaction Reflux in Dioxane/H2O Step2->Step3 Step4 Workup Aqueous Extraction Step3->Step4 Step5 Product C-6 Arylated Core Step4->Step5

Caption: Step-by-step workflow for Pd-catalyzed Suzuki-Miyaura coupling at the C-6 position.

Conclusion

For drug development professionals, selecting between a 6-methoxy and a 6-bromo imidazo[1,2-a]pyridine core is a strategic decision that dictates the synthetic workflow. The 6-methoxy derivative is the optimal choice when late-stage diversification is required at the C-3 position via EAS or C-H activation. Conversely, the 6-bromo derivative is the undisputed choice for building complex architectures at the C-6 position via transition-metal catalyzed cross-coupling.

References

  • Regioselective Direct C-3 Arylation of Imidazo[1,2-a]pyridines with Aryl Tosylates and Mesylates Promoted by Palladium–Phosphine Complexes. The Journal of Organic Chemistry - ACS Publications.3

  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. PMC.5

  • Synthesis of Imidazo[1,2-a]pyridine C-Nucleosides with an Unexpected Site of Ribosylation. The Journal of Organic Chemistry - ACS Publications.2

  • ChemInform Abstract: Functionalization of Imidazo[1,2-a]pyridines by Means of Metal-Catalyzed Cross-Coupling Reactions. ResearchGate.4

  • Imidazopyridines - Building Block. BOC Sciences.

Sources

Comparative

A Researcher's Guide to the UV-Vis Absorption Characteristics of 6-Methoxy-2-methylimidazo[1,2-a]pyridine and its Analogs

For researchers and professionals in drug development and materials science, a comprehensive understanding of the photophysical properties of heterocyclic compounds is paramount. The imidazo[1,2-a]pyridine scaffold, in p...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, a comprehensive understanding of the photophysical properties of heterocyclic compounds is paramount. The imidazo[1,2-a]pyridine scaffold, in particular, is a privileged structure in medicinal chemistry and a versatile fluorophore.[1][2][3][4][5][6] This guide provides an in-depth analysis of the Ultraviolet-Visible (UV-Vis) absorption characteristics of 6-Methoxy-2-methylimidazo[1,2-a]pyridine, offering a comparative perspective with related derivatives and a robust experimental framework for its characterization.

The Imidazo[1,2-a]pyridine Chromophore: A Primer

Imidazo[1,2-a]pyridines are bicyclic aromatic systems that typically exhibit strong UV absorption and, in many cases, fluorescence.[3] Their electronic absorption spectra are characterized by π-π* transitions within the conjugated system. The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the heterocyclic core, as well as the surrounding solvent environment.

The introduction of substituents can modulate the electronic properties of the imidazo[1,2-a]pyridine ring. Electron-donating groups (EDGs) like methoxy (-OCH₃) and alkyl groups (-CH₃) generally lead to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap. Conversely, electron-withdrawing groups (EWGs) tend to cause a hypsochromic shift (a shift to shorter wavelengths).

Expected UV-Vis Absorption of 6-Methoxy-2-methylimidazo[1,2-a]pyridine

The methoxy group at position 6, an electron-donating group, is anticipated to cause a significant bathochromic shift compared to the unsubstituted parent compound. The methyl group at position 2 will also contribute a smaller bathochromic shift. Therefore, it is reasonable to predict that 6-Methoxy-2-methylimidazo[1,2-a]pyridine will exhibit absorption maxima in the longer UV-A range, likely between 300 and 350 nm. It is also probable that multiple absorption bands will be observed, corresponding to different electronic transitions within the molecule.

Comparative Analysis with Alternative Imidazo[1,2-a]pyridine Derivatives

To provide a clearer context for the expected absorption of 6-Methoxy-2-methylimidazo[1,2-a]pyridine, the following table summarizes the reported UV-Vis absorption maxima for a selection of substituted imidazo[1,2-a]pyridines.

CompoundSubstituentsSolventAbsorption Maxima (λmax, nm)Reference
3a2-phenylEthanol300[7]
3e2-(4-methoxyphenyl)Ethanol312.5[7]
3k2-(4-chlorophenyl)Ethanol322.5[7]
3s2-(4-nitrophenyl)Ethanol263[7]
53-(4-methoxyphenyl)-1-phenylbenzo[8][9]imidazo[1,2-a]pyridinepH 7.2 (H₂O)365, 326, 285, 244[8]
4b1,3-bis(6-methylimidazo[1,2-a]pyridin-2-yl)benzeneCH₂Cl₂~320[10]

Analysis of Comparative Data:

The data clearly illustrates the significant impact of substitution on the UV-Vis absorption of the imidazo[1,2-a]pyridine core. The introduction of a phenyl group at the 2-position results in an absorption maximum around 300 nm. The addition of an electron-donating methoxy group to this phenyl ring (compound 3e ) pushes the absorption to a longer wavelength (312.5 nm). Conversely, a strong electron-withdrawing nitro group (compound 3s ) leads to a hypsochromic shift to 263 nm. The extended conjugation in compound 5 results in multiple absorption bands, with the longest wavelength absorption at 365 nm. These examples underscore the tunability of the photophysical properties of this scaffold.

Experimental Protocol for Determining UV-Vis Absorption Maxima

To accurately determine the UV-Vis absorption maxima of 6-Methoxy-2-methylimidazo[1,2-a]pyridine, the following detailed experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Objective: To determine the wavelength(s) of maximum absorbance (λmax) of 6-Methoxy-2-methylimidazo[1,2-a]pyridine in a suitable solvent.

Materials:

  • 6-Methoxy-2-methylimidazo[1,2-a]pyridine (high purity)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or dichloromethane)

  • Calibrated dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Methodology:

  • Solvent Selection: The choice of solvent is critical as it can influence the absorption spectrum. A polar protic solvent like ethanol is a good starting point as many imidazo[1,2-a]pyridines are soluble in it and it is transparent in the near-UV and visible regions.[7] It is advisable to test solubility in a few different solvents of varying polarity to assess any solvatochromic effects.[11]

  • Stock Solution Preparation:

    • Accurately weigh a small amount (e.g., 1-5 mg) of 6-Methoxy-2-methylimidazo[1,2-a]pyridine.

    • Dissolve the compound in the chosen spectroscopic grade solvent in a volumetric flask (e.g., 10 mL or 25 mL) to create a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).

  • Working Solution Preparation:

    • Prepare a series of dilutions from the stock solution to obtain working solutions with concentrations in the micromolar range (e.g., 1-10 µM). The absorbance values should ideally fall within the linear dynamic range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometer Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

    • Set the desired wavelength range for scanning (e.g., 200-500 nm).

    • Fill a quartz cuvette with the pure solvent to be used for the sample solutions. This will serve as the blank.

    • Place the blank cuvette in both the sample and reference holders and run a baseline correction.

  • Sample Measurement:

    • Rinse a quartz cuvette with the working solution and then fill it.

    • Place the cuvette containing the working solution in the sample holder.

    • Acquire the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) at which the maximum absorbance occurs (λmax).

    • Record the absorbance value at each λmax.

    • If desired, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (typically 1 cm).

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis Solvent Select Solvent Stock Prepare Stock Solution Solvent->Stock Working Prepare Working Solutions Stock->Working Blank Blank Spectrophotometer Working->Blank Measure Measure Sample Spectrum Blank->Measure Identify Identify λmax Measure->Identify Calculate Calculate Molar Absorptivity (ε) Identify->Calculate

Sources

Validation

Fluorescence Quantum Yield of Methoxy-Substituted Imidazopyridines: A Comparative Technical Guide

Executive Summary Imidazopyridines represent a highly versatile class of nitrogen-fused heterocycles that bridge the gap between medicinal chemistry and advanced materials science[1]. While unsubstituted variants like im...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazopyridines represent a highly versatile class of nitrogen-fused heterocycles that bridge the gap between medicinal chemistry and advanced materials science[1]. While unsubstituted variants like imidazo[1,2-a]pyridine possess baseline luminescent properties, targeted structural modifications are required to optimize them for high-performance applications such as organic light-emitting diodes (OLEDs) and fluorescent bio-imaging.

This guide provides an in-depth comparative analysis of how methoxy substitution impacts the fluorescence quantum yield ( ΦF​ ) of imidazopyridines. By dissecting the steric and electronic mechanisms at play, we establish a robust framework for fluorophore selection and provide a self-validating experimental protocol for accurate quantum yield determination.

Mechanistic Insights: The Dual Role of Methoxy Substitution

The fluorescence quantum yield of a molecule is dictated by the kinetic competition between its radiative rate constant ( kr​ ) and non-radiative rate constant ( knr​ ). The introduction of a methoxy (–OCH₃) group onto the imidazopyridine core or its peripheral phenyl rings enhances ΦF​ through two synergistic mechanisms[2]:

Steric Hindrance: Restriction of Intramolecular Rotation (RIR)

Non-radiative decay often occurs when excitation energy is dissipated as kinetic energy through the free rotation of molecular bonds. When a methoxy group is positioned strategically—such as at the ortho-position of a C3-phenyl ring or the 1,3-positions of the imidazopyridine nucleus—its steric bulk physically blocks the rotation of adjacent aryl substituents[2],[1]. This Restriction of Intramolecular Rotation (RIR) effectively shuts down major non-radiative vibrational pathways, significantly boosting the quantum yield (e.g., enhancing ΦF​ from 22% to 50% in specific derivatives)[1].

Electronic Modulation: Intramolecular Charge Transfer (ICT)

As a strong electron-donating group (EDG), the methoxy moiety pushes electron density into the electron-deficient π -conjugated framework of the imidazopyridine core. This electronic push facilitates an Intramolecular Charge Transfer (ICT) state upon excitation[2]. The ICT state not only increases the radiative efficiency ( kr​ ) but also allows researchers to tune the Stokes shift and push the emission wavelength deeper into the visible spectrum, countering the typical UV-region emission of unsubstituted variants[3],[4].

Photophysics S0 Ground State (S0) S1 Excited State (S1) S0->S1 Excitation (hν) Radiative Radiative Decay (Fluorescence) S1->Radiative k_r (Radiative Rate) NonRadiative Non-Radiative Decay (Molecular Rotation) S1->NonRadiative k_nr (Non-Radiative Rate) Methoxy Methoxy Substitution (Steric & Electronic Effects) Methoxy->Radiative Enhances (EDG/ICT) Methoxy->NonRadiative Blocks (Steric Hindrance)

Fig 1: Photophysical mechanism of methoxy-enhanced fluorescence via steric and electronic effects.

Comparative Performance Data

To objectively evaluate the performance of methoxy-substituted imidazopyridines, it is critical to benchmark them against unsubstituted cores, alternative substitutions (e.g., amino groups, proton donors), and standard reference fluorophores.

Fluorophore ClassSubstitution Type λabs​ (nm) λem​ (nm)Quantum Yield ( ΦF​ )Key Photophysical Characteristic
Imidazo[1,2-a]pyridine Unsubstituted~297~3710.57Baseline π−π∗ emission; limited to the UV/near-UV region[3].
Methoxy-Imidazo[1,5-a]pyridine Electron-Donating (EDG)~330-350~440-4600.37 – 0.50Enhanced ΦF​ due to restricted intramolecular rotation and large Stokes shift[2],[1].
Amino-Imidazo[1,2-a]pyridine Strong EDG~350~445VariableMarked red shift due to a highly polarized ICT state[3].
Hydroxyphenyl-Imidazopyridine Proton Donor~330-340Dual (Blue/Yellow)Polymorph-dependentExhibits Excited-State Intramolecular Proton Transfer (ESIPT); highly sensitive to solid-state packing[5].
Quinine Sulfate (Standard)N/A3504500.54Industry standard for relative quantum yield calibration in the blue emission region.

Note: While unsubstituted imidazo[1,2-a]pyridine exhibits a high baseline quantum yield in ethanol, its emission is restricted to the UV range[3]. Methoxy substitution successfully shifts this emission into the highly desirable blue visible region while maintaining or enhancing the quantum yield through structural rigidity[2],[4].

Experimental Methodology: Relative Quantum Yield Determination

Measuring absolute quantum yield requires specialized integrating sphere hardware. For most drug development and materials science laboratories, determining the relative quantum yield against a known standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄) is the most practical approach.

The following protocol is designed as a self-validating system . Every step includes a causality check to prevent common spectroscopic artifacts, such as the inner filter effect.

Step-by-Step Protocol

Step 1: Sample and Reference Preparation

  • Prepare a 1 mM stock solution of the methoxy-substituted imidazopyridine in a spectroscopic-grade solvent (e.g., dichloromethane or ethanol).

  • Prepare a 1 mM stock solution of Quinine Sulfate in 0.1 M H₂SO₄.

  • Causality Check: Dilute both solutions sequentially until the Optical Density (OD) at the chosen excitation wavelength ( λexc​ ) is strictly ≤0.1 . Why? An OD above 0.1 triggers primary and secondary inner filter effects (self-absorption of the excitation beam and re-absorption of emitted photons), which will artificially deflate the measured quantum yield.

Step 2: UV-Vis Absorbance Measurement

  • Blank the dual-beam UV-Vis spectrophotometer with the respective pure solvents.

  • Record the absorption spectrum of both the sample and the standard.

  • Identify an excitation wavelength ( λexc​ ) where both compounds exhibit measurable absorbance (e.g., 340 nm). Record the exact absorbance values ( AS​ for sample, AR​ for reference).

Step 3: Spectrofluorometric Emission Scanning

  • Transfer the solutions to 10 mm path-length quartz cuvettes.

  • Excite both the sample and the reference at the exact same λexc​ determined in Step 2.

  • Causality Check: Ensure that the excitation/emission slit widths and integration times are identical for both runs. Altering hardware parameters between the sample and the reference completely invalidates the comparative area integration.

  • Record the emission spectra across the full fluorescent bandwidth (e.g., 360 nm to 650 nm).

Step 4: Integration and Calculation

  • Integrate the total area under the fluorescence emission curve for both the sample ( IS​ ) and the reference ( IR​ ).

  • Calculate the relative quantum yield ( ΦS​ ) using the classical comparative equation:

    ΦS​=ΦR​×(IR​IS​​)×(AS​AR​​)×(nR2​nS2​​)

    (Where ΦR​ is the standard's yield (0.54), A is absorbance at λexc​ , and n is the refractive index of the respective solvents).

Workflow Prep Sample Prep (OD ≤ 0.1) Abs UV-Vis Absorbance Measurement Prep->Abs Fluo Spectrofluorometric Emission Scan Abs->Fluo Verify identical λ_exc Integrate Peak Area Integration Fluo->Integrate Identical slit widths Calc Relative ΦF Calculation Integrate->Calc Apply Refractive Index (n²)

Fig 2: Self-validating experimental workflow for relative fluorescence quantum yield determination.

Conclusion

Methoxy-substituted imidazopyridines offer a superior balance of synthetic accessibility and photophysical tunability. By leveraging the steric bulk of the methoxy group to restrict intramolecular rotation, researchers can systematically suppress non-radiative decay. Simultaneously, the electron-donating nature of the substituent facilitates deep-blue ICT emission, making these scaffolds highly competitive alternatives to traditional fluorophores in the development of optoelectronic materials and biological probes.

References

  • [2] New fluorescent derivatives from papaverine: Two mechanisms to increase the quantum yield. Università degli Studi di Torino (UNITO). Available at:[Link]

  • [1] New fluorescent derivatives from papaverine: Two mechanisms to increase the quantum yield. ResearchGate. Available at:[Link]

  • [3] Absorption and Fluorescence Maxima of Imidazo[1,2-a]pyridine and Its Derivatives in Ethanol. Bulletin of the Chemical Society of Japan. Available at:[Link]

  • [4] Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. Chemistry - A European Journal. Available at:[Link]

  • [5] Excited-State Intramolecular Proton Transfer (ESIPT) Emission of Hydroxyphenylimidazopyridine: Computational Study on Enhanced and Polymorph-Dependent Luminescence in the Solid State. The Journal of Physical Chemistry A (ACS Publications). Available at:[Link]

Sources

Comparative

Comparative Guide to Crystal Structure Analysis of 2-Methylimidazo[1,2-a]pyridine Derivatives

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Methodology Guide Executive Summary & Rationale The imidazo[1,2-a]pyridine scaffold is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Methodology Guide

Executive Summary & Rationale

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, forming the structural core of blockbuster sedative-hypnotics (e.g., zolpidem, alpidem) and emerging therapeutics targeting receptor tyrosine kinases (e.g., PDGFR)[1], cholinesterases[2], and parasitic infections[3].

As a Senior Application Scientist, I frequently observe that the biological efficacy of these derivatives is inextricably linked to their solid-state properties and three-dimensional conformations. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for elucidating these parameters. This guide objectively compares the crystallographic behaviors, packing motifs, and structural conformations of various 2-methylimidazo[1,2-a]pyridine derivatives, providing actionable, self-validating protocols for their structural analysis.

Crystallographic Workflow & SAR Integration

To accurately compare derivatives, a standardized, self-validating crystallographic protocol must be established. The following methodology ensures high-fidelity data collection, minimizing errors caused by solvent loss or thermal degradation—issues particularly prevalent in solvated imidazo[1,2-a]pyridine salts.

Standardized SCXRD Protocol
  • Crystallization Screening: Dissolve the synthesized derivative (e.g., 10-20 mg) in a minimal volume of a primary solvent (e.g., methanol or dichloromethane). Utilize vapor diffusion against an antisolvent (e.g., hexane or diethyl ether) at 4 °C to promote slow nucleation.

  • Crystal Harvesting & Mounting: Select a pristine single crystal under a polarized light microscope. Coat the crystal immediately in inert perfluoropolyether oil to prevent solvent evaporation (critical for hydrate/solvate forms) and mount it on a MiTeGen loop.

  • Data Collection: Transfer to a diffractometer equipped with a graphite-monochromated Mo-K α X-ray source ( λ=0.71073 Å)[3]. Maintain the crystal at cryogenic temperatures (e.g., 140 K) using a nitrogen cold stream to reduce thermal motion and improve high-angle resolution.

  • Structure Solution & Refinement: Integrate data using software like CrysAlisPro. Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL)[4]. Ensure all non-hydrogen atoms are refined anisotropically.

  • Validation: The final model must yield an R1​ factor < 0.05 and a featureless residual electron density map.

G cluster_analysis Structural & Interaction Analysis Syn Derivative Synthesis (2-methylimidazo[1,2-a]pyridine) Cryst Crystallization Screening (Vapor Diffusion / Slow Evap) Syn->Cryst XRD Single-Crystal X-Ray Diffraction (Mo-Kα, 140K - 295K) Cryst->XRD High-quality crystals Pack Crystal Packing Analysis (Space Group, Unit Cell) XRD->Pack Motif Non-Covalent Motifs (π-π stacking, H-bonds) XRD->Motif Conf Conformational Analysis (Torsion Angles, Planarity) XRD->Conf Dock In Silico Docking (e.g., PDGFR Hinge / GABA-A) Pack->Dock Motif->Dock Conf->Dock Opt SAR & Lead Optimization Dock->Opt Opt->Syn Iterative Design

Workflow for crystallography-driven SAR optimization of imidazo[1,2-a]pyridine derivatives.

Comparative Structural Analysis of Key Derivatives

The substitution pattern on the imidazo[1,2-a]pyridine core drastically alters its crystal packing, thermal stability, and biological target affinity. We compare three distinct classes below.

Class A: The Commercial Standards (Zolpidem & Alpidem)

Zolpidem (N,N,6-trimethyl-2-p-tolylimidazo[1,2-a]pyridine-3-acetamide) is typically formulated as a hemitartrate hemihydrate (Form E).

  • Crystallographic Behavior: Form E crystallizes in the orthorhombic P21​21​21​ space group[5]. The structure is characterized by tartrate moieties forming continuous hydrogen-bonded chains, while the zolpidem molecules form stacks driven by π−π and dipole-dipole interactions[5].

  • Causality in Stability: The water molecule in Form E forms a critical hydrogen bond with the imidazole nitrogen[5]. Thermal or "aging-driven" stress causes water loss (between 50 °C and 100 °C), leading to structural collapse and decomposition into an equimolar mixture of zolpidem tartrate and pure zolpidem base (which crystallizes in the Pcab space group)[5],[6]. This highlights why strict humidity control is required during formulation.

Class B: Halogenated Intermediates & Kinase Inhibitors

Halogenation at the 3-position (e.g., 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide) creates highly rigid, planar structures.

  • Crystallographic Behavior: SCXRD reveals that the pyridinium cation maintains a nearly perfect planar geometry. The C–NH bond is significantly shortened (to ~1.32–1.33 Å), indicating strong electron delocalization and an iminium-like character ( C=NH+ )[7].

  • Biological Implication (Kinase Binding): This strict planarity is not merely a crystallographic curiosity; it is the exact mechanical reason these scaffolds act as potent Platelet-Derived Growth Factor Receptor (PDGFR) antagonists. The flat imidazo[1,2-a]pyridine core acts as an adenine mimetic, allowing it to intercalate deeply into the narrow ATP-binding hinge region of the kinase, forming critical polar interactions with the backbone carbonyls of residues like Arg-252[1].

Class C: Bulky Substituents (Adamantyl / Biphenyl Derivatives)

Recent drug discovery efforts targeting Alzheimer's disease have appended bulky groups (adamantyl or biphenyl) to the imidazo[1,2-a]pyridine core to target the peripheral anionic site of acetylcholinesterase (AChE)[2].

  • Crystallographic Behavior: Despite the massive steric bulk of adamantyl groups, SCXRD proves that the core structural occupancy is unaffected. These molecules avoid clinal conformations; instead, they adopt a strict periplanar conformation, with torsion angles ( τ1​ ) tightly restricted between 0–30° or 150–180°[2].

  • Causality in Packing: The bulky groups prevent tight π−π stacking of the core rings, forcing the crystal lattice to rely on weaker C-H... π interactions and solvent-mediated hydrogen bonding, often resulting in solvated crystal forms (e.g., monohydrates)[2].

Quantitative Data Comparison

The following table synthesizes the crystallographic parameters and primary intermolecular interactions of the discussed derivatives, providing a clear comparative baseline for structural biologists.

Derivative ClassRepresentative CompoundSpace GroupKey Intermolecular InteractionsPrimary Target / Activity
Commercial Standard Zolpidem hemitartrate hemihydrate (Form E)Orthorhombic ( P21​21​21​ ) π−π stacking, O-H...N (water to imidazole), Tartrate H-bonded chainsGABA-A Receptor Agonist (Sedative)
Commercial Standard Zolpidem free base (Decomposition product)Orthorhombic ( Pcab )Dipole-dipole, π−π stacking (absence of tartrate chains)GABA-A Receptor Agonist
Halogenated Core 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridiniumTrigonalHalogen bonding, Electrostatic cation-anion interactionsAntimicrobial / Synthetic Intermediate
Bulky Substituted Adamantyl-imidazo[1,2-a]pyridine analoguesVariable (often Monoclinic)Periplanar C-H...O, weak C-H... π interactionsAChE / BChE Inhibitors (Alzheimer's)
Triazole Hybrids Imidazo[1,2-a]pyridine-3-carboxamide triazolesTriclinic ( P1ˉ )Intermolecular H-bonding via carboxamide, π−π stackingAntileishmanial / Antitrypanosomal

Conclusion

The 2-methylimidazo[1,2-a]pyridine scaffold demonstrates remarkable crystallographic versatility. As proven by SCXRD, the core's inherent planarity drives its ability to bind narrow kinase hinge regions (e.g., PDGFR)[1], while its susceptibility to different hydration states (as seen in zolpidem[5]) dictates its formulation stability. When designing new derivatives, researchers must utilize single-crystal X-ray diffraction not just as a structural confirmation tool, but as a predictive engine for solid-state stability and target-site conformation.

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Safety & Regulatory Compliance

Safety

Guide to the Safe Disposal of 6-Methoxy-2-methylimidazo[1,2-a]pyridine

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 6-Methoxy-2-methylimidazo[1,2-a]pyridine. As a nitrogen-containing heterocyclic compound, this substance requires careful han...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 6-Methoxy-2-methylimidazo[1,2-a]pyridine. As a nitrogen-containing heterocyclic compound, this substance requires careful handling and adherence to specific disposal protocols to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Core Principles: Hazard Identification and Risk Assessment

Table 1: Hazard Profile of Imidazo[1,2-a]pyridine Derivatives

Hazard Category Description Rationale and Causality
Skin Corrosion/Irritation Causes skin irritation.[1][2] The heterocyclic nitrogen structure can interact with skin proteins and lipids, leading to irritation. Prolonged contact may cause more severe effects.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2] The compound is likely to be irritating to sensitive eye tissues. Direct contact can cause significant discomfort and potential damage.
Acute Toxicity (Oral) May be harmful if swallowed.[1][2][3] Ingestion can lead to systemic toxic effects. The specific LD50 is not established, but similar compounds show oral toxicity.
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.[2] Fine particles or aerosols can irritate the mucous membranes of the respiratory tract.
Incompatibility Strong oxidizing agents, bases, and amines.[1][3] Mixing with incompatible materials can lead to vigorous, exothermic reactions, potentially releasing hazardous fumes or causing container pressurization.

| Combustion Byproducts | Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx). | Thermal decomposition breaks down the molecule, and the presence of nitrogen inevitably leads to the formation of various nitrogen oxides, which are toxic and environmental pollutants. |

This hazard profile dictates that 6-Methoxy-2-methylimidazo[1,2-a]pyridine must be treated as hazardous waste. The primary goal of the disposal procedure is to prevent its release into the environment and to avoid exposing personnel to its irritant and potentially toxic properties.

Disposal Decision Workflow

The following workflow provides a logical pathway for managing the waste stream of 6-Methoxy-2-methylimidazo[1,2-a]pyridine, from the point of generation to final containment.

DisposalWorkflow cluster_generation Waste Generation cluster_assessment Initial Assessment cluster_procedure Disposal & Decontamination Procedure cluster_external Final Disposition start Waste Generated (Pure compound, contaminated labware, or spill debris) assess Is this a major spill? start->assess collect Collect Waste in Designated, Labeled Container assess->collect No spill_kit Use Chemical Spill Kit (Absorbent, PPE) assess->spill_kit Yes decontaminate Decontaminate Grossly Contaminated Labware (Rinse with appropriate solvent) collect->decontaminate spill_kit->collect Debris collected package Package for Disposal: - Solid Waste - Liquid Waste (solvent rinses) - Sharps decontaminate->package final_container Store in Secure, Ventilated Hazardous Waste Area package->final_container contractor Arrange Pickup by Licensed Hazardous Waste Contractor final_container->contractor

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